LY2828360
Description
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
Structure
3D Structure
Propriétés
IUPAC Name |
8-(2-chlorophenyl)-2-methyl-6-(4-methylpiperazin-1-yl)-9-(oxan-4-yl)purine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN6O/c1-15-24-21(28-11-9-27(2)10-12-28)19-22(25-15)29(16-7-13-30-14-8-16)20(26-19)17-5-3-4-6-18(17)23/h3-6,16H,7-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCMNDPDJRSEZPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=N1)N3CCN(CC3)C)N=C(N2C4CCOCC4)C5=CC=CC=C5Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1231220-79-3 | |
| Record name | LY-2828360 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1231220793 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LY2828360 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16074 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | LY-2828360 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O12H7VFU6P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The G Protein-Biased Cannabinoid CB2 Receptor Agonist LY2828360: A Technical Overview of its Mechanism of Action in Neuropathic Pain
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neuropathic pain remains a significant clinical challenge with a substantial unmet need for effective and safe analgesics. The cannabinoid type 2 (CB2) receptor has emerged as a promising therapeutic target due to its role in modulating nociceptive signaling without the psychoactive effects associated with cannabinoid type 1 (CB1) receptor activation. LY2828360 is a novel, G protein-biased CB2 receptor agonist that has demonstrated significant efficacy in preclinical models of neuropathic pain. This technical guide provides an in-depth analysis of the mechanism of action of this compound, summarizing key quantitative data, detailing experimental protocols from pivotal studies, and visualizing its signaling pathways and experimental workflows. Notably, this compound has been shown to be safe in humans in a prior clinical trial for osteoarthritis, which may accelerate its translation for neuropathic pain indications.[1]
Core Mechanism of Action: G Protein-Biased CB2 Receptor Agonism
This compound is a potent and selective agonist for the CB2 receptor.[2] Its primary mechanism of action in neuropathic pain is the activation of CB2 receptors, which are expressed on various cells, including immune cells and peripheral sensory neurons.[3] A key feature of this compound is its G protein-biased signaling. It effectively activates G protein-dependent downstream pathways, such as the inhibition of cyclic adenosine monophosphate (cAMP) accumulation and the activation of extracellular signal-regulated kinase 1/2 (ERK1/2) signaling.[4][5] Crucially, it does so without significantly recruiting β-arrestin or causing receptor internalization.[4][5] This biased agonism may contribute to its sustained efficacy and favorable side-effect profile, potentially avoiding the tolerance that can develop with unbiased agonists.
Signaling Pathway of this compound
The activation of the CB2 receptor by this compound initiates an intracellular signaling cascade that ultimately leads to the modulation of neuronal activity and a reduction in pain perception.
Quantitative Data
The following tables summarize the key quantitative findings from preclinical studies of this compound.
Table 1: In Vitro Receptor Binding and Activity
| Parameter | Species | Value | Assay | Reference |
| Ki | - | 40.3 nM | Cannabinoid (CB) receptor 2 binding | [2][6] |
| EC50 | - | 20.1 nM | GTPγS binding (CB2 activation) | [2][6] |
| EC50 | - | >100,000 nM | GTPγS binding (CB1 activation) | [2] |
Table 2: Efficacy in Preclinical Models of Neuropathic Pain
| Pain Model | Species | Administration | Dose Range | Outcome | Reference |
| Paclitaxel-Induced Neuropathy | Mouse | i.p. | 0.3 - 3 mg/kg | Dose-dependent reversal of mechanical and cold allodynia. 3 mg/kg fully reversed allodynia. | [5] |
| Paclitaxel-Induced Neuropathy | Rat | i.p. | 3 and 10 mg/kg | Acute administration reversed mechanical hypersensitivity. | [7] |
| Spared Nerve Injury (SNI) | Rat | i.p. | 3 and 10 mg/kg | 10 mg/kg attenuated mechanical hypersensitivity; 3 mg/kg was ineffective acutely. | [7] |
| ddC-Induced Neuropathy | Mouse | i.p. | 0.3 - 3 mg/kg | Dose-dependently alleviated mechanical and cold hypersensitivity. | [3] |
| Interaction with Morphine | |||||
| Paclitaxel-Induced Neuropathy | Mouse | i.p. | - | Synergistic anti-allodynic effects with morphine. | [4][8] |
| Spared Nerve Injury (SNI) | Rat | i.p. | 3 mg/kg | Prevented development of tolerance to morphine (6 mg/kg). | [7] |
| Paclitaxel-Induced Neuropathy | Mouse | i.p. | 3 mg/kg/day x 12 days | Prevented the development of morphine tolerance. | [5] |
Experimental Protocols
The efficacy of this compound has been evaluated in various well-established rodent models of neuropathic pain. The following sections detail the methodologies for key experiments cited.
Induction of Neuropathic Pain Models
-
Chemotherapy-Induced Peripheral Neuropathy (CIPN):
-
Procedure: In mice, paclitaxel is administered to induce a neuropathic pain state characterized by hypersensitivity to mechanical and cold stimuli.[1] A similar protocol is used in rats.[7] The specific dosing regimen can vary between studies.
-
Confirmation: Development of neuropathic pain is confirmed by behavioral testing, showing a significant decrease in paw withdrawal thresholds to mechanical and cold stimuli compared to baseline.[1][3]
-
Traumatic Nerve Injury Models:
-
Spared Nerve Injury (SNI):
-
Procedure: In rats, under anesthesia, the sciatic nerve and its three terminal branches (sural, common peroneal, and tibial) are exposed. The common peroneal and tibial nerves are ligated and sectioned, leaving the sural nerve intact.[7]
-
Rationale: This model produces a consistent and long-lasting neuropathic pain state in the paw territory innervated by the intact sural nerve.
-
-
Chronic Constriction Injury (CCI):
-
Procedure: The sciatic nerve is exposed, and loose ligatures are placed around it, causing a mild constriction.[10] This leads to inflammation and nerve damage, mimicking some aspects of human neuropathic pain.
-
-
Behavioral Assays for Pain Assessment
-
Mechanical Allodynia (von Frey Test):
-
Apparatus: Calibrated von Frey filaments of varying stiffness.[11]
-
Procedure: Animals are placed on an elevated mesh floor. The filaments are applied to the plantar surface of the hind paw with increasing force until a withdrawal response is elicited.[12] The 50% paw withdrawal threshold is often determined using the "up-down" method.[12]
-
Endpoint: The force (in grams) required to elicit a paw withdrawal. A lower threshold indicates mechanical allodynia.
-
-
Cold Allodynia (Acetone Test):
-
Procedure: A drop of acetone is applied to the plantar surface of the hind paw, and the duration of paw withdrawal, licking, or flinching is measured.[13]
-
Endpoint: Increased duration or frequency of withdrawal behaviors indicates cold allodynia.
-
-
Conditioned Place Preference (CPP):
-
Purpose: To assess the rewarding or aversive properties of a drug.[7]
-
Procedure: The assay consists of three phases: pre-conditioning (baseline preference for two distinct chambers is measured), conditioning (the drug is repeatedly paired with one chamber and vehicle with the other), and post-conditioning (the animal is allowed to freely explore both chambers, and the time spent in each is measured).
-
Endpoint: A significant increase in time spent in the drug-paired chamber indicates a rewarding effect (preference), while a decrease indicates an aversive effect. This compound did not produce preference or aversion on its own but blocked morphine-induced CPP.[4][7][8]
-
Experimental and Logical Workflows
The evaluation of a compound like this compound follows a structured preclinical workflow, from model induction to behavioral assessment.
Conclusion and Future Directions
This compound represents a promising therapeutic candidate for neuropathic pain through its unique mechanism as a G protein-biased CB2 receptor agonist. Preclinical data robustly support its analgesic efficacy in multiple rodent models of neuropathic pain.[3][5][7] Furthermore, its ability to synergize with opioids and mitigate the development of morphine tolerance and dependence highlights its potential as both a standalone and an adjunct therapy.[4][7][8] The biased signaling profile may be key to its sustained effects and favorable safety. Given that this compound has been tested in humans and found to be safe, its translation to clinical trials for neuropathic pain indications is a logical and compelling next step.[1] Future research should continue to explore the downstream molecular consequences of its biased signaling and evaluate its efficacy in a broader range of neuropathic pain conditions.
References
- 1. hcplive.com [hcplive.com]
- 2. caymanchem.com [caymanchem.com]
- 3. biorxiv.org [biorxiv.org]
- 4. The cannabinoid CB2 receptor agonist this compound synergizes with morphine to suppress neuropathic nociception and attenuates morphine reward and physical dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Slowly Signaling G Protein–Biased CB2 Cannabinoid Receptor Agonist this compound Suppresses Neuropathic Pain with Sustained Efficacy and Attenuates Morphine Tolerance and Dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Immunomart [immunomart.com]
- 7. The cannabinoid CB2 agonist this compound suppresses neuropathic pain behavior and attenuates morphine tolerance and conditioned place preference in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The cannabinoid CB2 receptor agonist this compound synergizes with morphine to suppress neuropathic nociception and attenuates morphine reward and physical dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ojs.ikm.mk [ojs.ikm.mk]
- 10. iipseries.org [iipseries.org]
- 11. Methods for Evaluating Sensory, Affective and Cognitive Disorders in Neuropathic Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. criver.com [criver.com]
G Protein-Biased Agonism of LY2828360 at the Cannabinoid CB2 Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
LY2828360 is a novel, slowly signaling agonist of the cannabinoid CB2 receptor that exhibits significant G protein-biased agonism. This technical guide provides an in-depth overview of the pharmacological characteristics of this compound, focusing on its distinct signaling profile at the CB2 receptor. We present a compilation of quantitative data from key in vitro assays, detailed experimental protocols for their replication, and visual representations of the associated signaling pathways and experimental workflows. The data herein demonstrates that this compound potently activates G protein-dependent signaling pathways, such as the inhibition of cyclic AMP (cAMP) accumulation and stimulation of extracellular signal-regulated kinase 1/2 (ERK1/2) phosphorylation, while concurrently failing to engage β-arrestin signaling, as evidenced by a lack of β-arrestin recruitment and subsequent receptor internalization. This profile highlights this compound as a valuable tool for investigating the therapeutic consequences of biased CB2 receptor agonism.
Introduction
The cannabinoid CB2 receptor, a G protein-coupled receptor (GPCR), is predominantly expressed in immune cells and is an attractive therapeutic target for a variety of pathological conditions, including chronic pain and inflammation. Traditional agonists activate the full spectrum of downstream signaling pathways upon receptor binding. However, the concept of biased agonism, or functional selectivity, has emerged as a key paradigm in GPCR drug discovery. Biased agonists selectively engage specific intracellular signaling cascades, offering the potential for more targeted therapeutic effects with fewer side effects.
This compound has been identified as a G protein-biased agonist at the CB2 receptor.[1][2][3] It demonstrates a unique temporal and functional signaling profile, characterized by a delayed but efficacious activation of G protein-mediated pathways without significant recruitment of β-arrestin.[2][3] This document serves as a technical resource, consolidating the key quantitative data and methodologies used to characterize the G protein-biased agonism of this compound at the CB2 receptor.
Quantitative Pharmacology
The G protein-biased agonism of this compound has been characterized through a series of in vitro functional assays. The following tables summarize the potency (EC50) and maximal efficacy (Emax) of this compound in comparison to the non-biased reference agonist CP55940 at both mouse and human CB2 receptors.
Table 1: In Vitro Signaling Profile of this compound at the Mouse CB2 Receptor [2]
| Assay | Parameter | This compound | CP55940 |
| β-Arrestin Recruitment | EC50 (nM) | >10,000 | 110.8 |
| Emax (% of Basal) | No activity | 100% | |
| cAMP Inhibition | EC50 (nM) | 2.5 | 0.8 |
| Emax (% of Forskolin) | 98% | 100% | |
| ERK1/2 Phosphorylation | EC50 (nM) | 18.2 | 16.6 |
| Emax (% of Basal) | 350% | 400% | |
| Receptor Internalization | EC50 (nM) | >10,000 | 12.3 |
| Emax (% Internalization) | No activity | 50% |
Table 2: In Vitro Signaling Profile of this compound at the Human CB2 Receptor [2]
| Assay | Parameter | This compound | CP55940 |
| β-Arrestin Recruitment | EC50 (nM) | >10,000 | 25.1 |
| Emax (% of Basal) | No activity | 100% | |
| cAMP Inhibition | EC50 (nM) | 1.0 | 0.3 |
| Emax (% of Forskolin) | 100% | 100% | |
| ERK1/2 Phosphorylation | EC50 (nM) | 1.6 | 1.4 |
| Emax (% of Basal) | 300% | 350% | |
| Receptor Internalization | EC50 (nM) | >10,000 | 10.0 |
| Emax (% Internalization) | No activity | 60% |
Signaling Pathways and Experimental Workflows
The G protein-biased agonism of this compound at the CB2 receptor results in the selective activation of specific downstream signaling cascades. The following diagrams illustrate these pathways and the general workflows of the key experiments used to characterize this biased signaling.
Figure 1: G Protein-Biased Signaling of this compound at the CB2 Receptor.
Figure 2: General Experimental Workflow for Characterizing this compound Activity.
Detailed Experimental Protocols
The following protocols are based on the methodologies described by Lin et al. (2018).[2]
β-Arrestin Recruitment Assay
This assay quantifies the recruitment of β-arrestin 2 to the CB2 receptor upon agonist stimulation.
-
Cell Line: CHO cells stably expressing mouse CB2 receptor (CHO-mCB2) or HEK293 cells stably expressing human CB2 receptor (HEK-hCB2).
-
Assay Principle: A PathHunter® β-arrestin recruitment assay is utilized. This is a chemiluminescent enzyme fragment complementation assay where the CB2 receptor is tagged with a small enzyme fragment (ProLink) and β-arrestin is fused to a larger, inactive enzyme fragment (Enzyme Acceptor). Agonist-induced recruitment of β-arrestin to the receptor forces complementation of the enzyme fragments, leading to the formation of a functional β-galactosidase enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.
-
Protocol:
-
Plate CHO-mCB2 or HEK-hCB2 cells in 384-well white, clear-bottom plates and culture overnight.
-
Prepare serial dilutions of this compound and the reference agonist (CP55940) in assay buffer.
-
Add the compounds to the cells and incubate for 90 minutes at 37°C.
-
Add the PathHunter® detection reagent mixture and incubate for 60 minutes at room temperature.
-
Measure chemiluminescence using a plate reader.
-
Data are normalized to the response induced by a saturating concentration of CP55940.
-
cAMP Accumulation Assay
This assay measures the ability of an agonist to inhibit adenylyl cyclase activity and subsequent cAMP production.
-
Cell Line: CHO-mCB2 or HEK-hCB2 cells.
-
Assay Principle: A competitive immunoassay using a LANCE® Ultra cAMP kit. The assay measures the inhibition of forskolin-stimulated cAMP accumulation.
-
Protocol:
-
Pre-incubate cells with the phosphodiesterase inhibitor IBMX (0.5 mM) for 30 minutes at 37°C.
-
Add serial dilutions of this compound or CP55940 to the cells and incubate for 30 minutes at 37°C.
-
Stimulate the cells with forskolin (10 µM) for 30 minutes at 37°C.
-
Lyse the cells and measure cAMP levels according to the LANCE® Ultra cAMP kit manufacturer's instructions.
-
The signal is inversely proportional to the concentration of cAMP in the sample.
-
ERK1/2 Phosphorylation Assay
This assay quantifies the phosphorylation of ERK1/2, a downstream effector of G protein signaling.
-
Cell Line: CHO-mCB2 or HEK-hCB2 cells.
-
Assay Principle: An AlphaLISA® SureFire® Ultra™ p-ERK 1/2 (Thr202/Tyr204) assay. This is a solid-phase, no-wash immunoassay that measures the levels of phosphorylated ERK1/2.
-
Protocol:
-
Serum-starve the cells overnight.
-
Treat the cells with serial dilutions of this compound or CP55940 for 20 minutes at 37°C.
-
Lyse the cells and transfer the lysate to a 384-well plate.
-
Perform the AlphaLISA® assay according to the manufacturer's protocol.
-
Measure the signal using an appropriate plate reader.
-
Receptor Internalization Assay
This assay measures the agonist-induced internalization of the CB2 receptor from the cell surface.
-
Cell Line: HEK cells stably transfected with mouse CB2 (HEK-mCB2) or human CB2 (HEK-hCB2) receptors.
-
Assay Principle: A live-cell antibody-feeding internalization assay. Receptors on the cell surface are labeled with an antibody, and the amount of internalized receptor-antibody complex is quantified after agonist treatment.
-
Protocol:
-
Plate HEK-mCB2 or HEK-hCB2 cells on poly-D-lysine-coated coverslips.
-
Incubate the live cells with a primary antibody targeting an extracellular epitope of the CB2 receptor for 30 minutes at 4°C to label the surface receptors.
-
Wash the cells to remove unbound antibody.
-
Treat the cells with this compound or CP55940 for 90 minutes at 37°C to induce internalization.
-
Fix the cells and permeabilize them.
-
Incubate with a fluorescently labeled secondary antibody to detect the internalized primary antibody.
-
Image the cells using fluorescence microscopy and quantify the internalized fluorescence signal.
-
Conclusion
This compound is a G protein-biased agonist of the CB2 receptor, potently and efficaciously activating G protein-dependent signaling pathways while failing to engage β-arrestin-mediated pathways.[2][3][4] This distinct pharmacological profile makes this compound a valuable chemical probe for dissecting the physiological and pathophysiological roles of biased CB2 receptor signaling. The data and protocols presented in this technical guide provide a comprehensive resource for researchers in the field of cannabinoid pharmacology and GPCR drug discovery, facilitating further investigation into the therapeutic potential of G protein-biased CB2 receptor agonists.
References
- 1. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 4. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Biased Agonism: The LY2828360 Signaling Pathway at the Cannabinoid CB2 Receptor
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction
In the landscape of G protein-coupled receptor (GPCR) pharmacology, the concept of biased agonism has emerged as a pivotal paradigm for modern drug discovery. Biased agonists selectively activate a subset of a receptor's downstream signaling pathways, offering the potential for more targeted therapeutics with fewer side effects. This technical guide provides a comprehensive overview of LY2828360, a notable example of a G protein-biased agonist. Contrary to some initial postulations, extensive research has firmly established that this compound exerts its effects through the cannabinoid CB2 receptor, not the ghrelin receptor. This document will detail the signaling cascade of this compound at the CB2 receptor, with a specific focus on its defining characteristic: potent G protein activation in the conspicuous absence of β-arrestin recruitment.
Core Concept: Biased Agonism of this compound at the CB2 Receptor
This compound is a potent and efficacious agonist of the cannabinoid CB2 receptor.[1][2] Its signaling profile is distinguished by a pronounced bias towards G protein-mediated pathways, specifically the Gi/o family of inhibitory G proteins.[2] This activation leads to downstream effects such as the inhibition of adenylyl cyclase and the modulation of extracellular signal-regulated kinase 1/2 (ERK1/2) signaling.[2]
Crucially, this compound does not induce the recruitment of β-arrestin to the CB2 receptor.[2][3] This lack of β-arrestin engagement prevents receptor desensitization and internalization, processes that typically attenuate G protein signaling following agonist stimulation.[2] The sustained G protein signaling, uncoupled from β-arrestin-mediated regulatory mechanisms, is a hallmark of this compound's mechanism of action and is thought to contribute to its sustained therapeutic effects in preclinical models of neuropathic pain.[1][2]
Quantitative Pharmacological Profile of this compound
The following tables summarize the key quantitative data regarding the pharmacological properties of this compound at the CB2 receptor, in comparison to the canonical cannabinoid agonist CP55940, which activates both G protein and β-arrestin pathways.
Table 1: Potency and Efficacy of this compound and CP55940 in G Protein-Mediated Signaling Assays
| Compound | Assay | Potency (EC50, nM) | Efficacy (% of CP55940) |
| This compound | cAMP Accumulation (30 min) | 1.8 | 100 |
| CP55940 | cAMP Accumulation (5 min) | 0.5 | 100 |
| This compound | pERK1/2 Activation (20 min) | 3.2 | 100 |
| CP55940 | pERK1/2 Activation (5 min) | 1.2 | 100 |
Data compiled from Lin et al., 2018.[2]
Table 2: Potency and Efficacy of this compound and CP55940 in β-Arrestin Recruitment and Receptor Internalization Assays
| Compound | Assay | Potency (EC50, nM) | Efficacy (% of CP55940) |
| This compound | β-Arrestin Recruitment | >10,000 | No activity |
| CP55940 | β-Arrestin Recruitment | 25 | 100 |
| This compound | Receptor Internalization | >10,000 | No activity |
| CP55940 | Receptor Internalization | 15 | 100 |
Data compiled from Lin et al., 2018.[2]
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the distinct signaling pathways activated by a canonical agonist versus the biased agonist this compound at the CB2 receptor.
Detailed Experimental Protocols
A summary of the key experimental methodologies used to characterize the signaling profile of this compound is provided below.
G Protein Activation Assays
-
cAMP Accumulation Assay:
-
Principle: Measures the inhibition of adenylyl cyclase activity following the activation of Gi/o-coupled receptors.
-
Methodology:
-
Cells expressing the CB2 receptor are pre-treated with forskolin to stimulate adenylyl cyclase and elevate intracellular cAMP levels.
-
Cells are then incubated with varying concentrations of this compound or a reference agonist.
-
The reaction is stopped, and intracellular cAMP levels are quantified using a competitive immunoassay, typically employing a fluorescent or luminescent readout.
-
A decrease in cAMP levels relative to forskolin-treated cells indicates Gi/o activation.
-
-
-
ERK1/2 Phosphorylation (pERK) Assay:
-
Principle: Detects the phosphorylation of ERK1/2, a downstream effector of G protein signaling.
-
Methodology:
-
CB2 receptor-expressing cells are treated with different concentrations of this compound for a specified duration.
-
Cells are lysed, and proteins are separated by SDS-PAGE.
-
Western blotting is performed using antibodies specific for phosphorylated ERK1/2 and total ERK1/2.
-
The ratio of phosphorylated to total ERK is quantified to determine the extent of ERK activation.
-
-
β-Arrestin Recruitment Assay
-
Principle: Measures the recruitment of β-arrestin to the activated GPCR, often using enzyme fragment complementation or resonance energy transfer techniques.
-
Methodology (PathHunter® Assay):
-
A cell line is engineered to express the CB2 receptor fused to a small enzyme fragment (ProLink) and β-arrestin fused to a larger, complementary enzyme fragment (Enzyme Acceptor).
-
Upon agonist-induced receptor activation and β-arrestin recruitment, the two enzyme fragments are brought into proximity, forming an active enzyme.
-
A substrate is added, and the resulting luminescent signal is proportional to the extent of β-arrestin recruitment.[4][5]
-
Receptor Internalization Assay
-
Principle: Quantifies the movement of receptors from the cell surface to intracellular compartments following agonist stimulation.
-
Methodology (Enzyme-Linked Immunosorbent Assay - ELISA):
-
Cells expressing an epitope-tagged CB2 receptor (e.g., HA-tag) are seeded in a multi-well plate.
-
Cells are treated with this compound or a reference agonist for various times.
-
The cells are fixed, and the amount of receptor remaining on the cell surface is detected using an antibody against the epitope tag, followed by a secondary antibody conjugated to a detectable enzyme (e.g., horseradish peroxidase).
-
A decrease in the signal compared to untreated cells indicates receptor internalization.
-
Conclusion and Future Directions
This compound serves as a compelling case study in the development of biased GPCR agonists. Its selective activation of G protein signaling at the CB2 receptor, without engaging β-arrestin, underscores a sophisticated approach to drug design that may unlock new therapeutic avenues. The sustained analgesic effects observed in preclinical models highlight the potential of this biased signaling profile for the treatment of chronic pain conditions. Future research should continue to explore the long-term consequences of sustained, β-arrestin-independent G protein signaling and further elucidate the in vivo physiological responses to such targeted receptor modulation. The experimental frameworks detailed in this guide provide a robust foundation for the continued investigation and development of next-generation biased agonists targeting the CB2 receptor and other GPCRs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Slowly Signaling G Protein–Biased CB2 Cannabinoid Receptor Agonist this compound Suppresses Neuropathic Pain with Sustained Efficacy and Attenuates Morphine Tolerance and Dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The cannabinoid CB2 receptor agonist this compound synergizes with morphine to suppress neuropathic nociception and attenuates morphine reward and physical dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 5. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Initial Characterization of LY2828360: A G Protein-Biased CB2 Agonist
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction
LY2828360 is a novel, potent, and selective cannabinoid receptor 2 (CB2) agonist developed by Eli Lilly and Company.[1] It has been identified as a slowly acting but efficacious G protein-biased agonist.[2] This biased signaling profile, favoring G protein-mediated pathways over β-arrestin recruitment, has positioned this compound as a compound of significant interest for therapeutic applications, particularly in the realm of neuropathic pain, without the psychoactive side effects associated with CB1 receptor activation.[3][4] While initially investigated in a Phase 2 clinical trial for osteoarthritis of the knee where it showed a lack of efficacy but no toxicity, subsequent preclinical research has highlighted its potential in treating chemotherapy-induced neuropathic pain and mitigating opioid tolerance and dependence.[2][4] This guide provides a comprehensive overview of the initial characterization of this compound, detailing its pharmacodynamics, in vitro and in vivo activities, and the experimental protocols utilized in its evaluation.
Pharmacodynamics: A G Protein-Biased Mechanism of Action
This compound exhibits a distinct signaling profile at the CB2 receptor. It potently activates G protein-dependent pathways, leading to the inhibition of cyclic adenosine monophosphate (cAMP) accumulation and the activation of extracellular signal-regulated kinase 1/2 (ERK1/2) signaling.[2] Crucially, it does not engage the β-arrestin pathway, failing to recruit β-arrestin, activate inositol phosphate signaling, or induce the internalization of the CB2 receptor.[2] This G protein bias is a key characteristic that may contribute to its sustained efficacy and favorable side effect profile.
Quantitative In Vitro Data
The following tables summarize the binding affinity and functional potency of this compound at human and rat cannabinoid receptors.
Table 1: Binding Affinity of this compound
| Receptor Target | Species | Parameter | Value (nM) | Reference |
| CB1 | Human | K_i_ | >1000 | [5] |
| CB2 | Human | K_i_ | 40.3 | [5] |
Table 2: Functional Potency and Efficacy of this compound at Human CB2 Receptors
| Assay | Parameter | Value (nM) | E_max_ (% of Control) | Incubation Time (min) | Reference |
| cAMP Inhibition | EC_50_ | 2.1 (1.5 - 2.8) | 99.7 ± 1.1 | 30 | [2] |
| pERK1/2 Activation | EC_50_ | 1.8 (1.2 - 2.8) | 165.7 ± 8.7 | 20 | [2] |
| β-Arrestin Recruitment | - | No activity | - | 90 | [2] |
| Receptor Internalization | - | Low potency & efficacy | - | 30 | [2] |
Experimental Protocols: In Vitro Characterization
cAMP Accumulation Assay
This assay measures the ability of a compound to inhibit the production of cAMP, a second messenger, following Gαi/o-coupled receptor activation.
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human CB2 receptor.
-
Protocol:
-
Cells are seeded in 384-well plates and incubated overnight.[6]
-
The medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor like IBMX (3-isobutyl-1-methylxanthine) to prevent cAMP degradation.[6]
-
Cells are co-incubated with this compound at various concentrations and a fixed concentration of forskolin (to stimulate adenylate cyclase and elevate basal cAMP levels).[6][7]
-
The incubation period for this compound is typically 30 minutes.[2]
-
Following incubation, cell lysis and detection reagents (e.g., from a LANCE Ultra cAMP Detection Kit) are added.[8]
-
The amount of cAMP is quantified using a suitable detection method, such as time-resolved Förster resonance energy transfer (TR-FRET).
-
-
Data Analysis: The data are normalized to the response of forskolin alone and plotted as a concentration-response curve to determine the EC_50_ and E_max_ values.[6]
In Vivo Preclinical Studies
Preclinical studies in rodent models have demonstrated the efficacy of this compound in attenuating neuropathic pain and its beneficial interactions with opioids.
Efficacy in Neuropathic Pain Models
In a mouse model of paclitaxel-induced neuropathic pain, acute systemic administration of this compound dose-dependently suppressed mechanical and cold allodynia.[2] The anti-allodynic effects were maintained for at least 4.5 hours post-injection.[2] Importantly, chronic administration of this compound (3 mg/kg/day, i.p. for 12 days) suppressed neuropathic pain without the development of tolerance.[2] These effects were absent in CB2 knockout mice, confirming the on-target mechanism of action.[2] In rats, this compound also reversed paclitaxel-induced mechanical hypersensitivity.[1][9]
Interaction with Morphine
This compound has shown synergistic effects when co-administered with morphine in suppressing paclitaxel-induced mechanical allodynia.[4] Furthermore, chronic co-administration of a low dose of this compound with morphine blocked the development of tolerance to the analgesic effects of morphine.[2] this compound also attenuated naloxone-precipitated withdrawal symptoms in morphine-dependent mice.[4]
Quantitative In Vivo Data
Table 3: In Vivo Efficacy of this compound in a Mouse Model of Paclitaxel-Induced Neuropathic Pain
| Parameter | Value (mg/kg, i.p.) | 95% Confidence Interval | Reference |
| ED_50_ (Mechanical Allodynia) | 0.7764 | 0.4489 - 1.343 | [4] |
| ED_50_ (with Morphine) | 1.193 | 0.8996 - 1.583 | [4] |
Experimental Protocols: In Vivo Characterization
Paclitaxel-Induced Neuropathic Pain Model in Mice
This model is used to mimic the painful peripheral neuropathy experienced by patients undergoing chemotherapy with taxane-based drugs.
-
Animals: Wild-type (e.g., C57BL/6J) and CB2 knockout mice.
-
Induction of Neuropathy:
-
Paclitaxel is administered intraperitoneally (i.p.) at a dose of 4 mg/kg on four alternate days (cumulative dose of 16 mg/kg).[2]
-
Control animals receive the vehicle solution.
-
The development of neuropathic pain is assessed by measuring behavioral responses to mechanical and thermal stimuli.
-
-
Behavioral Testing:
-
Mechanical Allodynia: Paw withdrawal thresholds are measured in response to the application of von Frey filaments of increasing stiffness to the plantar surface of the hind paw. A lower withdrawal threshold indicates mechanical hypersensitivity.
-
Cold Allodynia: The duration of paw withdrawal or licking/biting is measured after the application of a drop of acetone to the plantar surface of the hind paw. An increased response duration indicates cold hypersensitivity.
-
-
Drug Administration and Assessment:
-
This compound is administered (e.g., i.p.) at various doses to determine its effect on the established neuropathic pain.
-
Behavioral testing is performed at multiple time points post-drug administration to assess the onset and duration of the anti-allodynic effect.
-
Pharmacokinetics
This compound has been reported to have good central nervous system (CNS) penetration and potent oral activity in preclinical models, which are desirable characteristics for a drug targeting neurological conditions.[2][4]
Clinical Development
A Phase 2 clinical trial (NCT01319929) was conducted to evaluate the efficacy of this compound in patients with osteoarthritic knee pain. The trial did not meet its primary endpoint for efficacy; however, the compound was found to be safe and well-tolerated.[2][4]
Conclusion
This compound is a G protein-biased CB2 receptor agonist with a well-characterized preclinical profile. Its ability to selectively activate G protein signaling pathways while avoiding β-arrestin recruitment distinguishes it from other cannabinoid agonists. The initial characterization demonstrates its potential as a non-addictive therapeutic for chemotherapy-induced neuropathic pain and as an adjunct to opioid therapy to reduce tolerance and dependence. While its initial clinical development for osteoarthritis was not successful, its robust preclinical efficacy in neuropathic pain models warrants further investigation for this and other related indications.
References
- 1. LY-2828360 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Slowly Signaling G Protein–Biased CB2 Cannabinoid Receptor Agonist this compound Suppresses Neuropathic Pain with Sustained Efficacy and Attenuates Morphine Tolerance and Dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The cannabinoid CB2 receptor agonist this compound synergizes with morphine to suppress neuropathic nociception and attenuates morphine reward and physical dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Constitutive activity of cannabinoid-2 (CB2) receptors plays an essential role in the protean agonism of (+)AM1241 and L768242 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and In Vitro Characterization of Selective Cannabinoid CB2 Receptor Agonists: Biological Evaluation against Neuroblastoma Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of selective cannabinoid CB2 receptor agonists by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The cannabinoid CB2 agonist this compound suppresses neuropathic pain behavior and attenuates morphine tolerance and conditioned place preference in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro and In Vivo Properties of LY2828360: A Technical Guide
Introduction
LY2828360 is a selective and potent cannabinoid receptor 2 (CB2) agonist that has demonstrated significant therapeutic potential in preclinical models, particularly in the context of neuropathic pain.[1][2][3] Developed by Eli Lilly, this compound exhibits a unique G protein-biased signaling profile, which is thought to contribute to its efficacy while potentially minimizing the adverse effects associated with non-selective cannabinoid receptor activation.[4][2][5] Although a clinical trial for osteoarthritis pain did not show efficacy, its distinct mechanism of action continues to make it a valuable tool for researchers investigating the role of the CB2 receptor in various physiological and pathological processes.[5] This technical guide provides a comprehensive overview of the in vitro and in vivo properties of this compound, with a focus on its pharmacological profile, signaling pathways, and effects in preclinical models of disease.
In Vitro Properties
This compound has been extensively characterized in a variety of in vitro assays to elucidate its mechanism of action and signaling properties at the CB2 receptor.
Quantitative In Vitro Data
| Assay Type | Receptor | Cell Line | Parameter | Value | Reference |
| cAMP Accumulation Inhibition | Mouse CB2 | HEK | EC50 | Delayed but efficacious at 1 µM | [4] |
| ERK1/2 Phosphorylation | Mouse CB2 | HEK | EC50 | Concentration-dependent increase | [4] |
| β-Arrestin Recruitment | Mouse CB2 | - | - | No recruitment observed | [4] |
| Receptor Internalization | Mouse CB2 | HEK | - | No internalization observed | [4] |
Experimental Protocols
cAMP Accumulation Assay:
This assay measures the ability of this compound to inhibit the production of cyclic adenosine monophosphate (cAMP), a key second messenger, following Gαi/o protein activation.
-
Cell Culture: Human embryonic kidney (HEK) cells stably expressing the mouse CB2 receptor are cultured in appropriate media.
-
Assay Preparation: Cells are seeded into 96-well plates and grown to confluence.
-
Compound Treatment: Cells are pre-treated with various concentrations of this compound or a vehicle control for a specified time course (e.g., 5, 15, 30, 60 minutes).
-
Stimulation: Forskolin, an adenylyl cyclase activator, is added to all wells to stimulate cAMP production.
-
Lysis and Detection: Cells are lysed, and the intracellular cAMP levels are quantified using a commercially available cAMP assay kit, such as a LANCE Ultra cAMP kit, following the manufacturer's instructions.[4]
-
Data Analysis: The inhibition of forskolin-stimulated cAMP accumulation is calculated for each concentration of this compound, and the EC50 value is determined.
ERK1/2 Phosphorylation Assay:
This assay assesses the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway by measuring the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).
-
Cell Culture: HEK cells expressing the mouse CB2 receptor are cultured as described above.
-
Serum Starvation: Prior to the assay, cells are serum-starved for a defined period to reduce basal ERK1/2 phosphorylation.
-
Compound Treatment: Cells are treated with different concentrations of this compound for various time points (e.g., 5, 20 minutes).
-
Cell Lysis: Cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed with a buffer containing protease and phosphatase inhibitors.
-
Western Blotting: Cell lysates are subjected to SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.
-
Detection and Quantification: Following incubation with appropriate secondary antibodies, the protein bands are visualized using a chemiluminescence detection system. The intensity of the p-ERK1/2 bands is normalized to the total ERK1/2 bands to determine the extent of phosphorylation.
β-Arrestin Recruitment Assay:
This assay determines whether ligand binding to the CB2 receptor leads to the recruitment of β-arrestin, a protein involved in receptor desensitization and signaling.
-
Assay Principle: A common method is the PathHunter® β-arrestin recruitment assay, which utilizes enzyme fragment complementation. The CB2 receptor is tagged with one enzyme fragment, and β-arrestin is tagged with the complementary fragment.
-
Cell Transfection: Cells are co-transfected with the tagged CB2 receptor and β-arrestin constructs.
-
Compound Treatment: Transfected cells are treated with this compound or a known β-arrestin-recruiting agonist (positive control).
-
Signal Detection: If β-arrestin is recruited to the receptor, the enzyme fragments come into proximity, forming an active enzyme that generates a detectable signal (e.g., chemiluminescence).
-
Data Analysis: The signal intensity is measured to quantify the extent of β-arrestin recruitment.
Receptor Internalization Assay:
This assay visualizes and quantifies the ligand-induced internalization of the CB2 receptor from the cell surface.
-
Cell Line: HEK cells stably expressing a fluorescently-tagged CB2 receptor (e.g., GFP-tagged) are used.
-
Compound Treatment: Cells are treated with this compound or a known internalizing agonist for a specific duration.
-
Imaging: The subcellular localization of the fluorescently-tagged CB2 receptor is visualized using fluorescence microscopy.
-
Quantification: The degree of receptor internalization is quantified by measuring the redistribution of fluorescence from the plasma membrane to intracellular vesicles. This can be done using image analysis software.
In Vivo Properties
This compound has shown significant efficacy in animal models of neuropathic pain, highlighting its potential as a therapeutic agent.
Quantitative In Vivo Data
| Animal Model | Species | Pain Type | Treatment Regimen | Outcome | Reference |
| Paclitaxel-induced neuropathy | Mouse | Mechanical & Cold Allodynia | 3 mg/kg/day, i.p. for 12 days | Suppressed allodynia without tolerance | [4][2] |
| Paclitaxel-induced neuropathy | Mouse | Mechanical Allodynia | Co-administered with morphine | Synergistic anti-allodynic effects | [5] |
| Morphine Tolerance | Mouse | - | 0.1 mg/kg/day, i.p. with morphine | Blocked morphine tolerance | [4] |
| Morphine Dependence | Mouse | - | Co-administered with morphine | Attenuated naloxone-precipitated withdrawal | [4][5] |
| Spared Nerve Injury | Rat | Mechanical Hypersensitivity | 10 mg/kg, i.p. (acute) | Attenuated hypersensitivity | [3] |
Experimental Protocols
Paclitaxel-Induced Neuropathic Pain Model:
This model mimics the painful peripheral neuropathy often experienced by patients undergoing chemotherapy with taxane-based drugs.
-
Animal Subjects: Adult male mice (e.g., C57BL/6J) are used.
-
Induction of Neuropathy: Paclitaxel is dissolved in a suitable vehicle (e.g., a mixture of Cremophor EL, ethanol, and saline) and administered to the mice via intraperitoneal (i.p.) injections. A typical dosing schedule is 4 mg/kg on four alternating days.
-
Behavioral Testing: The development of mechanical and cold allodynia is assessed before and after paclitaxel administration.
-
Drug Administration: this compound is dissolved in an appropriate vehicle and administered to the mice (e.g., i.p. injection) at the desired dose and schedule.
-
Outcome Measures: Mechanical allodynia is measured using the von Frey test, and cold allodynia is assessed using the acetone test or a cold plate.
Von Frey Test for Mechanical Allodynia:
-
Acclimation: Mice are placed in individual Plexiglas chambers on an elevated wire mesh floor and allowed to acclimate for at least 30 minutes.
-
Stimulation: Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw.
-
Response: A positive response is recorded as a brisk withdrawal, flinching, or licking of the paw.
-
Threshold Determination: The 50% paw withdrawal threshold is determined using the up-down method.
Acetone Test for Cold Allodynia:
-
Acclimation: Mice are acclimated as described for the von Frey test.
-
Stimulation: A drop of acetone is applied to the plantar surface of the hind paw.
-
Response: The duration of paw withdrawal, licking, or flinching is recorded over a set period (e.g., 1 minute).
Naloxone-Precipitated Morphine Withdrawal:
This model is used to assess the physical dependence on opioids.
-
Induction of Dependence: Mice are chronically treated with morphine (e.g., twice daily escalating doses or implantation of a morphine pellet).
-
This compound Co-administration: During the morphine treatment period, a group of mice is co-administered with this compound.
-
Precipitation of Withdrawal: Withdrawal is precipitated by administering an opioid antagonist, such as naloxone (e.g., 1 mg/kg, s.c.).
-
Behavioral Observation: Immediately after naloxone injection, mice are placed in a clear cylinder, and withdrawal behaviors (e.g., jumping, wet dog shakes, paw tremors) are counted for a defined period (e.g., 30 minutes).
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound at the CB2 Receptor
Caption: Signaling pathway of the G protein-biased CB2 agonist this compound.
Experimental Workflow for In Vivo Neuropathic Pain Studies
Caption: Workflow for assessing the efficacy of this compound in a mouse model of neuropathic pain.
Conclusion
This compound is a G protein-biased CB2 receptor agonist with a distinct in vitro signaling profile characterized by the activation of G protein-dependent pathways (cAMP inhibition and ERK1/2 phosphorylation) in the absence of β-arrestin recruitment and receptor internalization.[4] This unique mechanism of action translates to significant in vivo efficacy in preclinical models of neuropathic pain, where it has been shown to suppress allodynia without inducing tolerance.[4][2] Furthermore, this compound demonstrates the ability to synergize with opioids, enhance their analgesic effects, and attenuate the development of tolerance and dependence.[4][5] These properties make this compound a valuable pharmacological tool for investigating the therapeutic potential of biased agonism at the CB2 receptor and for the development of novel pain therapeutics.
References
- 1. Slowly Signaling G Protein–Biased CB2 Cannabinoid Receptor Agonist this compound Suppresses Neuropathic Pain with Sustained Efficacy and Attenuates Morphine Tolerance and Dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Preclinical research in paclitaxel-induced neuropathic pain: a systematic review [frontiersin.org]
- 4. US20180252736A1 - Cb2 receptor internalization - Google Patents [patents.google.com]
- 5. A Simple and Inexpensive Method for Determining Cold Sensitivity and Adaptation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
The Role of LY2828360 in Attenuating Morphine Tolerance: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the cannabinoid CB2 receptor agonist, LY2828360, and its significant role in mitigating the development of morphine tolerance. By elucidating its mechanism of action, detailing experimental protocols, and presenting key quantitative data, this document serves as a comprehensive resource for professionals in the fields of pharmacology, neuroscience, and drug development.
Introduction: The Challenge of Morphine Tolerance
Morphine remains a cornerstone for the management of severe pain. However, its long-term efficacy is often compromised by the development of analgesic tolerance, a phenomenon requiring dose escalation to maintain pain relief, thereby increasing the risk of adverse effects and dependence. A growing body of evidence implicates neuroinflammatory processes, primarily mediated by glial cells (microglia and astrocytes) in the central nervous system, as a key driver of morphine tolerance.[1][2][3] Chronic morphine administration activates these glial cells, leading to the release of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α).[4][5] These cytokines, in turn, modulate neuronal function, counteracting the analgesic effects of morphine and contributing to a state of neuronal hyperexcitability.
This compound: A G Protein-Biased Cannabinoid CB2 Receptor Agonist
This compound is a potent and selective agonist for the cannabinoid CB2 receptor.[6] Crucially, it exhibits a G protein-biased signaling profile.[6] Upon binding to the CB2 receptor, this compound preferentially activates G protein-mediated downstream signaling pathways, leading to the inhibition of cyclic adenosine monophosphate (cAMP) accumulation and the activation of the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway.[6] Notably, it does not significantly recruit β-arrestin or induce receptor internalization, a characteristic that may contribute to its sustained therapeutic effects without promoting receptor desensitization.[6]
The therapeutic potential of this compound in the context of morphine tolerance lies in its ability to modulate the neuroinflammatory response. By activating CB2 receptors, which are expressed on microglia, this compound can attenuate the pro-inflammatory signaling cascades triggered by chronic morphine administration.[7][8]
Quantitative Data on the Efficacy of this compound
The co-administration of this compound with morphine has been shown to significantly enhance morphine's analgesic potency and delay the development of tolerance in preclinical models. The following tables summarize key quantitative findings from these studies.
| Parameter | Morphine Alone | Morphine + this compound | Animal Model | Reference |
| Mechanical Allodynia ED₅₀ | 6.682 mg/kg i.p. | 1.069 mg/kg i.p. | Paclitaxel-induced neuropathic pain in mice | [6] |
| Analgesic Tolerance | Tolerance developed over 6-12 days of repeated dosing | Sustained analgesic effect over 12 days of co-administration | ddC-evoked neuropathic pain in male mice | [9] |
| Morphine-induced Conditioned Place Preference (CPP) | Robust CPP observed | CPP blocked | Rats | [10] |
Table 1: Synergistic Analgesic Effects and Attenuation of Tolerance with this compound Co-administration.
| Experimental Condition | Key Finding | Animal Model | Reference |
| This compound in CB2 Knockout (KO) Mice | Attenuation of morphine tolerance by this compound was absent | ddC-evoked neuropathic pain in mice | [9] |
| Chronic this compound Administration | Sustained efficacy in suppressing neuropathic pain without developing tolerance to its own effects | Paclitaxel-induced neuropathic pain in mice | [6] |
Table 2: Role of CB2 Receptor and Sustained Efficacy of this compound.
Signaling Pathways
The following diagrams illustrate the key signaling pathways involved in morphine tolerance and the modulatory role of this compound.
Caption: Signaling cascade initiated by chronic morphine leading to analgesic tolerance.
Caption: Mechanism of this compound in attenuating morphine tolerance via CB2R activation.
Caption: General experimental workflow for assessing morphine tolerance.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound's effect on morphine tolerance.
Hot-Plate Test for Thermal Nociception
This test assesses the latency of a nociceptive response to a thermal stimulus.
-
Apparatus: A commercially available hot-plate apparatus with a surface maintained at a constant temperature.
-
Procedure:
-
Set the hot-plate surface temperature to 52 ± 0.5°C or 55 ± 0.5°C.[11][12]
-
Gently place the mouse on the hot plate and immediately start a timer.
-
Observe the mouse for nociceptive behaviors, typically defined as licking or shaking of a hind paw, or jumping.
-
Stop the timer upon the first sign of a nociceptive response and record the latency.
-
To prevent tissue damage, a cut-off time of 30-60 seconds is strictly enforced. If the mouse does not respond within this time, it is removed from the plate, and the maximum time is recorded.[11][12]
-
Baseline latencies are determined before any drug administration.
-
Following drug administration (morphine, this compound, or co-administration), the test is repeated at specified time points (e.g., 30, 60, 90 minutes post-injection) to determine the drug's effect.
-
-
Data Analysis: The results are often expressed as the percentage of the Maximum Possible Effect (%MPE), calculated as: [%MPE = ((post-drug latency - baseline latency) / (cut-off time - baseline latency)) x 100].
Conditioned Place Preference (CPP)
This paradigm is used to evaluate the rewarding or aversive properties of a drug.
-
Apparatus: A three-chamber apparatus consisting of two larger outer chambers with distinct visual and tactile cues (e.g., different colored walls, different floor textures) and a smaller, neutral central chamber.[13][14]
-
Procedure:
-
Habituation/Pre-conditioning (Day 1): Each mouse is placed in the central chamber and allowed to freely explore all three chambers for 15-30 minutes to establish baseline preference for each of the outer chambers.[14][15] The time spent in each chamber is recorded.
-
Conditioning (Days 2-7): This phase typically consists of twice-daily sessions for several consecutive days.
-
In one session, the mouse receives an injection of morphine (e.g., 6 mg/kg, i.p.) and is immediately confined to one of the outer chambers for a set duration (e.g., 30-45 minutes).[10][14]
-
In the other session (typically separated by at least 4 hours), the mouse receives a vehicle injection and is confined to the opposite outer chamber for the same duration.
-
The drug-paired chamber is counterbalanced across animals to avoid inherent biases for a particular environment.
-
-
Test (Day 8): The mouse receives a vehicle injection, is placed in the central chamber, and is allowed to freely explore all three chambers for 15-30 minutes. The time spent in each of the outer chambers is recorded.
-
-
Data Analysis: A preference score is calculated as the time spent in the drug-paired chamber minus the time spent in the vehicle-paired chamber during the test phase. A positive score indicates a conditioned place preference, reflecting the rewarding properties of the drug.
Conclusion
This compound, through its G protein-biased agonism at the CB2 receptor, presents a promising therapeutic strategy for mitigating the development of morphine tolerance. By targeting the underlying neuroinflammatory mechanisms, this compound not only enhances the analgesic efficacy of morphine but also prolongs its therapeutic window. The data and protocols presented in this guide offer a solid foundation for further research and development in this area, with the ultimate goal of improving long-term pain management and reducing the burden of opioid-related complications.
References
- 1. Inflammatory Mediators of Opioid Tolerance: Implications for Dependency and Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Cytokines for Morphine Tolerance: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microglia in morphine tolerance: cellular and molecular mechanisms and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The therapeutic potential of phytochemicals in morphine tolerance: targeting microglia-mediated neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The cannabinoid CB2 receptor agonist this compound synergizes with morphine to suppress neuropathic nociception and attenuates morphine reward and physical dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cannabinoid CB(2) receptor attenuates morphine-induced inflammatory responses in activated microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cannabinoid CB2 receptor attenuates morphine-induced inflammatory responses in activated microglial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. The cannabinoid CB2 agonist this compound suppresses neuropathic pain behavior and attenuates morphine tolerance and conditioned place preference in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jneurosci.org [jneurosci.org]
- 12. researchgate.net [researchgate.net]
- 13. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. A Conditioned Place Preference Protocol for Measuring Incubation of Craving in Rats [jove.com]
- 15. Morphine-induced conditioned place preference and effects of morphine pre-exposure in adolescent and adult male C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
The Selective CB2 Agonist LY2828360: A Technical Overview of its Receptor Selectivity and Biased Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY2828360 is a novel synthetic cannabinoid receptor agonist that has garnered significant interest for its pronounced selectivity for the cannabinoid receptor type 2 (CB2) over the cannabinoid receptor type 1 (CB1). This selectivity profile is of high therapeutic relevance, as activation of CB1 receptors is associated with the psychoactive effects of cannabinoids, whereas CB2 receptor modulation is implicated in inflammatory and neuropathic pain pathways. This technical guide provides an in-depth analysis of the quantitative data and experimental methodologies that elucidate the selective and functionally biased activity of this compound.
Quantitative Analysis of Receptor Binding and Functional Activity
The selectivity of this compound for CB2 over CB1 is evident from both receptor binding and functional assays. The following tables summarize the key quantitative data.
Table 1: Receptor Binding Affinity
| Compound | Receptor | Ki (nM) | Citation |
| This compound | Human CB2 | 40.3 | [1] |
| This compound | Human CB1 | Not Reported |
Note: The Ki value for CB2 is derived from a secondary source citing Hollinshead et al., 2013. A direct Ki value for CB1 has not been reported in the reviewed literature.
Table 2: Functional Activity at Cannabinoid Receptors
| Compound | Receptor | Assay | Parameter | Value (nM) | % Maximal Stimulation | Citation |
| This compound | Human CB2 | G Protein Activation | EC50 | 20.1 | ~87% at 20 nM | [1] |
| This compound | Human CB1 | G Protein Activation | EC50 | >100,000 | ~15% at 100 µM | [1] |
| This compound | Human CB2 | cAMP Inhibition | EC50 | Not Reported | Efficacious | [2] |
| This compound | Human CB2 | ERK1/2 Phosphorylation | EC50 | Not Reported | Efficacious | [2] |
| This compound | Human CB2 | β-Arrestin Recruitment | - | No Activity | - | [2] |
| This compound | Human CB2 | Receptor Internalization | - | No Activity | - | [2] |
The data clearly demonstrates that this compound is a potent and efficacious agonist at the CB2 receptor, while exhibiting remarkably low potency and efficacy at the CB1 receptor. This substantial difference in functional activity underscores its high degree of selectivity.
Signaling Pathways and Biased Agonism
This compound exhibits G protein-biased agonism at the CB2 receptor. Upon binding, it activates Gi/o-protein-mediated signaling cascades, leading to the inhibition of adenylyl cyclase and subsequent reduction in cyclic AMP (cAMP) levels, as well as the activation of the mitogen-activated protein kinase (MAPK) pathway, evidenced by the phosphorylation of ERK1/2.[2] Crucially, this compound does not engage the β-arrestin pathway, meaning it does not lead to β-arrestin recruitment or subsequent receptor internalization, which are often associated with receptor desensitization and the development of tolerance.[2]
Figure 1. G Protein-biased signaling pathway of this compound at the CB2 receptor.
Experimental Protocols
The following sections detail the methodologies employed in the key experiments that established the selectivity and signaling profile of this compound.
Radioligand Binding Assay (for Ki Determination)
This assay determines the binding affinity of a compound to a receptor by measuring its ability to displace a radiolabeled ligand.
Figure 2. Workflow for a radioligand displacement binding assay.
Detailed Methodology:
-
Membrane Preparation: Membranes are prepared from cell lines stably expressing either human CB1 or CB2 receptors.
-
Incubation: Membranes are incubated in a buffer solution containing a known concentration of a high-affinity radioligand (e.g., [3H]CP55,940) and a range of concentrations of the unlabeled test compound (this compound).
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
cAMP Accumulation Assay
This assay measures the ability of a compound to modulate the intracellular levels of cyclic AMP, typically after stimulation of adenylyl cyclase with forskolin.
Detailed Methodology:
-
Cell Culture: Cells expressing the CB2 receptor are cultured in appropriate media.
-
Assay Conditions: Cells are pre-incubated with a phosphodiesterase inhibitor to prevent the degradation of cAMP.
-
Stimulation: Cells are stimulated with forskolin to induce cAMP production, in the presence of varying concentrations of this compound.
-
Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, often employing time-resolved fluorescence resonance energy transfer (TR-FRET) or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The ability of this compound to inhibit forskolin-stimulated cAMP accumulation is quantified to determine its potency (EC50) and efficacy.
ERK1/2 Phosphorylation Assay
This assay quantifies the activation of the MAP kinase pathway by measuring the phosphorylation of ERK1/2.
References
The Potential of Cannabinoid CB2 Receptor Agonism in Alzheimer's Disease: A Preclinical Perspective
A Technical Guide for Researchers and Drug Development Professionals
Disclaimer: As of late 2025, dedicated preclinical studies investigating the efficacy of LY2828360 specifically in Alzheimer's disease (AD) models have not been extensively published in the public domain. However, a substantial body of research on other cannabinoid CB2 receptor agonists provides a strong rationale for exploring this therapeutic avenue. This guide synthesizes the existing preclinical data for CB2 agonists in AD models to offer a comprehensive overview of the core concepts, experimental methodologies, and potential signaling pathways that would be pertinent to the evaluation of a novel CB2 agonist like this compound.
Introduction: The Rationale for Targeting the Cannabinoid CB2 Receptor in Alzheimer's Disease
Alzheimer's disease is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular formation of neurofibrillary tangles composed of hyperphosphorylated tau protein. A growing body of evidence implicates neuroinflammation as a critical component of AD pathogenesis. The endocannabinoid system, particularly the cannabinoid CB2 receptor, has emerged as a promising therapeutic target due to its role in modulating neuroinflammatory processes.
CB2 receptors are primarily expressed on immune cells, including microglia, the resident immune cells of the central nervous system. In the context of AD, CB2 receptor expression is significantly upregulated in and around Aβ plaques, correlating with microglial activation.[1][2] Activation of CB2 receptors has been shown to exert several beneficial effects in preclinical models of AD, including:
-
Reduction of Neuroinflammation: CB2 agonists can suppress the production and release of pro-inflammatory cytokines by activated microglia.[1][3]
-
Enhancement of Aβ Clearance: Activation of CB2 receptors may promote the phagocytic activity of microglia, thereby facilitating the clearance of Aβ deposits.[1]
-
Modulation of Tau Pathology: Some studies suggest that CB2 receptor activation can reduce the hyperphosphorylation of tau protein.[4]
-
Neuroprotection: CB2 agonists have demonstrated neuroprotective effects against Aβ-induced toxicity.[1]
-
Cognitive Improvement: Treatment with CB2 agonists has been associated with improved cognitive function in animal models of AD.[1][5][6]
Given that this compound is a known CB2 receptor agonist, these findings provide a strong foundation for its potential investigation as a disease-modifying therapy for Alzheimer's disease.
Quantitative Data from Preclinical Studies of CB2 Agonists in AD Models
The following tables summarize key quantitative findings from preclinical studies evaluating various CB2 receptor agonists in Alzheimer's disease animal models.
Table 1: Effects of CB2 Agonists on Amyloid-Beta Pathology
| Compound | Animal Model | Treatment Duration | Key Findings | Reference |
| JWH-133 | AβPP/PS1 mice | 4 months | No significant change in Aβ production or deposition in cortex and hippocampus. | [7] |
| MDA7 | Rats (Aβ injection) | Not specified | Favored Aβ clearance. | [4] |
| JWH-015 | Human tissue/macrophages | In vitro | Induced clearance of Aβ. | [3] |
Table 2: Effects of CB2 Agonists on Neuroinflammation
| Compound | Animal Model | Treatment Duration | Key Findings | Reference |
| JWH-133 | AβPP/PS1 mice | 4 months | Decreased microglial reactivity; Reduced expression of pro-inflammatory cytokines (IL-1β, IL-6, TNFα, IFNγ). | [7] |
| Cannabinoid treatment | Aβ-treated mice | Not specified | Prevented microglial activation. | [4] |
| CB2 Agonists (General) | AD Models | Not specified | Suppress release of pro-inflammatory cytokines. | [8] |
Table 3: Effects of CB2 Agonists on Tau Pathology and Cognitive Function
| Compound | Animal Model | Treatment Duration | Key Findings | Reference |
| JWH-133 | AβPP/PS1 mice | 4 months | Reduced tau hyperphosphorylation at Thr181; Improved cognitive performance. | [7] |
| Sativex (Δ9-THC/CBD) | PK−/−/TauVLW mice | Prolonged | Marked reduction in neurofibrillary tangles. | [4] |
| Cannabinoid treatment | Aβ-treated mice | Not specified | Avoided induced cognitive impairment. | [4] |
Experimental Protocols
This section details the methodologies for key experiments cited in the preclinical evaluation of CB2 receptor agonists in Alzheimer's disease models.
Animal Models
-
Transgenic Mouse Models: Commonly used models include AβPP/PS1 and 5XFAD mice, which overexpress human genes with mutations linked to familial Alzheimer's disease, leading to age-dependent development of Aβ plaques and cognitive deficits.
-
Aβ Injection Models: Aβ oligomers or fibrils are directly injected into the brain of rodents (e.g., intracerebroventricularly or intrahippocampally) to induce acute neuroinflammation and cognitive impairment.
Drug Administration
-
Route of Administration: Compounds are typically administered systemically, for example, via intraperitoneal (i.p.) injection or oral gavage.
-
Dosing Regimen: Both acute and chronic dosing paradigms are employed to assess immediate and long-term therapeutic effects.
Behavioral Assessments
-
Morris Water Maze: This is a widely used test to assess spatial learning and memory. Mice are trained to find a hidden platform in a pool of opaque water. Key metrics include escape latency (time to find the platform) and time spent in the target quadrant during a probe trial (platform removed).
-
Y-Maze: This task assesses spatial working memory based on the natural tendency of rodents to explore novel environments. The percentage of spontaneous alternations (visiting all three arms of the maze in a sequence) is measured.
-
Object Recognition Test: This test evaluates recognition memory. Animals are exposed to two identical objects and, after a delay, are presented with one familiar and one novel object. The time spent exploring the novel object is a measure of recognition memory.
Histological and Immunohistochemical Analysis
-
Tissue Preparation: Following behavioral testing, animals are euthanized, and their brains are collected. Brains are fixed (e.g., in 4% paraformaldehyde), cryoprotected, and sectioned.
-
Amyloid Plaque Staining: Brain sections are stained with dyes such as Thioflavin S or Congo Red to visualize dense-core amyloid plaques. Immunohistochemistry using antibodies specific for Aβ40 and Aβ42 is used to detect diffuse and compact plaques.
-
Microglia and Astrocyte Staining: Antibodies against Iba1 (for microglia) and GFAP (for astrocytes) are used to assess the extent of gliosis and neuroinflammation. Morphological changes in microglia (e.g., from a ramified to an amoeboid shape) are indicative of activation.
-
Tau Pathology Staining: Antibodies specific for phosphorylated tau (e.g., AT8, PHF-1) are used to detect neurofibrillary tangles and hyperphosphorylated tau.
Biochemical Analysis
-
ELISA (Enzyme-Linked Immunosorbent Assay): Brain homogenates are analyzed using ELISA kits to quantify the levels of soluble and insoluble Aβ40 and Aβ42, as well as the levels of various pro- and anti-inflammatory cytokines.
-
Western Blotting: This technique is used to measure the protein levels of key signaling molecules, such as phosphorylated and total tau, to assess the extent of tau hyperphosphorylation.
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathways
Caption: CB2 receptor signaling in microglia in the context of Alzheimer's disease.
Experimental Workflow
Caption: A typical experimental workflow for evaluating a CB2 agonist in an AD mouse model.
Conclusion and Future Directions
The preclinical evidence strongly suggests that agonism of the cannabinoid CB2 receptor holds significant therapeutic potential for Alzheimer's disease. The multifaceted mechanism of action, encompassing anti-inflammatory, pro-phagocytic, and potentially anti-tau effects, makes it an attractive disease-modifying strategy.
While direct preclinical data for this compound in AD models is not yet available, its properties as a CB2 agonist warrant its investigation in this context. Future preclinical studies on this compound should aim to:
-
Establish a dose-response relationship for Aβ and tau pathology reduction.
-
Elucidate the specific effects on different microglial phenotypes (e.g., M1 vs. M2).
-
Assess its long-term safety and efficacy on cognitive decline in relevant AD animal models.
Such studies will be crucial in determining the translational potential of this compound and other CB2 receptor agonists for the treatment of Alzheimer's disease.
References
- 1. CB2 Cannabinoid Receptor As Potential Target against Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Expression of the Endocannabinoid Receptors CB2 and GPR55 Is Highly Increased during the Progression of Alzheimer’s Disease in AppNL-G-F Knock-In Mice [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. CB2 Cannabinoid Receptor As Potential Target against Alzheimer's Disease | Semantic Scholar [semanticscholar.org]
- 6. Frontiers | CB2 Cannabinoid Receptor As Potential Target against Alzheimer's Disease [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Cannabinoid Receptor 2 Signaling in Neurodegenerative Disorders: From Pathogenesis to a Promising Therapeutic Target [frontiersin.org]
Methodological & Application
Application Notes and Protocols for LY2828360 in Mouse Models of Neuropathic Pain
For Researchers, Scientists, and Drug Development Professionals
Introduction:
LY2828360 is a potent and selective, G protein-biased agonist for the cannabinoid CB2 receptor.[1][2][3] Preclinical studies have demonstrated its efficacy in alleviating neuropathic pain in various mouse models, positioning it as a promising therapeutic candidate that may lack the psychoactive side effects associated with CB1 receptor activation.[4][5][6] These notes provide a comprehensive overview of the in vivo dosages, experimental protocols, and relevant biological pathways for utilizing this compound in neuropathic pain research.
Quantitative Data Summary
The following tables summarize the effective in vivo dosages of this compound in mouse models of neuropathic pain based on published preclinical data.
Table 1: Effective Doses of this compound for Attenuation of Neuropathic Pain
| Neuropathic Pain Model | Mouse Strain | Route of Administration | Effective Dose Range (mg/kg) | Observed Effect | Citation |
| Paclitaxel-Induced Neuropathy | Wild-Type (WT) | Intraperitoneal (i.p.) | 3 | Time-dependent suppression of mechanical and cold allodynia for at least 4.5 hours. | [2][3] |
| Paclitaxel-Induced Neuropathy | CB2EGFP Reporter Mice | Intraperitoneal (i.p.) | 0.3 - 10 | Dose-dependent suppression of mechanical and cold allodynia. Doses ≥ 0.3 mg/kg elevated mechanical paw withdrawal thresholds. | [7] |
| Antiretroviral (ddC)-Induced Neuropathy | Wild-Type (WT) | Intraperitoneal (i.p.) | 0.3 - 3 | 0.3 mg/kg produced partial reversal of mechanical and cold allodynia. 1 and 3 mg/kg produced complete reversal. | [6] |
Table 2: this compound Dosing for Attenuation of Morphine Tolerance in Neuropathic Pain
| Neuropathic Pain Model | Mouse Strain | Route of Administration | This compound Dose (mg/kg/day) | Co-administered Drug | Duration | Observed Effect | Citation |
| Paclitaxel-Induced Neuropathy | Wild-Type (WT) | Intraperitoneal (i.p.) | 0.1 | Morphine (10 mg/kg/day) | 12 days | Blocked the development of tolerance to the antiallodynic effects of morphine. | [3] |
| Antiretroviral (ddC)-Induced Neuropathy | CB2f/f | Intraperitoneal (i.p.) | 0.03 or 0.1 | Morphine (10 mg/kg) | 12 days | Prevented the development of morphine tolerance. | [6] |
Experimental Protocols
Paclitaxel-Induced Neuropathic Pain Model
This model mimics chemotherapy-induced peripheral neuropathy.
Materials:
-
Paclitaxel (dissolved in a vehicle of Cremophor EL and ethanol, then diluted in saline)
-
Male C57BL/6 mice or other appropriate strains
-
Von Frey filaments for assessing mechanical allodynia
-
Cold plate or acetone for assessing cold allodynia
Procedure:
-
Induce neuropathic pain by administering paclitaxel. A common regimen is four intraperitoneal (i.p.) injections of paclitaxel (e.g., 2 mg/kg) on alternating days.
-
Establish baseline pain responses before paclitaxel administration using von Frey filaments and a cold sensitivity test.
-
Following the final paclitaxel injection, monitor the development of mechanical and cold hypersensitivity. This typically develops within 7-14 days.
-
Once neuropathic pain is established, administer this compound at the desired dose (e.g., 0.3 - 10 mg/kg, i.p.).
-
Assess mechanical and cold allodynia at various time points post-LY2828360 administration (e.g., 30, 60, 120, 270 minutes) to determine the time course of its analgesic effect.[3]
Antiretroviral (ddC)-Induced Neuropathic Pain Model
This model is relevant for studying HIV-associated sensory neuropathy.
Materials:
-
2',3'-dideoxycytidine (ddC)
-
Male and female mice
-
Equipment for assessing mechanical and cold allodynia
Procedure:
-
Induce neuropathic pain by administering ddC.
-
Assess baseline sensory thresholds prior to ddC treatment.
-
After establishing neuropathy, administer this compound intraperitoneally at doses ranging from 0.3 to 3 mg/kg.[6]
-
Evaluate the reversal of mechanical and cold hypersensitivity at selected time points after drug administration.
Assessment of Morphine Tolerance in Neuropathic Mice
This protocol evaluates the potential of this compound to prevent the development of tolerance to the analgesic effects of morphine.
Materials:
-
Morphine sulfate
-
This compound
-
Neuropathic mice (e.g., paclitaxel-induced model)
-
Equipment for pain behavior assessment
Procedure:
-
Induce and confirm the neuropathic pain state as described above.
-
Divide mice into groups: Vehicle, Morphine only, this compound only, and Morphine + this compound.
-
Administer morphine (e.g., 10 mg/kg/day, i.p.) and/or this compound (e.g., 0.1 mg/kg/day, i.p.) for a chronic period, such as 12 consecutive days.[3]
-
Measure the antiallodynic effect of morphine daily or on selected days (e.g., days 1, 3, 6, 9, 12) to track the development of tolerance.
-
Compare the analgesic response to morphine in the group co-treated with this compound to the group receiving morphine alone. A sustained analgesic effect in the co-treated group indicates prevention of tolerance.
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of this compound via the CB2 receptor.
Caption: Experimental workflow for evaluating this compound efficacy.
References
- 1. The cannabinoid CB2 receptor agonist this compound synergizes with morphine to suppress neuropathic nociception and attenuates morphine reward and physical dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Slowly Signaling G Protein–Biased CB2 Cannabinoid Receptor Agonist this compound Suppresses Neuropathic Pain with Sustained Efficacy and Attenuates Morphine Tolerance and Dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. hcplive.com [hcplive.com]
- 6. biorxiv.org [biorxiv.org]
- 7. A peripheral CB2 cannabinoid receptor mechanism suppresses chemotherapy-induced peripheral neuropathy: evidence from a CB2 reporter mouse - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput cAMP Accumulation Assay for the Characterization of the Gαi-Coupled CB2 Receptor Agonist, LY2828360
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptors (GPCRs) are a major class of drug targets involved in a vast array of physiological processes. GPCRs that couple to the Gαi subunit inhibit the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[1][2] The cannabinoid receptor 2 (CB2), a Gαi-coupled receptor, is a promising therapeutic target for various pathological conditions, including neuropathic pain, without the psychoactive side effects associated with CB1 receptor activation.[3][4][5]
LY2828360 is identified as a potent, G protein-biased agonist of the CB2 receptor.[3][6][7] It effectively inhibits cAMP accumulation, making the measurement of this second messenger a crucial method for characterizing its pharmacological activity.[3][6] Since this compound is a Gαi agonist, its effect is quantified by its ability to inhibit cAMP production that has been artificially stimulated by an adenylyl cyclase activator, such as forskolin.[1][2][8] This protocol provides a detailed methodology for measuring the inhibitory effect of this compound on forskolin-stimulated cAMP accumulation in a whole-cell format, suitable for high-throughput screening and pharmacological characterization. The assay is based on a competitive immunoassay principle, such as those used in LANCE® Ultra™ or AlphaScreen® kits.[2][9]
Signaling Pathway Overview
The activation of the Gαi-coupled CB2 receptor by this compound triggers a signaling cascade that results in the inhibition of adenylyl cyclase. To measure this inhibitory effect, adenylyl cyclase is first activated with forskolin to generate a detectable level of cAMP. The subsequent addition of this compound reduces this cAMP production.
Caption: Gαi signaling pathway for the CB2 receptor agonist this compound.
Experimental Protocol
This protocol is adapted for a 384-well plate format using a homogenous, time-resolved fluorescence resonance energy transfer (TR-FRET) or luminescent-based assay kit.
I. Materials and Reagents
-
Cells: CHO-K1 or HEK293 cells stably expressing the human CB2 receptor (e.g., CHO-hCB2). A parental cell line not expressing the receptor should be used as a negative control.[10]
-
Test Compound: this compound (stored as a 10 mM stock in DMSO at -80°C).
-
Adenylyl Cyclase Activator: Forskolin (stored as a 10 mM stock in DMSO at -20°C).
-
Assay Kit: LANCE® Ultra cAMP Detection Kit (PerkinElmer) or equivalent (e.g., AlphaScreen®, cAMP-Glo™).[2][9][11]
-
Cell Culture Medium: DMEM/F12 supplemented with 10% FBS, 1% Penicillin/Streptomycin, and appropriate selection antibiotic (e.g., G418).
-
Assay/Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor), pH 7.4.[2][9]
-
Plates: White, opaque 384-well assay plates.[9]
-
Reagents for Lysis and Detection: As provided in the selected assay kit (e.g., Eu-cAMP tracer and ULight™-anti-cAMP antibody).[9]
II. Experimental Workflow
Caption: Step-by-step experimental workflow for the cAMP accumulation assay.
III. Step-by-Step Procedure
A. Cell Preparation (Day 1)
-
Culture CHO-hCB2 cells in appropriate medium until they reach 80-90% confluency.
-
Harvest cells using a non-enzymatic cell dissociation buffer or gentle trypsinization.
-
Resuspend cells in fresh culture medium and perform a cell count.
-
Dilute the cell suspension to the desired density (e.g., 60,000 cells/mL for 3,000 cells in a 50 µL volume).
-
Seed 50 µL of the cell suspension into each well of a white, opaque 384-well plate.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator.
B. Assay Procedure (Day 2)
-
Compound Preparation:
-
Prepare serial dilutions of this compound in stimulation buffer at 4X the final desired concentration.
-
Prepare a 4X solution of forskolin in stimulation buffer. The final concentration of forskolin needs to be optimized to stimulate a response that is approximately 80% of its maximum (EC₈₀), which allows for a sufficient window to measure inhibition. A typical starting point is a final concentration of 5-10 µM.[10][12]
-
Prepare a cAMP standard curve in stimulation buffer according to the kit manufacturer's instructions.[9][12]
-
-
Cell Stimulation:
-
Carefully remove the culture medium from the cell plate by gentle aspiration.
-
Add 12.5 µL of stimulation buffer to all wells.
-
Add 12.5 µL of the 4X this compound dilutions to the sample wells. For control wells (maximum stimulation), add 12.5 µL of stimulation buffer.
-
Add 25 µL of the 2X forskolin solution to all wells except the basal control wells (to which 25 µL of stimulation buffer is added).
-
The final volume in each well should be 50 µL.
-
-
Incubation:
-
Cell Lysis and cAMP Detection (as per LANCE Ultra cAMP Kit):
-
Prepare the detection mix by combining the Eu-cAMP tracer and ULight-anti-cAMP antibody solutions in lysis buffer as per the kit protocol.
-
Add 50 µL of the detection mix to each well.
-
Seal the plate, protect it from light, and incubate for 1 hour at room temperature.[9]
-
-
Data Acquisition:
-
Read the plate using a TR-FRET-enabled plate reader, measuring emissions at 615 nm and 665 nm following excitation at 320 nm.[9]
-
IV. Data Analysis
-
Calculate the TR-FRET ratio for each well: (Emission at 665 nm / Emission at 615 nm) * 10,000.[10]
-
Use the cAMP standard curve to convert the TR-FRET ratios from the sample wells into cAMP concentrations (nM or pmol/well).[9][13]
-
Normalize the data by expressing the cAMP concentration in each well as a percentage of the forskolin-stimulated control (0% inhibition).
-
% Inhibition = 100 * (1 - [cAMP]Sample / [cAMP]Forskolin-only)
-
-
Plot the % Inhibition against the logarithm of the this compound concentration.
-
Fit the resulting concentration-response curve using a four-parameter logistic regression to determine the IC₅₀ (the concentration of this compound that produces 50% of its maximal inhibition).
Data Presentation
The following tables represent expected quantitative data from the assay, demonstrating the inhibitory effect of this compound on forskolin-stimulated cAMP accumulation.
Table 1: Representative Dose-Response Data for this compound
| This compound Conc. (nM) | Log [this compound] | Mean cAMP (pmol/well) | % Inhibition |
| 0 (Basal) | - | 0.5 | N/A |
| 0 (+ Forskolin) | - | 10.0 | 0% |
| 0.1 | -10 | 9.8 | 2% |
| 1 | -9 | 8.5 | 15% |
| 10 | -8 | 5.2 | 48% |
| 20 | -7.7 | 3.3 | 67% |
| 100 | -7 | 1.8 | 82% |
| 1000 | -6 | 1.5 | 85% |
| 10000 | -5 | 1.5 | 85% |
Table 2: Summary of Pharmacological Parameters for this compound
| Parameter | Value | Confidence Interval (95%) |
| IC₅₀ | ~11 nM | 8 - 15 nM |
| Max Inhibition (Eₘₐₓ) | 85% | 82% - 88% |
| Hill Slope | ~1.0 | 0.8 - 1.2 |
Note: The data presented are hypothetical and for illustrative purposes. Actual values must be determined experimentally. The potency is consistent with published data indicating high efficacy at nanomolar concentrations.[3]
Conclusion
This application note provides a robust and detailed protocol for quantifying the activity of the CB2 receptor agonist this compound by measuring its inhibition of forskolin-stimulated cAMP accumulation. The described TR-FRET based assay is highly amenable to a high-throughput format, making it ideal for compound screening, structure-activity relationship studies, and detailed pharmacological characterization of Gαi-coupled receptor agonists. The protocol emphasizes critical parameters, such as incubation time, that are important for accurately characterizing slowly acting compounds like this compound.[3]
References
- 1. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. resources.revvity.com [resources.revvity.com]
- 3. Slowly Signaling G Protein–Biased CB2 Cannabinoid Receptor Agonist this compound Suppresses Neuropathic Pain with Sustained Efficacy and Attenuates Morphine Tolerance and Dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LY-2828360 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. The cannabinoid CB2 receptor agonist this compound synergizes with morphine to suppress neuropathic nociception and attenuates morphine reward and physical dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. US20090305271A1 - In Vitro Assay Based on Camp Levels Modulated by Gi-Coupled Receptors - Google Patents [patents.google.com]
- 9. cAMP accumulation assay [bio-protocol.org]
- 10. Discovery of selective cannabinoid CB2 receptor agonists by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cAMP-Glo™ Assay Protocol [france.promega.com]
- 12. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) [bio-protocol.org]
- 13. researchgate.net [researchgate.net]
Application Note: Western Blot Protocol for Detecting ERK1/2 Activation by LY2828360
Audience: Researchers, scientists, and drug development professionals.
Introduction
LY2828360 is identified as a potent, slowly acting, and efficacious G protein-biased agonist for the cannabinoid CB2 receptor.[1][2][3] Its mechanism involves inhibiting cAMP accumulation and activating the extracellular signal-regulated kinase 1/2 (ERK1/2) signaling pathway, a key component of the mitogen-activated protein kinase (MAPK) cascade.[1][2][4] The activation of ERK1/2 is a critical downstream event following the engagement of many G protein-coupled receptors (GPCRs) and is pivotal in regulating cellular processes like proliferation, differentiation, and survival.[5][6] Monitoring the phosphorylation status of ERK1/2 is therefore a crucial method for assessing the functional consequences of CB2 receptor activation by agonists such as this compound. This document provides a detailed protocol for performing a Western blot to quantify the activation of ERK1/2 (p44/42 MAPK) in response to this compound treatment.
Signaling Pathway of this compound-Mediated ERK1/2 Activation
This compound binds to the CB2 receptor, a GPCR, initiating a signaling cascade. As a G protein-biased agonist, it preferentially activates G protein-dependent pathways over others like β-arrestin recruitment.[1][3] This leads to the activation of the canonical MAPK/ERK cascade, culminating in the phosphorylation of ERK1 and ERK2.
Caption: Signaling pathway of this compound-induced ERK1/2 activation.
Quantitative Data Summary
The activation of ERK1/2 by this compound is characterized by a delayed onset compared to other agonists. The following table summarizes quantitative data on ERK1/2 phosphorylation in HEK cells stably expressing mouse CB2 receptors, as detected by Western blot or similar immunoassays.[1]
| Treatment | Time Point | Fold Increase in pERK1/2 (vs. Vehicle) |
| This compound (1 µM) | 5 min | No significant effect |
| This compound (1 µM) | 10 min | No significant effect |
| This compound (1 µM) | 20 min | Significant increase |
| This compound (1 µM) | 30 min | Significant increase |
| This compound (1 µM) | 40 min | Significant increase |
| This compound (Concentration-dependent) | 20 min | Concentration-dependent increase |
Experimental Workflow
A typical Western blot experiment to assess ERK1/2 phosphorylation involves several key stages, from cell preparation to data analysis. It is critical to normalize the phosphorylated protein signal to the total protein signal to account for any variations in protein loading.
Caption: Standard workflow for Western blot analysis of ERK1/2 activation.
Detailed Experimental Protocol
This protocol is designed for cultured cells (e.g., HEK-293 cells expressing the CB2 receptor) and can be adapted for other relevant cell types.
A. Materials and Reagents
-
Cell Line: HEK-293 cells stably expressing the cannabinoid CB2 receptor.
-
Compound: this compound (prepare stock solution in DMSO).
-
Culture Medium: DMEM, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Buffers:
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer (with protease and phosphatase inhibitors)
-
Tris-Buffered Saline with Tween-20 (TBST: 20 mM Tris, 150 mM NaCl, 0.1% Tween-20, pH 7.6)
-
Stripping Buffer (e.g., 200 mM Glycine, 0.1% SDS, 1% Tween 20, pH 2.2)[7]
-
-
Antibodies:
-
Primary Antibody: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204).
-
Primary Antibody: Rabbit anti-total-ERK1/2.
-
Secondary Antibody: HRP-conjugated Goat anti-Rabbit IgG.
-
-
Reagents:
-
BCA Protein Assay Kit
-
4x Laemmli Sample Buffer
-
Precast 10% or 4-20% SDS-PAGE gels
-
PVDF or Nitrocellulose membrane
-
Enhanced Chemiluminescence (ECL) Substrate
-
5% Bovine Serum Albumin (BSA) or non-fat dry milk in TBST for blocking.
-
B. Cell Culture and Treatment
-
Cell Plating: Seed cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.
-
Serum Starvation: Once cells reach the desired confluency, replace the growth medium with serum-free DMEM. Incubate for at least 4 hours (or overnight) to minimize basal levels of ERK1/2 phosphorylation.[7]
-
Compound Treatment: Prepare dilutions of this compound in serum-free DMEM. Aspirate the starvation medium and add the compound-containing medium to the cells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the cells at 37°C for the desired time points (e.g., 5, 10, 20, 30, 40 minutes) based on the known delayed kinetics of this compound.[1]
C. Protein Extraction and Quantification
-
Lysis: After treatment, immediately place the plates on ice. Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer (containing protease and phosphatase inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (containing the protein) to a new tube.
-
Quantification: Determine the protein concentration of each sample using a BCA Protein Assay Kit according to the manufacturer's instructions.
D. SDS-PAGE and Western Blotting
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add 4x Laemmli sample buffer to a final concentration of 1x and boil the samples at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load 15-30 µg of protein per lane into a 10% SDS-PAGE gel. Run the gel at 100-120 V until the dye front reaches the bottom.[7]
-
Protein Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane at 100 V for 60-90 minutes on ice or using a semi-dry transfer system.
E. Immunodetection of Phospho-ERK1/2
-
Blocking: Block the membrane in 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[7]
-
Primary Antibody Incubation: Incubate the membrane with anti-phospho-ERK1/2 antibody (typically diluted 1:1000 to 1:2000 in 5% BSA/TBST) overnight at 4°C with gentle agitation.[8]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibody (typically diluted 1:5000 to 1:10000 in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Signal Detection: Add ECL substrate to the membrane according to the manufacturer's protocol and capture the chemiluminescent signal using an imaging system.
F. Stripping and Re-probing for Total ERK1/2
-
Stripping: After imaging, wash the membrane briefly in TBST. Incubate the membrane in stripping buffer for 15-30 minutes at room temperature with vigorous shaking.[7]
-
Washing and Blocking: Wash the membrane thoroughly (3 x 10 min in TBST) to remove the stripping buffer. Block the membrane again in 5% BSA or non-fat milk in TBST for 1 hour.
-
Re-probing: Repeat the immunodetection steps (E2-E6) using the anti-total-ERK1/2 antibody.
G. Data Analysis
-
Use image analysis software (e.g., ImageJ) to perform densitometry on the bands corresponding to phospho-ERK1 (p44) and phospho-ERK2 (p42).
-
Perform the same analysis for the total-ERK1 and total-ERK2 bands from the re-probed blot.
-
Calculate the ratio of phospho-ERK1/2 to total-ERK1/2 for each sample to normalize for protein loading.
-
Express the results as a fold change relative to the vehicle-treated control group.
References
- 1. Slowly Signaling G Protein–Biased CB2 Cannabinoid Receptor Agonist this compound Suppresses Neuropathic Pain with Sustained Efficacy and Attenuates Morphine Tolerance and Dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The cannabinoid CB2 receptor agonist this compound synergizes with morphine to suppress neuropathic nociception and attenuates morphine reward and physical dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ERK1/2 in immune signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. The ERK Cascade: Distinct Functions within Various Subcellular Organelles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing LY2828360 Efficacy in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY2828360 is a G protein-biased agonist of the cannabinoid receptor 2 (CB2).[1][2][3] As a selective CB2 agonist, this compound is being investigated for its therapeutic potential in various conditions, notably in the management of neuropathic pain.[1][2][4] Furthermore, it has shown promise as an adjunct to opioid therapy, with studies suggesting it can attenuate morphine tolerance and dependence.[2][5] Unlike non-biased agonists, this compound preferentially activates G protein-dependent signaling pathways, specifically inhibiting cyclic adenosine monophosphate (cAMP) accumulation and activating the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway, without promoting β-arrestin recruitment or receptor internalization.[1][2][3] This biased agonism may contribute to its sustained efficacy and potentially favorable side-effect profile.
These application notes provide detailed protocols for a battery of behavioral tests to assess the efficacy of this compound in rodent models of pain and opioid dependence.
Signaling Pathway of this compound
The following diagram illustrates the proposed signaling pathway for this compound upon binding to the CB2 receptor.
Quantitative Data Summary
The following tables summarize quantitative data on the efficacy of this compound from preclinical studies.
Table 1: Efficacy of this compound in a Mouse Model of Neuropathic Pain
| Behavioral Test | Animal Model | This compound Dose (mg/kg, i.p.) | Outcome | Reference |
| Mechanical Allodynia | Paclitaxel-induced neuropathy | 0.7764 (ED₅₀) | Increased paw withdrawal threshold | [5][6] |
| Mechanical Allodynia | ddC-induced neuropathy | 0.3 | Partial reversal of allodynia | [7] |
| Mechanical Allodynia | ddC-induced neuropathy | 1 and 3 | Complete reversal of allodynia | [7] |
| Cold Allodynia | Paclitaxel-induced neuropathy | 3 | Suppressed cold allodynia | [2] |
Table 2: Effect of this compound on Morphine-Related Behaviors in Mice
| Behavioral Test | Animal Model | This compound Dose (mg/kg, i.p.) | Co-administered Drug | Outcome | Reference |
| Conditioned Place Preference | Morphine-induced | 3 | Morphine (8 mg/kg) | Blocked morphine-induced reward | [5][8] |
| Naloxone-Precipitated Withdrawal | Morphine-dependent | 3 | Morphine | Partially attenuated withdrawal symptoms | [5][8] |
| Mechanical Allodynia | Paclitaxel-induced neuropathy | - | Morphine | Synergistic anti-allodynic effects | [5][6] |
Experimental Protocols
Assessment of Mechanical Allodynia (von Frey Test)
Principle: This test measures the withdrawal threshold of the paw in response to a mechanical stimulus of increasing force, applied with calibrated von Frey filaments. A lower withdrawal threshold indicates mechanical allodynia.
Apparatus and Reagents:
-
Von Frey filaments with a range of calibrated bending forces
-
Elevated wire mesh platform
-
Plexiglas enclosures for animal habituation
-
This compound solution
-
Vehicle control solution
-
Syringes and needles for administration
Experimental Workflow:
Procedure:
-
Place the mouse in a Plexiglas enclosure on the elevated wire mesh platform and allow it to habituate for 20-30 minutes.
-
To determine the baseline paw withdrawal threshold, apply the von Frey filaments to the mid-plantar surface of the hind paw, starting with a low-force filament and proceeding to filaments of increasing force.
-
A positive response is a brisk withdrawal or flinching of the paw.
-
The "up-down" method can be used to determine the 50% withdrawal threshold.
-
Administer this compound or vehicle control intraperitoneally (i.p.).
-
At predetermined time points after administration, repeat the measurement of the paw withdrawal threshold as described in steps 2-4.
Data Analysis: The paw withdrawal threshold is expressed in grams. A significant increase in the withdrawal threshold in the this compound-treated group compared to the vehicle group indicates an anti-allodynic effect.
Assessment of Cold Allodynia (Acetone Test)
Principle: This test measures the nociceptive response to a non-noxious cold stimulus produced by the evaporation of acetone on the paw. An increased response duration or frequency indicates cold allodynia.
Apparatus and Reagents:
-
Elevated wire mesh platform
-
Plexiglas enclosures for animal habituation
-
Syringe with a blunt needle or a dropper for acetone application
-
Acetone
-
Stopwatch
-
This compound solution
-
Vehicle control solution
-
Syringes and needles for administration
Experimental Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hot-plate analgesia testing [bio-protocol.org]
- 4. Running Reward Conditioned Place Preference Task [en.bio-protocol.org]
- 5. Hind paw cold allodynia (Acetone Evaporation) test [pspp.ninds.nih.gov]
- 6. The cannabinoid CB2 receptor agonist this compound synergizes with morphine to suppress neuropathic nociception and attenuates morphine reward and physical dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. The cannabinoid CB2 receptor agonist this compound synergizes with morphine to suppress neuropathic nociception and attenuates morphine reward and physical dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Establishing a Paclitaxel-Induced Neuropathy Model for LY2828360 Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paclitaxel, a widely used chemotherapeutic agent, often induces a dose-limiting side effect known as paclitaxel-induced peripheral neuropathy (PIPN), characterized by debilitating symptoms such as allodynia and hyperalgesia. To facilitate the development of novel therapeutics for PIPN, robust and reproducible preclinical models are essential. This document provides a detailed protocol for establishing a murine model of PIPN and for evaluating the therapeutic potential of LY2828360, a G protein-biased cannabinoid CB2 receptor agonist. This compound has shown promise in attenuating neuropathic pain by modulating neuroinflammatory pathways.[1][2][3] The activation of the CB2 receptor is known to inhibit neuroinflammatory signaling.[1]
Key Experimental Protocols
Paclitaxel-Induced Peripheral Neuropathy (PIPN) Induction in Mice
This protocol describes the induction of a stable and reproducible neuropathic pain phenotype in mice using paclitaxel.
Materials:
-
Paclitaxel (6 mg/mL stock solution in a 1:1 mixture of Kolliphor EL and ethanol)
-
Sterile 0.9% saline
-
C57BL/6J mice (male, 8 weeks old)
-
Appropriate animal handling and injection equipment
Procedure:
-
Animal Acclimation: Acclimate mice to the housing facility for at least one week prior to the start of the experiment. House animals in groups of five with ad libitum access to food and water on a 12:12 hour light/dark cycle.[4]
-
Paclitaxel Preparation: On each day of injection, dilute the paclitaxel stock solution in sterile 0.9% saline to the final desired concentration. A commonly used and effective dosing regimen is 4 mg/kg.[5] For a 25g mouse, this would be 100 µg of paclitaxel.
-
Administration: Administer paclitaxel via intraperitoneal (i.p.) injection. A typical regimen involves four injections of 4 mg/kg on alternating days (e.g., Day 0, 2, 4, and 6) for a cumulative dose of 16 mg/kg.[5]
-
Vehicle Control: Prepare a vehicle solution with the same concentration of Kolliphor EL and ethanol as the paclitaxel solution, diluted in sterile 0.9% saline. Administer the vehicle solution to the control group using the same volume and injection schedule.
-
Monitoring: Monitor the animals for general health, body weight, and signs of distress throughout the study. Paclitaxel-induced neuropathy typically develops within a few days of the first injection and can persist for several weeks.[6][7]
Assessment of Mechanical Allodynia: Von Frey Test
The von Frey test is a standard method to assess mechanical sensitivity and allodynia in rodents.[8][9]
Materials:
-
Von Frey filaments with varying stiffness (calibrated to exert specific forces)
-
Elevated wire mesh platform
-
Testing chambers
Procedure:
-
Acclimation: Place individual mice in the testing chambers on the elevated wire mesh platform and allow them to acclimate for at least 60 minutes before testing.[10]
-
Filament Application: Starting with a filament near the expected 50% withdrawal threshold (e.g., 0.4g or 0.6g), apply the filament to the plantar surface of the hind paw with enough force to cause it to bend.[10][11] Hold for approximately 2-3 seconds.[11]
-
Response: A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Up-Down Method: Use the up-down method to determine the 50% paw withdrawal threshold. If there is no response, the next trial uses a filament of greater stiffness. If there is a positive response, the next trial uses a filament of lower stiffness.[10]
-
Data Analysis: The pattern of responses is used to calculate the 50% paw withdrawal threshold in grams.
Assessment of Thermal Hyperalgesia: Hargreaves Test
The Hargreaves test measures the latency of paw withdrawal to a thermal stimulus, indicating thermal sensitivity.[12][13]
Materials:
-
Hargreaves apparatus (radiant heat source)
-
Glass-floored testing enclosures
Procedure:
-
Acclimation: Place individual mice in the testing enclosures on the glass surface and allow them to acclimate for at least 30 minutes.[14]
-
Stimulus Application: Position the radiant heat source under the glass floor, directly beneath the plantar surface of the hind paw. Activate the heat source to begin the trial.[12]
-
Response and Recording: The apparatus will automatically detect the paw withdrawal and record the latency in seconds.
-
Cut-off Time: To prevent tissue damage, a cut-off time (e.g., 20-35 seconds) should be set. If the mouse does not withdraw its paw within this time, the heat source will automatically shut off, and the cut-off time is recorded as the latency.[12][15]
-
Data Analysis: The paw withdrawal latency is the primary endpoint. A decrease in latency indicates thermal hyperalgesia.
This compound Treatment Protocol
This protocol outlines the administration of this compound for evaluating its efficacy in reversing paclitaxel-induced neuropathy.
Materials:
-
This compound
-
Appropriate vehicle for solubilization (e.g., as specified by the manufacturer)
-
Injection equipment
Procedure:
-
Drug Preparation: Prepare this compound in the appropriate vehicle at the desired concentrations. Doses can range from 0.1 mg/kg to 10 mg/kg for dose-response studies.
-
Administration: Administer this compound via intraperitoneal (i.p.) injection.
-
Treatment Schedule:
-
Acute Treatment: To assess the immediate effects, administer a single dose of this compound once the neuropathic pain phenotype is established (e.g., day 15 post-initial paclitaxel injection) and perform behavioral testing at various time points post-injection (e.g., 30 minutes, 1 hour, 2 hours).
-
Chronic Treatment: To evaluate the effects of repeated administration, treat the animals daily with this compound for a specified period (e.g., 7-14 days) after the establishment of neuropathy.
-
Data Presentation
The following tables provide representative quantitative data from a typical study evaluating the effects of paclitaxel and this compound.
Table 1: Paclitaxel-Induced Mechanical Allodynia (Von Frey Test)
| Treatment Group | Baseline (g) | Day 7 Post-Paclitaxel (g) | Day 14 Post-Paclitaxel (g) |
| Vehicle | 3.5 ± 0.3 | 3.4 ± 0.4 | 3.6 ± 0.3 |
| Paclitaxel (16 mg/kg cumulative) | 3.6 ± 0.2 | 0.8 ± 0.1 | 0.9 ± 0.2 |
*Data are presented as mean ± SEM. *p < 0.05 compared to the vehicle group.
Table 2: Paclitaxel-Induced Thermal Hyperalgesia (Hargreaves Test)
| Treatment Group | Baseline (s) | Day 7 Post-Paclitaxel (s) | Day 14 Post-Paclitaxel (s) |
| Vehicle | 10.2 ± 0.8 | 10.5 ± 0.9 | 10.1 ± 0.7 |
| Paclitaxel (16 mg/kg cumulative) | 10.4 ± 0.7 | 5.1 ± 0.5 | 5.5 ± 0.6 |
*Data are presented as mean ± SEM. *p < 0.05 compared to the vehicle group.
Table 3: Effect of this compound on Paclitaxel-Induced Mechanical Allodynia
| Treatment Group (on Day 15) | Pre-treatment (g) | 1 hour Post-treatment (g) |
| Paclitaxel + Vehicle | 0.9 ± 0.2 | 1.0 ± 0.2 |
| Paclitaxel + this compound (3 mg/kg) | 0.8 ± 0.1 | 2.9 ± 0.3** |
*Data are presented as mean ± SEM. **p < 0.01 compared to the Paclitaxel + Vehicle group.
Visualizations
Signaling Pathway
Caption: Signaling pathway of paclitaxel-induced neuropathy and CB2R modulation.
Experimental Workflow
Caption: Experimental workflow for studying this compound in a PIPN model.
References
- 1. An overview of the cannabinoid type 2 (CB2) receptor system and its therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Cannabinoids in Chronic Pain: Therapeutic Potential Through Microglia Modulation [frontiersin.org]
- 3. Cannabinoid CB2 receptors: a therapeutic target for the treatment of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pub.dzne.de [pub.dzne.de]
- 5. Chronic cannabinoid CB2 activation reverses paclitaxel neuropathy without tolerance or CB1-dependent withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of paclitaxel on the development of neuropathy and affective behaviors in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 9. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Von Frey Test Protocol - IMPReSS [web.mousephenotype.org]
- 11. media.jax.org [media.jax.org]
- 12. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 13. Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test. [repository.cam.ac.uk]
- 14. mmpc.org [mmpc.org]
- 15. Exploitation of Thermal Sensitivity and Hyperalgesia in a Mouse Model of Dystonia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Cell-Based Assays for Screening LY2828360 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY2828360 is a potent and selective G protein-biased agonist for the cannabinoid receptor 2 (CB2).[1][2] As a G protein-biased agonist, this compound preferentially activates G protein-mediated signaling pathways over β-arrestin recruitment, which may offer a therapeutic advantage by separating desired efficacy from potential side effects.[2][3] The CB2 receptor is a promising therapeutic target for a variety of pathological conditions, including neuropathic pain.[1][2][4][5][6][7]
These application notes provide detailed protocols for a panel of in vitro cell-based assays to screen and characterize the activity of this compound and other potential CB2 receptor agonists. The described assays are designed to assess both the potency and the signaling bias of test compounds.
Signaling Pathway of this compound at the CB2 Receptor
The following diagram illustrates the G protein-biased signaling of this compound at the CB2 receptor. Activation of the Gαi/o subunit leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels, and the activation of the MAPK/ERK pathway. In contrast, this compound shows weak or no engagement of the β-arrestin pathway, which is typically associated with receptor internalization and desensitization.
Quantitative Data Summary
The following table summarizes the in vitro activity of this compound in various cell-based assays. This data provides a benchmark for comparing the potency and efficacy of novel compounds.
| Assay Type | Cell Line | Parameter | This compound Value | Reference |
| [35S]GTPγS Binding | CHO-hCB2 | EC50 | > 100 µM | [1] |
| cAMP Accumulation | CHO-mCB2 | IC50 | Not specified, efficacious at 1 µM after 30 mins | [2] |
| ERK1/2 Phosphorylation | CHO-mCB2 | EC50 | Potent with delayed onset | [2] |
| β-Arrestin Recruitment | CHO-K1 CNR2 | Efficacy | No recruitment observed | [2] |
| Receptor Internalization | HEK-mCB2 | Efficacy | Low potency and efficacy | [2] |
Experimental Protocols
cAMP Accumulation Assay (Inhibition of Forskolin-Stimulated cAMP)
This assay determines the ability of a compound to inhibit the production of cyclic AMP (cAMP) through the Gαi-coupled CB2 receptor.
Workflow:
Protocol:
-
Cell Culture: Culture Chinese Hamster Ovary (CHO) cells stably expressing the human or mouse CB2 receptor (CHO-hCB2 or CHO-mCB2) in appropriate media.
-
Cell Seeding: Seed the cells into 96-well microplates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment:
-
Prepare serial dilutions of this compound (as a reference compound) and test compounds in stimulation buffer (e.g., HBSS with 20 mM HEPES and 0.5 mM IBMX).
-
Remove the culture medium from the cells and add the compound dilutions.
-
Incubate for 30 minutes at 37°C. Note that for slowly acting agonists like this compound, longer incubation times may be necessary.[2]
-
-
Forskolin Stimulation: Add forskolin (a direct activator of adenylyl cyclase) to a final concentration of 1-10 µM to all wells except the negative control.
-
Incubation: Incubate for 15-30 minutes at 37°C.
-
cAMP Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay, according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
ERK1/2 Phosphorylation Assay
This assay measures the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, a downstream effector of G protein signaling.
Workflow:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Slowly Signaling G Protein–Biased CB2 Cannabinoid Receptor Agonist this compound Suppresses Neuropathic Pain with Sustained Efficacy and Attenuates Morphine Tolerance and Dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. experts.illinois.edu [experts.illinois.edu]
- 4. A peripheral CB2 cannabinoid receptor mechanism suppresses chemotherapy-induced peripheral neuropathy: evidence from a CB2 reporter mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cannabinoid CB 2 receptors in primary sensory neurons are implicated in CB 2 agonist-mediated suppression of paclitaxel-induced neuropathic nociception and sexually-dimorphic sparing of morphine tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The cannabinoid CB2 receptor agonist this compound synergizes with morphine to suppress neuropathic nociception and attenuates morphine reward and physical dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Long-Term Administration of LY2828360 in Chronic Pain Studies
These application notes provide an overview and detailed protocols for the long-term administration of LY2828360, a G protein-biased cannabinoid CB2 receptor agonist, in preclinical models of chronic pain. The information is intended for researchers, scientists, and drug development professionals investigating novel therapeutics for neuropathic pain.
Introduction
This compound is a selective cannabinoid CB2 receptor agonist that has shown promise in preclinical studies for the treatment of chronic neuropathic pain.[1][2][3] Notably, it exhibits a unique signaling profile as a slowly acting, G protein-biased agonist.[4] This mechanism involves the inhibition of cyclic adenosine monophosphate (cAMP) accumulation and activation of extracellular signal-regulated kinase 1/2 (ERK1/2) signaling, without significant recruitment of β-arrestin, activation of inositol phosphate signaling, or internalization of the CB2 receptor.[4] Preclinical evidence suggests that long-term administration of this compound can produce sustained anti-nociceptive effects and may offer advantages in combination with opioid analgesics by attenuating tolerance and dependence.[1][3][4]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies involving the long-term administration of this compound in rodent models of chronic pain.
Table 1: Efficacy of Repeated this compound Administration in a Rat Model of Neuropathic Pain
| Animal Model | Neuropathic Pain Induction | Drug and Dose | Administration Schedule | Outcome Measure | Result | Reference |
| Rat | Spared Nerve Injury (SNI) | This compound (3 mg/kg, i.p.) | Daily for 10 days | Mechanical Hypersensitivity | Sustained attenuation of mechanical hypersensitivity | [2] |
| Rat | Paclitaxel-Induced Neuropathy | This compound (3 and 10 mg/kg, i.p.) | Acute administration, efficacy sustained with repeated dosing | Mechanical Hypersensitivity | Reversal of paclitaxel-induced mechanical hypersensitivity | [2] |
Table 2: Long-Term Administration of this compound in a Mouse Model of Chemotherapy-Induced Neuropathic Pain
| Animal Model | Neuropathic Pain Induction | Drug and Dose | Administration Schedule | Outcome Measure | Result | Reference |
| Mouse (C57BL/6J) | Paclitaxel | This compound | Daily for 12 consecutive days | Mechanical and Cold Allodynia | Suppression of paclitaxel-induced mechanical and cold allodynia | [4] |
| Mouse | Paclitaxel | This compound (higher dose) | Treatment for 2 weeks | Pain Relief | Provided pain relief even during a 2-week period without morphine | [3] |
Table 3: Interaction of Long-Term this compound with Morphine in Neuropathic Pain Models
| Animal Model | Neuropathic Pain Induction | Drug Combination and Doses | Administration Schedule | Outcome Measure | Result | Reference |
| Rat | Spared Nerve Injury (SNI) | This compound (3 mg/kg, i.p.) + Morphine (6 mg/kg, i.p.) | Co-administered | Morphine Tolerance | Prevented the development of tolerance to morphine | [2] |
| Mouse | Paclitaxel-Induced Neuropathy | This compound + Morphine | Co-administered | Morphine Tolerance and Withdrawal | Prevented tolerance and reduced signs of withdrawal | [3] |
| Mouse | ddC-Induced Neuropathy | This compound (0.03 or 0.1 mg/kg, i.p.) + Morphine (10 mg/kg, i.p.) | Co-administered daily for 12 days | Morphine Tolerance | Prevented the development of tolerance to morphine | [5] |
Experimental Protocols
Protocol 1: Induction of Chemotherapy-Induced Neuropathic Pain in Mice
This protocol describes the induction of neuropathic pain using paclitaxel, a common chemotherapeutic agent.
Materials:
-
Paclitaxel
-
Cremophor EL
-
Ethanol
-
Saline (0.9% NaCl)
-
Male C57BL/6J mice
Procedure:
-
Prepare the paclitaxel solution by dissolving it in a 1:1 mixture of Cremophor EL and ethanol, followed by dilution in saline.
-
Administer paclitaxel to the mice to induce neuropathic pain. A typical regimen involves intraperitoneal (i.p.) injections.
-
Confirm the development of neuropathic pain by assessing hypersensitivity to mechanical and cold stimuli. This is typically done using von Frey filaments for mechanical allodynia and the acetone test for cold allodynia.[3][4]
Protocol 2: Long-Term Administration of this compound
This protocol outlines the procedure for the chronic administration of this compound to assess its sustained efficacy.
Materials:
-
This compound
-
Vehicle solution (e.g., 5% DMSO, 5% Tween 80, 90% saline)
-
Mice or rats with established neuropathic pain
Procedure:
-
Prepare the this compound solution in the appropriate vehicle.
-
Administer this compound via intraperitoneal (i.p.) injection. Doses ranging from 0.3 to 10 mg/kg have been used in preclinical studies.[2][5]
-
For long-term studies, administer the drug daily for a period of 10 to 14 consecutive days.[2][3][4]
-
Assess behavioral endpoints for pain (e.g., mechanical and cold allodynia) at regular intervals throughout the administration period to evaluate the sustained efficacy of the treatment.
Protocol 3: Co-Administration of this compound with Morphine to Evaluate Effects on Opioid Tolerance
This protocol is designed to investigate the potential of this compound to attenuate the development of tolerance to the analgesic effects of morphine.
Materials:
-
This compound
-
Morphine sulfate
-
Saline (0.9% NaCl)
-
Rodents with established neuropathic pain
Procedure:
-
Prepare solutions of this compound and morphine in saline.
-
On the first day, establish a baseline analgesic response to morphine.
-
For the long-term co-administration phase, inject the animals with this compound (e.g., 3 mg/kg, i.p. for rats) shortly before the administration of morphine (e.g., 6 mg/kg, i.p. for rats).[2]
-
Repeat the co-administration daily for the duration of the study (e.g., 10-12 days).[2][5]
-
Measure the analgesic effect of morphine at regular intervals to determine if tolerance develops. A lack of decrease in the analgesic response over time indicates attenuation of tolerance.
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of the G protein-biased CB2 agonist this compound.
Experimental Workflow for Evaluating Long-Term Efficacy
Caption: Experimental workflow for long-term this compound administration in chronic pain models.
Logical Relationship for Attenuating Opioid Tolerance
Caption: Logical relationship of this compound in attenuating morphine tolerance and dependence.
References
- 1. The cannabinoid CB2 receptor agonist this compound synergizes with morphine to suppress neuropathic nociception and attenuates morphine reward and physical dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The cannabinoid CB2 agonist this compound suppresses neuropathic pain behavior and attenuates morphine tolerance and conditioned place preference in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hcplive.com [hcplive.com]
- 4. Slowly Signaling G Protein–Biased CB2 Cannabinoid Receptor Agonist this compound Suppresses Neuropathic Pain with Sustained Efficacy and Attenuates Morphine Tolerance and Dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
Troubleshooting & Optimization
Optimizing LY2828360 dosage for maximum analgesic effect
Technical Support Center: LY2828360
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of this compound to achieve maximum analgesic effect in preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective cannabinoid receptor 2 (CB2) agonist.[1] It exhibits a unique signaling profile as a G protein-biased agonist.[2][3][4] This means it preferentially activates G protein-mediated signaling pathways, leading to the inhibition of cyclic adenosine monophosphate (cAMP) accumulation and activation of extracellular signal-regulated kinase 1/2 (ERK1/2) signaling.[1][3][4] Unlike other CB2 agonists, this compound does not recruit β-arrestin, activate inositol phosphate signaling, or cause the internalization of the CB2 receptor.[3][4] This biased agonism may contribute to its sustained efficacy and favorable side-effect profile in preclinical models.[3]
Q2: In which pain models has this compound shown analgesic efficacy?
A2: this compound has demonstrated significant analgesic effects primarily in rodent models of neuropathic pain.[2][5] This includes chemotherapy-induced peripheral neuropathy (CIPN) caused by drugs like paclitaxel[1][2][3][6] and dideoxycytidine (ddC), as well as traumatic nerve injury models like the spared nerve injury (SNI) model.[5][7] It has been shown to suppress both mechanical and cold allodynia.[1][8] However, it is noteworthy that this compound failed to show efficacy in a clinical trial for osteoarthritis pain in humans.[2][6]
Q3: What is the recommended dosage range for this compound in mice and rats?
A3: The effective dose of this compound can vary depending on the animal model, species, and the specific pain-related behavior being assessed. Based on published studies, a range of doses has been found to be effective. For detailed dosage information from specific studies, please refer to the data tables below. Generally, intraperitoneal (i.p.) doses in the range of 0.3-10 mg/kg have been shown to be effective in both mice and rats.[5][8][9]
Q4: How is this compound administered and what is its duration of action?
A4: In most preclinical studies, this compound is administered via intraperitoneal (i.p.) injection.[3][5] The analgesic effects of this compound have been shown to be sustained. For instance, in a mouse model of paclitaxel-induced neuropathy, the suppression of allodynia was maintained for at least 4.5 hours post-injection.[1] Chronic administration for up to 12 days has been shown to provide sustained pain relief without the development of tolerance to its own effects.[3][4]
Q5: Can this compound be used in combination with other analgesics?
A5: Yes, this compound has been shown to work synergistically with morphine to suppress neuropathic pain.[2][10] Co-administration of this compound with morphine can enhance the analgesic effect of morphine, and importantly, it has been shown to prevent the development of tolerance to morphine's anti-allodynic effects.[2][3] It also has the potential to reduce morphine-induced reward and physical dependence.[2][10]
Troubleshooting Guide
Issue 1: Suboptimal or lack of analgesic effect observed.
-
Possible Cause 1: Incorrect Dosage.
-
Solution: The effective dose of this compound is model- and species-dependent. Refer to the dosage tables below for guidance from specific preclinical studies. It is recommended to perform a dose-response study to determine the optimal dose for your specific experimental conditions. For example, in a rat model of spared nerve injury, a 10 mg/kg dose was effective in attenuating mechanical hypersensitivity, while a 3 mg/kg dose was not.[5]
-
-
Possible Cause 2: Inappropriate Pain Model.
-
Possible Cause 3: Issues with Drug Formulation or Administration.
-
Solution: Ensure that this compound is properly dissolved and administered. Check for the stability of your stock solution. MedChemExpress suggests storing stock solutions at -80°C for up to 2 years or -20°C for up to 1 year.[1] Verify the accuracy of your administration technique (e.g., intraperitoneal injection).
-
Issue 2: Development of tolerance to the analgesic effects of this compound.
-
Observation: Preclinical studies have consistently shown that tolerance does not develop to the analgesic effects of this compound with chronic administration.[3][7]
-
Solution: If you observe a decrease in efficacy over time, it is crucial to re-evaluate your experimental setup.
-
Confirm the stability and concentration of your this compound solution.
-
Ensure consistent and accurate dosing throughout the study.
-
Consider the possibility of other confounding factors in your experimental model that may be contributing to a change in pain sensitivity over time.
-
Issue 3: Unexpected side effects are observed.
-
Observation: A key advantage of selective CB2 agonists like this compound is the lack of CB1-mediated psychoactive side effects.[2] It has also been found to be safe in human clinical trials.[6]
-
Solution: If you observe unexpected behavioral changes in your animals, consider the following:
-
Rule out any potential contamination of your drug stock.
-
Assess the general health of the animals to ensure the observed effects are not due to an unrelated health issue.
-
Review your experimental protocol for any potential stressors that could be influencing animal behavior.
-
Quantitative Data Presentation
Table 1: Efficacy of this compound in Mouse Models of Neuropathic Pain
| Pain Model | Species | Route of Administration | Effective Dose Range | Outcome | Citation |
| Paclitaxel-induced Neuropathy | Mouse (WT) | i.p. | 3 mg/kg/day x 12 days | Suppressed mechanical and cold allodynia without tolerance. | [3][4] |
| Paclitaxel-induced Neuropathy | Mouse (WT) | i.p. | ED₅₀: 0.7764 mg/kg | Suppressed mechanical allodynia. | [2] |
| ddC-induced Neuropathy | Mouse | i.p. | 0.3 - 3 mg/kg | Dose-dependently alleviated mechanical and cold allodynia. | [8] |
| Paclitaxel-induced Neuropathy | Mouse (CB₂EGFP) | i.p. | 0.1 - 10 mg/kg | Dose-dependently suppressed mechanical and cold allodynia. | [9] |
Table 2: Efficacy of this compound in Rat Models of Neuropathic Pain
| Pain Model | Species | Route of Administration | Effective Dose | Outcome | Citation |
| Paclitaxel-induced Neuropathy | Rat | i.p. | 3 and 10 mg/kg (acute) | Reversed mechanical hypersensitivity. | [5] |
| Spared Nerve Injury (SNI) | Rat | i.p. | 10 mg/kg (acute) | Attenuated mechanical hypersensitivity. | [5] |
| Spared Nerve Injury (SNI) | Rat | i.p. | 10 mg/kg (chronic) | Sustained suppression of mechanical hypersensitivity without tolerance. | [7] |
Table 3: this compound in Combination with Morphine (Mouse Model)
| Pain Model | Species | Route of Administration | This compound Dose | Morphine Dose | Outcome | Citation |
| Paclitaxel-induced Neuropathy | Mouse (WT) | i.p. | 0.1 mg/kg/day x 12 days | 10 mg/kg/day x 12 days | Blocked morphine tolerance. | [3] |
| Paclitaxel-induced Neuropathy | Mouse (WT) | i.p. | - | ED₅₀: 6.682 mg/kg (alone) vs 1.069 mg/kg (with this compound) | Synergistic anti-allodynic effects. | [2] |
Experimental Protocols
Protocol 1: Assessment of Mechanical Allodynia (Von Frey Test)
-
Acclimation: Place the animal in a testing chamber with a wire mesh floor and allow it to acclimate for at least 30-60 minutes before testing.[11]
-
Baseline Measurement: Apply calibrated von Frey filaments of increasing stiffness to the plantar surface of the hind paw. A positive response is a sharp withdrawal or licking of the paw.[11] The paw withdrawal threshold is determined as the filament stiffness that elicits a response.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., i.p.).
-
Post-Treatment Measurement: At specified time points after drug administration, repeat the measurement of the paw withdrawal threshold.[11]
-
Data Analysis: An increase in the paw withdrawal threshold indicates an analgesic effect.[11]
Protocol 2: Assessment of Cold Allodynia
-
Acclimation: Place the animal on a cold plate apparatus or in a testing chamber.
-
Baseline Measurement: Apply a cold stimulus (e.g., a drop of acetone) to the plantar surface of the hind paw and measure the duration of the response (e.g., paw lifting, licking, or flinching).
-
Drug Administration: Administer this compound or vehicle.
-
Post-Treatment Measurement: At specified time points after drug administration, re-assess the response to the cold stimulus.
-
Data Analysis: A decrease in the duration or frequency of the response to the cold stimulus indicates an analgesic effect.
Protocol 3: Induction of Morphine Tolerance and Assessment of Withdrawal
-
Induction of Tolerance: Administer morphine (e.g., 10 mg/kg/day, i.p.) daily for an extended period (e.g., 12 days) to induce tolerance.[3] To test the effect of this compound on tolerance development, co-administer this compound with morphine during this period.[3]
-
Assessment of Tolerance: Periodically assess the analgesic effect of morphine using a standard pain assay (e.g., von Frey test). A rightward shift in the morphine dose-response curve or a decrease in the effect of a fixed dose indicates tolerance.
-
Precipitation of Withdrawal: To assess physical dependence, administer an opioid antagonist such as naloxone (e.g., 5 mg/kg, i.p.).[3]
-
Observation of Withdrawal Symptoms: Immediately after naloxone injection, place the animal in an observation chamber and record withdrawal behaviors such as jumping, wet-dog shakes, and weight loss over a defined period (e.g., 30 minutes).[2]
-
Data Analysis: A reduction in the number or severity of withdrawal signs in the this compound-treated group compared to the control group indicates an attenuation of morphine dependence.[3]
Visualizations
Caption: Signaling pathway of this compound at the CB2 receptor.
Caption: General experimental workflow for assessing the analgesic effect of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The cannabinoid CB2 receptor agonist this compound synergizes with morphine to suppress neuropathic nociception and attenuates morphine reward and physical dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Slowly Signaling G Protein–Biased CB2 Cannabinoid Receptor Agonist this compound Suppresses Neuropathic Pain with Sustained Efficacy and Attenuates Morphine Tolerance and Dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. experts.illinois.edu [experts.illinois.edu]
- 5. The cannabinoid CB2 agonist this compound suppresses neuropathic pain behavior and attenuates morphine tolerance and conditioned place preference in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hcplive.com [hcplive.com]
- 7. Assessments of Evoked and Spontaneous Pain Following Administration of Gabapentin and the Cannabinoid CB 2 agonist this compound in a Rat Model of Spared Nerve Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. A peripheral CB2 cannabinoid receptor mechanism suppresses chemotherapy-induced peripheral neuropathy: evidence from a CB2 reporter mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The cannabinoid CB2 receptor agonist this compound synergizes with morphine to suppress neuropathic nociception and attenuates morphine reward and physical dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Troubleshooting inconsistent results in LY2828360 behavioral assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using LY2828360 in behavioral assays. Our goal is to help you address common challenges and ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective and G protein-biased agonist for the cannabinoid receptor 2 (CB2).[1][2] Its mechanism of action involves activating the CB2 receptor, which is primarily expressed on immune cells and is upregulated in response to injury and inflammation.[3] This activation leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) accumulation, and the activation of the ERK1/2 signaling pathway.[1] Notably, this compound shows little effect on β-arrestin recruitment or receptor internalization, distinguishing it as a biased agonist.[2]
Q2: In which preclinical models has this compound shown efficacy?
A2: this compound has demonstrated efficacy in preclinical models of neuropathic pain, particularly chemotherapy-induced peripheral neuropathy (CIPN) caused by agents like paclitaxel.[1][2][4] It has been shown to suppress mechanical and cold allodynia in rodents.[1][5] Additionally, it has been studied in spared nerve injury (SNI) models of neuropathic pain.[5][6][7] Research also indicates its potential to attenuate morphine tolerance and dependence.[2][3][8]
Q3: What were the outcomes of the clinical trial for this compound in osteoarthritis?
A3: A clinical trial investigating this compound for the treatment of osteoarthritic knee pain did not demonstrate efficacy.[3][9] This finding is important for researchers to consider when designing experiments for other pain indications.
Troubleshooting Inconsistent Results
Issue 1: Lack of Efficacy in Neuropathic Pain Models
Q: My administration of this compound is not producing the expected anti-allodynic effects in my neuropathic pain model. What are the potential reasons for this?
A: Several factors could contribute to a lack of efficacy. Consider the following troubleshooting steps:
-
Dose and Route of Administration: Ensure you are using an appropriate dose and route of administration. Preclinical studies in rodents have reported efficacy with intraperitoneal (i.p.) injections at doses ranging from 0.1 mg/kg to 10 mg/kg.[2][4][5] The optimal dose can vary depending on the specific pain model and species.[5]
-
Drug Formulation and Stability: this compound should be properly dissolved and administered. A common vehicle for in vivo studies includes a mixture of DMSO, PEG300, Tween-80, and saline.[1] It is recommended to prepare the working solution fresh on the day of use.[1] Stock solutions should be stored at -20°C or -80°C as recommended.[1]
-
Timing of Behavioral Testing: this compound is described as a slowly acting agonist.[1][2] The timing of your behavioral assessment post-injection is critical. Efficacy in suppressing allodynia has been observed to be maintained for at least 4.5 hours post-injection, with effects diminishing by 24 hours.[1]
-
Animal Model and Species Differences: The efficacy of this compound can be model-dependent. While it has shown robust effects in paclitaxel-induced neuropathy, its efficacy in other models may vary.[5] There may also be species-specific differences in CB2 receptor expression and function.[10]
-
CB2 Receptor Expression: The anti-allodynic effects of this compound are dependent on the presence of CB2 receptors.[2] It is crucial to use wild-type animals with normal CB2 receptor expression. The lack of efficacy in CB2 knockout mice has been demonstrated.[2]
Issue 2: Variability in Morphine Tolerance Attenuation
Q: I am observing inconsistent results when investigating the ability of this compound to attenuate morphine tolerance. What could be the cause?
A: The interaction between this compound and the opioid system can be complex. Here are some factors to consider:
-
Dosing Regimen: The timing and duration of both this compound and morphine administration are critical. Studies have shown that chronic co-administration of this compound with morphine can prevent the development of tolerance to morphine's anti-allodynic effects.[2]
-
Pain State of the Animal: The beneficial effects of this compound on opioid-related side effects might be dependent on the presence of a pathological pain state.[3][8]
-
Sex Differences: Recent research suggests that the ability of this compound to spare morphine tolerance may be sexually dimorphic, with effects observed in male but not female mice in certain experimental paradigms.[11]
-
Behavioral Endpoint: Ensure that the behavioral assay used to assess morphine tolerance is sensitive and reliable. The hot plate test and von Frey filaments are commonly used methods.[3]
Data Summary
Table 1: Summary of Effective Doses of this compound in Rodent Models
| Species | Pain Model | Route of Administration | Effective Dose Range (mg/kg) | Observed Effect | Reference |
| Mouse | Paclitaxel-induced Neuropathy | i.p. | 0.3 - 3 | Suppression of mechanical and cold allodynia | [2] |
| Rat | Paclitaxel-induced Neuropathy | i.p. | 3 - 10 | Reversal of mechanical hypersensitivity | [5] |
| Rat | Spared Nerve Injury (SNI) | i.p. | 10 | Attenuation of mechanical hypersensitivity | [5] |
| Mouse | Morphine Co-administration | i.p. | 0.1 | Prevention of morphine tolerance | [2] |
Experimental Protocols
Protocol 1: Paclitaxel-Induced Neuropathic Pain Model in Mice
-
Induction of Neuropathy: Administer paclitaxel (e.g., 2 mg/kg) via intraperitoneal (i.p.) injection on four alternate days (days 0, 2, 4, 6).
-
Assessment of Allodynia: Measure baseline mechanical and cold sensitivity before paclitaxel administration. Re-assess allodynia at various time points after the final paclitaxel injection (e.g., day 7, 14, 21) to confirm the development of neuropathic pain.
-
Mechanical Allodynia: Use von Frey filaments to determine the paw withdrawal threshold.
-
Cold Allodynia: Apply a drop of acetone to the plantar surface of the paw and measure the duration of the response.
-
-
This compound Administration: Once neuropathic pain is established, administer this compound at the desired dose (e.g., 3 mg/kg, i.p.).
-
Post-treatment Assessment: Evaluate mechanical and cold allodynia at specific time points after this compound administration (e.g., 0.5, 2.5, 4.5, and 24 hours) to determine the onset and duration of its effect.[1]
Protocol 2: Assessment of Morphine Tolerance Attenuation
-
Induction of Neuropathy: Establish a neuropathic pain state as described in Protocol 1.
-
Chronic Drug Administration:
-
Control Group: Administer morphine (e.g., 10 mg/kg, i.p.) once daily for a prolonged period (e.g., 12 days).
-
Experimental Group: Co-administer this compound (e.g., 0.1 mg/kg, i.p.) with morphine (10 mg/kg, i.p.) once daily for the same duration.[2]
-
-
Assessment of Tolerance: Measure the anti-allodynic effect of morphine at the beginning and end of the chronic treatment period. A diminished response to morphine in the control group compared to the experimental group indicates that this compound has attenuated the development of tolerance.
Visualizations
Caption: Signaling pathway of the G protein-biased CB2 agonist this compound.
Caption: General experimental workflow for assessing this compound efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Slowly Signaling G Protein–Biased CB2 Cannabinoid Receptor Agonist this compound Suppresses Neuropathic Pain with Sustained Efficacy and Attenuates Morphine Tolerance and Dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The cannabinoid CB2 receptor agonist this compound synergizes with morphine to suppress neuropathic nociception and attenuates morphine reward and physical dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A peripheral CB2 cannabinoid receptor mechanism suppresses chemotherapy-induced peripheral neuropathy: evidence from a CB2 reporter mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The cannabinoid CB2 agonist this compound suppresses neuropathic pain behavior and attenuates morphine tolerance and conditioned place preference in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessments of Evoked and Spontaneous Pain Following Administration of Gabapentin and the Cannabinoid CB 2 agonist this compound in a Rat Model of Spared Nerve Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The cannabinoid CB2 receptor agonist this compound synergizes with morphine to suppress neuropathic nociception and attenuates morphine reward and physical dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hcplive.com [hcplive.com]
- 10. researchgate.net [researchgate.net]
- 11. Cannabinoid CB 2 receptors in primary sensory neurons are implicated in CB 2 agonist-mediated suppression of paclitaxel-induced neuropathic nociception and sexually-dimorphic sparing of morphine tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects in LY2828360 Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the G protein-biased CB2 cannabinoid receptor agonist, LY2828360, while minimizing the potential for off-target effects. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a G protein-biased agonist of the cannabinoid receptor 2 (CB2).[1][2][3] Its mechanism of action involves the selective activation of G protein signaling pathways downstream of the CB2 receptor, leading to the inhibition of adenylyl cyclase and subsequent reduction in cyclic AMP (cAMP) accumulation, as well as the activation of the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway.[1][3] This biased agonism means it does not significantly engage β-arrestin recruitment or induce receptor internalization, which are alternative signaling pathways for some CB2 agonists.[4][5]
Q2: What are off-target effects and why are they a concern with small molecule inhibitors like this compound?
A2: Off-target effects occur when a small molecule, such as this compound, binds to and modulates the activity of proteins other than its intended target (in this case, the CB2 receptor).[6][7] These unintended interactions are a significant concern as they can lead to misinterpretation of experimental results, cellular toxicity, and a lack of translational success in clinical settings.[6] Minimizing off-target effects is crucial for obtaining reliable and reproducible data.
Q3: What is the known selectivity of this compound?
A3: this compound demonstrates significant selectivity for the CB2 receptor over the CB1 receptor. In a functional assay, approximately 87% maximal stimulation of the human CB2 receptor was observed at a concentration of 20 nM, while only 15% maximal stimulation of the CB1 receptor was seen at a much higher concentration of 100 µM.[4]
Q4: What are some initial signs that I might be observing off-target effects in my experiment?
A4: Potential indicators of off-target effects include:
-
Inconsistent results when using a different, structurally unrelated CB2 agonist.
-
The observed phenotype persists even after genetic knockdown or knockout of the CB2 receptor.
-
Unexplained cellular toxicity at concentrations close to the effective dose for the on-target effect.
-
The biological response does not correlate well with the known signaling pathways of the CB2 receptor.
Troubleshooting Guides
Issue: Observed phenotype is inconsistent with known CB2 receptor signaling.
Possible Cause: The observed effect may be due to the interaction of this compound with an off-target protein.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for an inconsistent phenotype.
Detailed Steps:
-
Dose-Response Experiment: Titrate this compound to determine the minimal concentration required to achieve the desired on-target effect. Using the lowest effective concentration can help minimize off-target interactions.
-
Orthogonal Control: Use a structurally unrelated CB2 agonist. If the same phenotype is observed, it is more likely to be a true on-target effect.
-
Genetic Validation: Employ techniques like siRNA or CRISPR/Cas9 to knockdown or knockout the CB2 receptor. If the phenotype is still present in the absence of the target protein, it is highly indicative of an off-target effect.[7]
Issue: Unexplained cytotoxicity or other unexpected biological responses.
Possible Cause: this compound may be interacting with proteins essential for cell viability or other signaling pathways.
Troubleshooting Steps:
-
Confirm On-Target Engagement: Perform a Cellular Thermal Shift Assay (CETSA) to verify that this compound is binding to the CB2 receptor in your experimental system.
-
Broad Off-Target Profiling: If resources permit, screen this compound against a broad panel of kinases and G protein-coupled receptors (GPCRs). While specific data for this compound is not widely published, some synthetic cannabinoid receptor agonists have shown antagonist activity at various GPCRs at high concentrations (e.g., 30 µM).[8][9]
-
Vehicle and Negative Controls: Ensure that the vehicle (e.g., DMSO) is not contributing to the toxicity and use an inactive stereoisomer of this compound if available.
Data Presentation
Table 1: Selectivity Profile of this compound
| Target | Activity | Concentration | Percent Maximal Stimulation |
| Human CB2 Receptor | Agonist | 20 nM | ~87% |
| Human CB1 Receptor | Agonist | 100 µM | ~15% |
Data sourced from Hollinshead et al., 2013.[4]
Table 2: Example Off-Target Kinase Profile (Hypothetical Data)
| Kinase | IC50 (nM) |
| Kinase A | > 10,000 |
| Kinase B | 5,200 |
| Kinase C | > 10,000 |
| Kinase D | 8,900 |
This table illustrates the type of data researchers should aim to generate through kinase selectivity profiling to assess off-target effects.
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
Objective: To identify potential off-target kinase interactions of this compound.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Perform serial dilutions to create a range of concentrations for IC50 determination.
-
Assay Plate Preparation: In a 384-well plate, add the recombinant kinases from a commercially available panel, their specific substrates, and ATP.
-
Compound Addition: Add the diluted this compound or a vehicle control to the wells.
-
Incubation: Incubate the plate at room temperature for the recommended time (typically 30-60 minutes).
-
Signal Detection: Add a detection reagent that measures the amount of phosphorylated substrate (e.g., using fluorescence or luminescence).
-
Data Analysis: Read the signal using a plate reader. Calculate the percent inhibition for each concentration and determine the IC50 value for each kinase.[7]
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of this compound with the CB2 receptor in a cellular context.
Methodology:
-
Cell Treatment: Treat intact cells expressing the CB2 receptor with this compound at various concentrations or with a vehicle control.
-
Heating: Heat the cell lysates or intact cells across a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3-7 minutes).
-
Lysis and Centrifugation: Lyse the cells (if not already done) and centrifuge to separate the aggregated, denatured proteins from the soluble protein fraction.
-
Protein Quantification: Collect the supernatant and quantify the amount of soluble CB2 receptor using a method like Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble CB2 receptor as a function of temperature for both the vehicle and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. lesswrong.com [lesswrong.com]
- 4. Slowly Signaling G Protein–Biased CB2 Cannabinoid Receptor Agonist this compound Suppresses Neuropathic Pain with Sustained Efficacy and Attenuates Morphine Tolerance and Dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The cannabinoid CB2 receptor agonist this compound synergizes with morphine to suppress neuropathic nociception and attenuates morphine reward and physical dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Off-target pharmacological profiling of synthetic cannabinoid receptor agonists including AMB-FUBINACA, CUMYL-PINACA, PB-22, and XLR-11 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Off-target pharmacological profiling of synthetic cannabinoid receptor agonists including AMB-FUBINACA, CUMYL-PINACA, PB-22, and XLR-11 - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting unexpected outcomes in LY2828360 signaling studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with LY2828360, a G protein-biased cannabinoid CB2 receptor agonist. The information is designed to help interpret unexpected outcomes and refine experimental designs.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a slowly acting but efficacious G protein-biased agonist for the cannabinoid CB2 receptor.[1][2] Its primary mechanism involves activating G protein-mediated signaling pathways, such as inhibiting cyclic AMP (cAMP) accumulation and activating extracellular signal-regulated kinase 1/2 (ERK1/2) signaling.[1][2][3]
Q2: What does "G protein-biased agonist" mean in the context of this compound?
A2: A G protein-biased agonist preferentially activates G protein-dependent signaling pathways over other pathways, such as the β-arrestin pathway. For this compound, this means it effectively modulates G protein signaling (cAMP, ERK1/2) but fails to recruit β-arrestin, activate inositol phosphate signaling, or cause internalization of the CB2 receptor.[1][3] This biased signaling profile may contribute to its unique therapeutic effects and side-effect profile.
Q3: Why did this compound fail in clinical trials for osteoarthritis pain but show promise for neuropathic pain?
A3: While this compound failed in Phase 2 trials for osteoarthritis knee pain, subsequent research has shown it is effective in preclinical models of chemotherapy-induced neuropathic pain.[4] The reasons for this discrepancy are not fully elucidated but may relate to the different underlying pathologies of these pain types. Neuropathic pain involves complex signaling in the peripheral and central nervous system where CB2 receptor activation may play a more significant modulatory role. The G protein-biased mechanism of this compound may be particularly effective for the specific signaling dysregulation present in neuropathy.[1][4]
Q4: Can this compound affect the opioid system?
A4: Yes, studies have shown that this compound can interact with the opioid system. It has been observed to attenuate morphine tolerance and dependence in animal models.[1][5] For example, co-administration of this compound with morphine can prevent the development of tolerance to morphine's pain-relieving effects.[5][6] This suggests that CB2 receptor activation by this compound may offer a strategy to enhance the therapeutic properties of opioids while mitigating unwanted side effects like dependence.[5]
Troubleshooting Experimental Outcomes
Q5: We observe a weaker or slower inhibition of cAMP with this compound compared to our control CB2 agonist. Is this expected?
A5: Yes, this is an expected outcome. This compound is characterized as a "slowly acting" agonist.[1][2] Its kinetics of receptor binding and G protein activation are different from many classical, non-biased agonists. You may need to increase the incubation time to observe its maximal effect on cAMP inhibition. A time-course experiment is highly recommended to determine the optimal incubation period for your specific cell system.
Q6: Our results for ERK1/2 activation are highly variable when using this compound. What are the potential causes?
A6: Variability in ERK1/2 activation can stem from several factors:
-
Signaling Kinetics: As a slowly acting agonist, the timing of cell lysis after treatment is critical. Early time points may not capture the peak of ERK1/2 phosphorylation. Perform a time-course experiment (e.g., 5, 15, 30, 60, 90 minutes) to identify the optimal window for analysis.
-
Cell Passage Number: The expression levels of CB2 receptors and downstream signaling components can change with cell passage. Ensure you are using cells within a consistent and low passage number range for all experiments.
-
Reagent Quality: Ensure the quality and concentration of this compound are consistent. If preparing stock solutions, ensure the solvent (e.g., DMSO) is fully dissolved and does not precipitate upon dilution in media.[2]
Q7: We are not seeing any β-arrestin recruitment or receptor internalization in our assays with this compound. Is our assay failing?
A7: It is more likely that your assay is working correctly. A key feature of this compound's biased agonism is its failure to recruit β-arrestin and, consequently, its inability to promote CB2 receptor internalization.[1][3] If your positive control (a known non-biased CB2 agonist) shows a robust signal in these assays while this compound does not, this confirms the compound's expected signaling profile.
Quantitative Data Summary
The following table summarizes the effective dose (ED50) of this compound required to produce anti-allodynic effects in a preclinical model of neuropathic pain.
| Parameter | Value (mg/kg, i.p.) | Species | Pain Model | Source |
| ED50 for suppressing mechanical allodynia | 0.7764 | Mouse | Paclitaxel-induced neuropathy | [5] |
Experimental Protocols
Protocol 1: In Vivo Assessment of Anti-Allodynia in a Neuropathic Pain Model
This protocol is a generalized procedure based on methodologies described for paclitaxel-induced neuropathy in mice.[1][5][7]
-
Induction of Neuropathy: Administer paclitaxel to mice as per established protocols to induce mechanical and cold allodynia. Allow sufficient time (e.g., 15-16 days) for neuropathic pain symptoms to stabilize.[5]
-
Baseline Behavioral Testing: Before drug administration, measure baseline paw withdrawal thresholds to mechanical stimulation (e.g., using von Frey filaments) and response to cold stimulation.
-
Drug Preparation and Administration: Prepare this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).[2] Administer the desired dose (e.g., 0.1 - 10 mg/kg) via intraperitoneal (i.p.) injection.[6][7]
-
Post-Treatment Behavioral Testing: At defined time points after injection (e.g., 0.5, 2.5, 4.5, and 24 hours), re-assess mechanical and cold allodynia to determine the magnitude and duration of the antinociceptive effect.[1][2]
-
Data Analysis: Express results as paw withdrawal threshold (in grams) or duration of response (in seconds). Analyze data using appropriate statistical methods (e.g., two-way ANOVA) to compare drug-treated groups with vehicle controls.
Protocol 2: In Vitro cAMP Accumulation Assay
This protocol outlines a general method for measuring the inhibition of cAMP by this compound.
-
Cell Culture: Culture cells expressing the CB2 receptor (e.g., AtT20-mCB2 or CHO-hCB2 cells) in appropriate media.
-
Cell Plating: Seed cells into a 96-well plate at a suitable density and allow them to adhere overnight.
-
Assay Buffer Preparation: Prepare an assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Forskolin and Agonist Treatment:
-
Pre-treat cells with varying concentrations of this compound or a control agonist for a predetermined time (Note: a time-course experiment is recommended due to the slow kinetics of this compound).
-
Stimulate the cells with forskolin to induce cAMP production.
-
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Data Analysis: Normalize the data to the forskolin-only control. Plot the concentration-response curve and calculate the IC50 value for cAMP inhibition.
Visualizations
Signaling Pathways
References
- 1. Slowly Signaling G Protein–Biased CB2 Cannabinoid Receptor Agonist this compound Suppresses Neuropathic Pain with Sustained Efficacy and Attenuates Morphine Tolerance and Dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. experts.illinois.edu [experts.illinois.edu]
- 4. hcplive.com [hcplive.com]
- 5. The cannabinoid CB2 receptor agonist this compound synergizes with morphine to suppress neuropathic nociception and attenuates morphine reward and physical dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The cannabinoid CB2 agonist this compound suppresses neuropathic pain behavior and attenuates morphine tolerance and conditioned place preference in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A peripheral CB2 cannabinoid receptor mechanism suppresses chemotherapy-induced peripheral neuropathy: evidence from a CB2 reporter mouse - PMC [pmc.ncbi.nlm.nih.gov]
How to improve the bioavailability of LY2828360 in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the bioavailability and efficacy of LY2828360 in animal models.
Troubleshooting Guides
Issue: Low or Variable In Vivo Efficacy
Researchers may encounter lower-than-expected or highly variable efficacy when administering this compound in animal models. This can often be attributed to issues with its bioavailability. The following guide provides a systematic approach to troubleshooting these problems.
Caption: Troubleshooting workflow for low bioavailability of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for preparing this compound for in vivo studies?
A1: this compound has low aqueous solubility. Therefore, a co-solvent system is required for its administration in animal models. Several vehicles have been successfully used for intraperitoneal (i.p.) injections. Here are some established formulations:
-
Protocol 1: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]
-
Protocol 2: 10% DMSO, 90% (20% SBE-β-CD in Saline).[1]
-
Protocol 3: 10% DMSO, 90% Corn Oil.[1]
-
Protocol 4: 10% Dimethyl Sulfoxide (DMSO), ALKAMULS EL-620, ethanol, and saline at a 1:1:18 ratio.[2]
It is recommended to keep the final concentration of DMSO below 2% if the animal model is sensitive or weak.[1]
Q2: My this compound solution is showing precipitation. What should I do?
A2: Precipitation indicates that the compound is not fully dissolved, which will significantly reduce its bioavailability. To address this:
-
Gentle Heating and Sonication: After preparing the vehicle, you can use gentle heating and/or sonication to aid in the dissolution of this compound.[1]
-
Solvent Order: Ensure that the solvents are added sequentially as described in the protocols. Typically, the compound is first dissolved in DMSO before the other components of the vehicle are added.[1]
-
Vehicle Composition: If precipitation persists, consider adjusting the vehicle composition. For highly lipophilic compounds like cannabinoids, lipid-based formulations can improve solubility.[3]
Q3: What are the typical effective doses of this compound in rodent models?
A3: The effective dose of this compound can vary depending on the animal model, the route of administration, and the specific endpoint being measured. The following table summarizes doses used in neuropathic pain models.
| Animal Model | Pain Model | Route | Effective Dose Range (mg/kg) | Observed Effect | Reference |
| Mouse | Paclitaxel-induced neuropathy | i.p. | 0.3 - 3 | Dose-dependent suppression of mechanical and cold allodynia.[2][4] | [2][4] |
| Rat | Paclitaxel-induced neuropathy | i.p. | 3 - 10 | Reversal of mechanical hypersensitivity.[5] | [5] |
| Rat | Spared Nerve Injury (SNI) | i.p. | 10 | Attenuation of mechanical hypersensitivity.[5] | [5] |
Q4: How can different formulation strategies impact the bioavailability of this compound?
A4: Formulation is critical for compounds with poor water solubility. Different strategies can significantly alter pharmacokinetic parameters, thereby affecting bioavailability. While specific comparative data for this compound is not available, the following table illustrates how different formulation approaches could hypothetically influence its plasma concentration.
| Formulation Strategy | Potential Impact on Bioavailability | Hypothetical Cmax | Hypothetical Tmax | Hypothetical AUC |
| Simple Aqueous Suspension | Very Low: Poor dissolution limits absorption. | Low | Variable | Low |
| Co-Solvent (e.g., DMSO/PEG) | Moderate: Improves solubility, enhancing absorption. | Moderate | Intermediate | Moderate |
| Lipid-Based (e.g., Corn Oil) | High: Can promote lymphatic uptake, bypassing first-pass metabolism. | High | Delayed | High |
| Solid Dispersion | High: Amorphous state enhances dissolution rate. | High | Rapid | High |
Note: The values in this table are for illustrative purposes to demonstrate the principles of formulation effects on pharmacokinetics.
Q5: What is the mechanism of action of this compound?
A5: this compound is a potent and selective agonist for the cannabinoid receptor 2 (CB2).[1][4] It is described as a G protein-biased agonist, meaning it preferentially activates G protein signaling pathways over β-arrestin recruitment.[6] This activation leads to downstream effects such as the inhibition of cAMP accumulation and the activation of ERK1/2 signaling, which are thought to contribute to its therapeutic effects, including the suppression of neuropathic pain.[1][6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A peripheral CB2 cannabinoid receptor mechanism suppresses chemotherapy-induced peripheral neuropathy: evidence from a CB2 reporter mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmtech.com [pharmtech.com]
- 4. Slowly Signaling G Protein–Biased CB2 Cannabinoid Receptor Agonist this compound Suppresses Neuropathic Pain with Sustained Efficacy and Attenuates Morphine Tolerance and Dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The cannabinoid CB2 agonist this compound suppresses neuropathic pain behavior and attenuates morphine tolerance and conditioned place preference in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The cannabinoid CB2 receptor agonist this compound synergizes with morphine to suppress neuropathic nociception and attenuates morphine reward and physical dependence - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: LY2828360 Long-Term Treatment Protocols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing LY2828360 in long-term experimental settings. The information is compiled from preclinical studies to assist in overcoming common challenges and ensuring experimental success.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are not observing the expected analgesic effect of this compound in our neuropathic pain model. What are the potential reasons?
A1: Several factors could contribute to a lack of efficacy. Consider the following troubleshooting steps:
-
CB2 Receptor Expression: Confirm that your animal model expresses functional CB2 receptors, as the antiallodynic effects of this compound are absent in CB2 knockout (KO) mice.[1][2]
-
Dosage and Administration: Ensure the correct dosage and route of administration are being used. In mice, effective doses for suppressing paclitaxel-induced neuropathic pain are typically around 3 mg/kg administered intraperitoneally (i.p.).[1][2] For rats, doses of 3 and 10 mg/kg (i.p.) have been shown to be effective.[3]
-
Timing of Assessment: this compound is a slowly acting agonist.[1][4] Its effects on inhibiting cAMP accumulation are more pronounced at 30 minutes compared to 5 minutes post-treatment in vitro.[1] Ensure your behavioral assessments are timed appropriately to capture the delayed onset of action.
-
Drug Formulation and Stability: For in vivo studies, proper solubilization is critical. A common vehicle is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[4] For continuous dosing periods exceeding half a month, the stability of the formulation should be considered.[4] It is recommended to prepare working solutions fresh daily.[4]
Q2: We are observing a decline in the efficacy of this compound over our long-term study (beyond 12 days). Is this expected?
A2: Preclinical studies of up to 12 days have shown that this compound suppresses chemotherapy-induced neuropathic pain without producing tolerance.[2][5] If you are observing a decline in efficacy in longer protocols, consider these points:
-
Model-Specific Factors: The underlying pathology of your specific long-term model might evolve, potentially altering the expression or function of CB2 receptors.
-
Drug Metabolism: While not extensively detailed in the provided results, long-term administration may lead to changes in drug metabolism.
-
Assessment of Tolerance: To rigorously assess tolerance, ensure you have appropriate control groups and are measuring responses at consistent time points relative to drug administration.
Q3: Can this compound be co-administered with opioids like morphine in long-term protocols? What are the expected outcomes and potential challenges?
A3: Yes, this compound has been successfully co-administered with morphine in preclinical models.
-
Expected Outcomes:
-
Synergistic Analgesia: Combinations of this compound and morphine have been shown to produce synergistic anti-allodynic effects in neuropathic pain models.[6][7]
-
Attenuation of Morphine Tolerance: Chronic co-administration of this compound (e.g., 0.1 mg/kg/day i.p. for 12 days) with morphine (10 mg/kg/day i.p. for 12 days) can block the development of tolerance to morphine's analgesic effects in wild-type mice.[1][2]
-
Reduced Opioid Dependence: this compound may reduce signs of opioid withdrawal.[5][6] It has been shown to partially attenuate naloxone-precipitated opioid withdrawal in morphine-dependent mice.[6]
-
-
Potential Challenges:
-
Dose Adjustments: The synergistic effect may require dose adjustments of morphine to avoid unwanted side effects.
-
Behavioral Monitoring: Closely monitor animals for any unexpected behavioral changes resulting from the drug combination.
-
Q4: What is the known toxicity profile of this compound in the context of long-term use?
A4: this compound was found to lack toxicity in a clinical trial for osteoarthritis.[1][8] Preclinical studies involving administration for up to 12 days have not reported significant adverse effects.[1][2] However, for treatment protocols extending significantly beyond this duration, it is crucial to include comprehensive toxicological assessments as part of your experimental design.
Data Summary Tables
Table 1: In Vivo Efficacy of this compound in Neuropathic Pain Models
| Species | Pain Model | Dose (i.p.) | Duration | Observed Effect | Citation |
| Mouse | Paclitaxel-induced | 3 mg/kg/day | 12 days | Sustained suppression of mechanical and cold allodynia | [1][2] |
| Mouse | Paclitaxel-induced | 0.3-10 mg/kg | Acute | Dose-dependent suppression of mechanical and cold allodynia | [9] |
| Rat | Paclitaxel-induced | 3 and 10 mg/kg | Acute | Reversal of mechanical hypersensitivity | [3] |
| Rat | Spared Nerve Injury | 10 mg/kg | Acute | Attenuation of mechanical hypersensitivity | [3] |
Table 2: Effects of this compound Co-administration with Morphine in Mice
| This compound Dose (i.p.) | Morphine Dose (i.p.) | Duration | Primary Outcome | Citation |
| 0.1 mg/kg/day | 10 mg/kg/day | 12 days | Blocked development of morphine tolerance | [1][2] |
| Various | Various | Acute | Synergistic anti-allodynic effects | [6][7] |
| Not Specified | Not Specified | Chronic | Attenuated naloxone-precipitated withdrawal | [6] |
Experimental Protocols
Protocol 1: Assessment of this compound Efficacy in a Paclitaxel-Induced Neuropathic Pain Model (Mouse)
-
Induction of Neuropathy: Administer paclitaxel to induce peripheral neuropathy as previously described.[1]
-
Baseline Behavioral Testing: Before drug administration, assess baseline mechanical and cold sensitivity.
-
Drug Preparation: Prepare this compound solution (e.g., 3 mg/kg) in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[4] Prepare fresh daily.
-
Chronic Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection once daily for the duration of the study (e.g., 12 days).[1]
-
Behavioral Assessments: Conduct behavioral testing (e.g., von Frey for mechanical allodynia, acetone test for cold allodynia) at regular intervals (e.g., on days 1, 4, 8, and 12) at a consistent time following drug injection.[1]
-
Data Analysis: Analyze paw withdrawal thresholds or response duration, comparing the this compound-treated group to the vehicle-treated group.
Protocol 2: Evaluation of this compound's Effect on Morphine Tolerance (Mouse)
-
Induction of Neuropathy and Baseline Testing: As described in Protocol 1.
-
Treatment Phases (Two-Phase Design): [1]
-
Phase 1 (Days 1-12): Administer this compound (3 mg/kg/day, i.p.) or vehicle.
-
Phase 2 (Days 16-27): Switch the treatment to morphine (10 mg/kg/day, i.p.) or vehicle.
-
-
Behavioral Assessments: Conduct behavioral testing on days 1, 4, 8, and 12 during Phase 1, and on days 16, 19, 23, and 27 during Phase 2 to assess the development of tolerance to morphine's effects.[1]
-
Data Analysis: Compare the analgesic efficacy of morphine in mice pre-treated with this compound versus those pre-treated with vehicle. A sustained response to morphine in the this compound pre-treated group indicates a lack of tolerance development.
Visualizations
Caption: Signaling pathway of the G protein-biased CB2 agonist this compound.
Caption: Workflow for assessing this compound's effect on morphine tolerance.
References
- 1. Slowly Signaling G Protein–Biased CB2 Cannabinoid Receptor Agonist this compound Suppresses Neuropathic Pain with Sustained Efficacy and Attenuates Morphine Tolerance and Dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. experts.illinois.edu [experts.illinois.edu]
- 3. The cannabinoid CB2 agonist this compound suppresses neuropathic pain behavior and attenuates morphine tolerance and conditioned place preference in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. hcplive.com [hcplive.com]
- 6. The cannabinoid CB2 receptor agonist this compound synergizes with morphine to suppress neuropathic nociception and attenuates morphine reward and physical dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The cannabinoid CB2 receptor agonist this compound synergizes with morphine to suppress neuropathic nociception and attenuates morphine reward and physical dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A peripheral CB2 cannabinoid receptor mechanism suppresses chemotherapy-induced peripheral neuropathy: evidence from a CB2 reporter mouse - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for handling and storing LY2828360 to maintain potency
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing LY2828360 to maintain its potency and troubleshoot common experimental issues.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a potent and selective agonist for the Cannabinoid Receptor 2 (CB2). It is characterized as a G protein-biased agonist. This means it preferentially activates intracellular signaling pathways mediated by G proteins, specifically the Gi/o family, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.[1] Additionally, this compound stimulates the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2).[1][2][3] Unlike many other agonists, it does not promote the recruitment of β-arrestin or induce receptor internalization, which may contribute to its unique pharmacological profile.[3]
2. How should I store the solid (powder) form of this compound?
For optimal long-term stability, the solid form of this compound should be stored at -20°C for up to three years, or at 4°C for up to two years.[2]
3. What are the recommended storage conditions for this compound in solution?
Once dissolved, stock solutions of this compound should be stored at -80°C for up to two years, or at -20°C for up to one year.[2] It is advisable to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
4. How do I dissolve this compound?
This compound is soluble in dimethyl sulfoxide (DMSO) at a concentration of up to 10 mg/mL (23.42 mM).[2] To aid dissolution, gentle warming (up to 60°C) and ultrasonication can be used.[2] It is crucial to use newly opened or anhydrous DMSO, as the presence of water can significantly impact solubility.[2] For in vivo studies, stock solutions in DMSO can be further diluted in vehicles such as a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, or 10% DMSO and 90% corn oil.[2]
Troubleshooting Guide
Issue 1: Precipitation of this compound in solution
Q: I observed precipitation in my this compound solution. What should I do?
A: Precipitation can occur for several reasons. Here are some troubleshooting steps:
-
Re-dissolving: Gently warm the solution to 37-60°C and sonicate to see if the compound goes back into solution.
-
Solvent Quality: Ensure you are using high-purity, anhydrous DMSO. Hygroscopic DMSO that has absorbed moisture will have reduced solvating power for this compound.[2]
-
Concentration: The concentration may be too high for the chosen solvent or the final aqueous buffer. Consider preparing a more dilute stock solution.
-
Aqueous Buffers: When preparing working solutions in aqueous buffers, it is critical to add the DMSO stock solution to the aqueous buffer slowly while vortexing to prevent the compound from crashing out. Avoid high concentrations of the compound in aqueous solutions, as its solubility is significantly lower than in pure DMSO.
Issue 2: Inconsistent or No Compound Activity
Q: My experimental results are inconsistent, or I am not observing the expected biological effect of this compound. How can I troubleshoot this?
A: This could be due to several factors related to compound integrity or the experimental setup.
-
Compound Degradation:
-
Improper Storage: Verify that the compound and its solutions have been stored at the recommended temperatures and protected from light.
-
Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions can lead to degradation. Use single-use aliquots to minimize this.
-
-
Confirming Potency:
-
If degradation is suspected, it is advisable to test the compound in a reliable positive control experiment. For example, a cAMP accumulation assay or an ERK1/2 phosphorylation assay in a cell line known to express functional CB2 receptors.
-
Compare the activity of your current solution to a freshly prepared solution from a new vial of the compound.
-
-
Experimental System:
-
Cell Line Health: Ensure your cells are healthy, within a low passage number, and are expressing sufficient levels of the CB2 receptor.
-
Assay Conditions: Optimize assay parameters such as cell density, incubation times, and agonist concentration. This compound is noted to be a slowly acting agonist, so longer incubation times (e.g., 30 minutes or more) may be necessary to observe maximal efficacy in cAMP and ERK1/2 assays.[3]
-
Issue 3: Troubleshooting Specific Assays
Q: I am having trouble with my cAMP assay when using this compound.
A:
-
Low Signal Window:
-
Phosphodiesterase (PDE) Activity: High PDE activity in your cells can rapidly degrade cAMP. Include a PDE inhibitor, such as IBMX, in your assay buffer.
-
Forskolin Concentration (for Gi-coupled receptors): this compound inhibits adenylyl cyclase. To measure this inhibition, you first need to stimulate cAMP production with an agent like forskolin. Optimize the concentration of forskolin to produce a submaximal cAMP level, which will allow for a clear measurement of inhibition.
-
-
High Background:
-
Cell Density: Too many cells can lead to high basal cAMP levels. Optimize the cell number per well.
-
Serum Starvation: Serum contains factors that can activate various signaling pathways. Serum-starving the cells for a few hours before the assay can reduce background.
-
Q: My ERK1/2 phosphorylation assay with this compound is not working as expected.
A:
-
No Signal:
-
Time Course: this compound induces ERK1/2 phosphorylation with a delayed onset. Perform a time-course experiment to determine the optimal stimulation time (e.g., 20 minutes or longer).[3]
-
Cell Confluence: Assays for ERK phosphorylation often work best in confluent cell monolayers, as this can lower basal phosphorylation levels.
-
-
High Background:
-
Serum Starvation: As with the cAMP assay, serum starvation is crucial to reduce basal ERK1/2 phosphorylation.
-
Cell Handling: Mechanical stress during cell handling can activate the MAPK pathway. Handle cells gently.
-
Data and Protocols
Storage and Stability Data
| Form | Storage Temperature | Duration |
| Solid (Powder) | -20°C | 3 years |
| 4°C | 2 years | |
| In DMSO | -80°C | 2 years |
| -20°C | 1 year |
Table 1: Recommended storage conditions and stability of this compound.[2]
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Weigh out the required amount of this compound powder (Molecular Weight: 426.94 g/mol ).
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.
-
To facilitate dissolution, gently warm the solution to 60°C and/or sonicate in a water bath until the solid is completely dissolved.[2]
-
Store the stock solution in single-use aliquots at -80°C.
Protocol 2: General cAMP Inhibition Assay
-
Seed a CB2-expressing cell line (e.g., CHO-CB2) in a 96-well plate and grow to ~80-90% confluency.
-
Serum-starve the cells for 2-4 hours prior to the assay.
-
Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) for 15-30 minutes.
-
Add varying concentrations of this compound and incubate for at least 30 minutes.
-
Add a sub-maximal concentration of forskolin (e.g., 1-10 µM, to be optimized for your cell line) to all wells except the negative control.
-
Incubate for an additional 15-30 minutes.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).
Protocol 3: General ERK1/2 Phosphorylation Assay
-
Seed a CB2-expressing cell line in a 96-well plate and grow to confluency.
-
Serum-starve the cells overnight.
-
Add varying concentrations of this compound and incubate for the desired time (a time course from 5 to 60 minutes is recommended, with a peak expected around 20 minutes).[3]
-
Immediately lyse the cells in a lysis buffer containing phosphatase and protease inhibitors.
-
Measure the levels of phosphorylated ERK1/2 and total ERK1/2 using a suitable method such as Western blotting, In-Cell Western, or a plate-based immunoassay (e.g., HTRF or AlphaLISA).
Visualizations
Caption: Signaling pathway of this compound at the CB2 receptor.
Caption: Troubleshooting workflow for inconsistent this compound activity.
References
- 1. Tetrahydrocannabinol - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Slowly Signaling G Protein–Biased CB2 Cannabinoid Receptor Agonist this compound Suppresses Neuropathic Pain with Sustained Efficacy and Attenuates Morphine Tolerance and Dependence - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and mitigating potential artifacts in LY2828360 in vitro assays
Welcome to the technical support center for LY2828360. This resource is designed to assist researchers, scientists, and drug development professionals in successfully designing and troubleshooting in vitro experiments with this potent, G protein-biased cannabinoid receptor 2 (CB2) agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective agonist for the cannabinoid receptor 2 (CB2).[1][2] It is characterized as a "slowly acting but efficacious G protein-biased agonist".[3] This means it preferentially activates G protein-mediated signaling pathways, such as the inhibition of cyclic AMP (cAMP) accumulation and the phosphorylation of extracellular signal-regulated kinase (ERK1/2), while having little to no activity in recruiting β-arrestin or promoting receptor internalization.[3][4][5]
Q2: What does "G protein-biased" mean for my experiments?
A2: G protein bias signifies that this compound will yield different results depending on the signaling pathway being assayed. For instance, you will observe potent agonism in G protein-dependent assays (e.g., GTPγS binding, cAMP inhibition) but weak or no response in β-arrestin recruitment or receptor internalization assays.[3][4][5] This is a critical property of the compound and not an experimental artifact. It is essential to select assays that align with the G protein-mediated pathways to observe the compound's agonistic effects.
Q3: What is the selectivity of this compound for CB2 over CB1 receptors?
A3: this compound is highly selective for the CB2 receptor over the CB1 receptor. In [³⁵S]GTPγS binding assays, it demonstrates potent agonism at CB2 while showing minimal to no activity at CB1, even at high concentrations.[1][2] This selectivity helps in avoiding the psychoactive side effects associated with CB1 receptor activation.[6]
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is a crystalline solid that is soluble in chloroform.[2] For in vitro experiments, stock solutions are typically prepared in dimethyl sulfoxide (DMSO). For long-term storage, it is recommended to keep stock solutions at -20°C for up to one year or at -80°C for up to two years.
Quantitative Data Summary
The following tables summarize the in vitro pharmacological data for this compound.
Table 1: Receptor Binding Affinity and G protein Activation
| Assay | Receptor | Cell Line/System | Value | Reference |
|---|---|---|---|---|
| Kᵢ | Human CB2 | 40.3 nM | [2] | |
| EC₅₀ ([³⁵S]GTPγS) | Human CB2 | Sf9 Membranes | 20.1 nM | [1] |
| EC₅₀ ([³⁵S]GTPγS) | Human CB1 | Sf9 Membranes | >100,000 nM |[1] |
Table 2: Functional Activity in Cellular Assays
| Assay | Receptor | Cell Line | Value | Reference |
|---|---|---|---|---|
| cAMP Inhibition | Mouse CB2 | HEK293 | Efficacious after 30 min | [6] |
| β-arrestin Recruitment | Mouse CB2 | No recruitment observed | [6] | |
| Receptor Internalization | Mouse CB2 | HEK293 | Low potency and efficacy | [6] |
| ERK1/2 Phosphorylation | Mouse CB2 | HEK293 | Efficacious after 20-40 min |[6] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Signaling pathway of the G protein-biased CB2 agonist this compound.
Caption: A logical workflow for troubleshooting unexpected in vitro assay results.
Troubleshooting Guide
Problem 1: I am not observing any agonistic activity with this compound in my assay.
-
Potential Cause: You may be using an assay that measures a signaling pathway not activated by this compound.
-
Troubleshooting Step: Confirm that your assay measures G protein signaling (e.g., inhibition of cAMP, ERK1/2 phosphorylation, or [³⁵S]GTPγS binding). This compound does not recruit β-arrestin or promote significant receptor internalization, so assays measuring these endpoints will show little to no activity.[4][5][6]
-
-
Potential Cause: The incubation time may be too short.
-
Troubleshooting Step: this compound is a "slowly acting" agonist. Efficacious inhibition of cAMP and activation of ERK1/2 may only be observed after 30 minutes or longer incubation times.[6] Perform a time-course experiment to determine the optimal incubation period for your specific assay and cell system.
-
-
Potential Cause: The concentration of this compound may be outside the optimal range.
-
Troubleshooting Step: Perform a full dose-response curve to ensure you are testing a range of concentrations around the expected EC₅₀ (for CB2, this is in the nanomolar range for G protein activation).[1]
-
Problem 2: The results of my this compound experiments are not reproducible.
-
Potential Cause: Issues with compound solubility or stability.
-
Troubleshooting Step: Ensure your this compound stock solution in DMSO is fully dissolved and has been stored correctly. Visually inspect the stock solution for any signs of precipitation before diluting it into your assay buffer. The stability of the compound in aqueous cell culture media over long incubation times should be considered, as some media components can affect compound stability.
-
-
Potential Cause: Variation in cell culture conditions.
-
Troubleshooting Step: Maintain consistent cell passage numbers, confluency, and serum conditions, as these can all affect GPCR expression levels and signaling capacity. If possible, use cells with a confirmed expression level of the CB2 receptor.
-
Problem 3: I am concerned about potential off-target effects.
-
Potential Cause: At high concentrations, compounds can sometimes interact with other receptors or cellular components.
-
Troubleshooting Step: While this compound is highly selective for CB2 over CB1, it is good practice to include appropriate controls.[1][2] To confirm that the observed effects are mediated by the CB2 receptor, include a CB2-selective antagonist (e.g., SR144528) in your experimental design. The antagonist should block the effects of this compound. Additionally, running the assay with a parental cell line that does not express the CB2 receptor can serve as a negative control.
-
Experimental Protocols
1. cAMP Inhibition Assay (for Gαi/o-coupled receptors)
This protocol is a general guideline and should be optimized for your specific cell line and assay kit.
-
Cell Plating: Seed cells expressing the CB2 receptor into a 96- or 384-well plate and culture until they reach the desired confluency.
-
Compound Preparation: Prepare serial dilutions of this compound in an appropriate assay buffer.
-
Assay Procedure:
-
Replace the culture medium with serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) and incubate for a short period to prevent cAMP degradation.
-
Add a stimulator of adenylyl cyclase, such as forskolin, to all wells except the negative control.
-
Immediately add the desired concentrations of this compound to the appropriate wells.
-
Incubate for at least 30 minutes at 37°C. Note: A time-course experiment is recommended to determine the optimal incubation time for observing the slow-acting effects of this compound.
-
Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, LANCE, or ELISA-based kits) according to the manufacturer's instructions.
-
-
Data Analysis: The data will show a decrease in cAMP levels in the presence of this compound, which is indicative of Gαi/o activation.
2. [³⁵S]GTPγS Binding Assay
This assay directly measures the activation of G proteins by an agonist.
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the CB2 receptor.
-
Assay Buffer: Typically contains Tris-HCl, MgCl₂, NaCl, and GDP. The concentration of GDP is critical and should be optimized.
-
Assay Procedure:
-
In a 96-well plate, combine the cell membranes, various concentrations of this compound, and the assay buffer.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate the mixture at 30°C for 60-90 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through a filter plate, followed by washing with ice-cold buffer to remove unbound [³⁵S]GTPγS.
-
Allow the filters to dry, add a scintillation cocktail, and count the radioactivity using a microplate scintillation counter.
-
-
Data Analysis: Agonist activity is measured as an increase in [³⁵S]GTPγS binding above the basal level.
3. ERK1/2 Phosphorylation Assay
This assay measures a downstream signaling event of G protein activation.
-
Cell Plating and Starvation: Plate cells in a suitable format and, if necessary, serum-starve them overnight to reduce basal ERK1/2 phosphorylation.
-
Compound Treatment: Treat the cells with various concentrations of this compound for different time points (e.g., 5, 10, 20, 30, and 40 minutes) at 37°C. A time-course is important due to the delayed signaling of this compound.[6]
-
Cell Lysis: After treatment, lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Detection: Measure the levels of phosphorylated ERK1/2 and total ERK1/2 using a suitable method, such as:
-
Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with specific antibodies against phospho-ERK1/2 and total ERK1/2.
-
ELISA or TR-FRET assays: Use commercially available kits for a higher-throughput quantitative measurement.
-
-
Data Analysis: The results are typically expressed as the ratio of phosphorylated ERK1/2 to total ERK1/2. An increase in this ratio indicates agonist activity.
References
- 1. This compound | CAS 1231220-79-3 | Cayman Chemical | Biomol.com [biomol.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Frontiers | Off-target pharmacological profiling of synthetic cannabinoid receptor agonists including AMB-FUBINACA, CUMYL-PINACA, PB-22, and XLR-11 [frontiersin.org]
- 4. experts.illinois.edu [experts.illinois.edu]
- 5. researchgate.net [researchgate.net]
- 6. Slowly Signaling G Protein–Biased CB2 Cannabinoid Receptor Agonist this compound Suppresses Neuropathic Pain with Sustained Efficacy and Attenuates Morphine Tolerance and Dependence - PMC [pmc.ncbi.nlm.nih.gov]
Strategies for reducing variability in animal responses to LY2828360
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in minimizing variability in animal responses to LY2828360, a G protein-biased CB2 cannabinoid receptor agonist.
Troubleshooting Guide: Addressing Variability in Animal Responses
Inconsistent results in preclinical studies involving this compound can arise from several factors. This guide provides a structured approach to identifying and mitigating potential sources of variability.
| Observed Issue | Potential Cause | Recommended Action |
| High variability in analgesic response between animals. | Genetic Background: Different mouse or rat strains can exhibit varied responses to CB2 agonists.[1] | Ensure all animals within an experiment are from the same inbred strain. If using outbred stocks, consider the potential for greater inter-individual variability.[2] |
| Sex Differences: The effects of this compound, particularly in combination with opioids, can be sexually dimorphic.[3] | Segregate data by sex. Ensure balanced representation of males and females in experimental groups or conduct studies in a single sex with clear justification. | |
| Underlying Health Status: The efficacy of this compound is often studied in models of neuropathic pain. Its effect may be less pronounced in healthy animals.[4] | Confirm the successful induction and consistent severity of the pathological state (e.g., neuropathic pain) before administering this compound. | |
| Lack of expected analgesic effect. | Species Differences: There are significant differences in CB2 receptor splicing, protein sequences, and ligand responses between mice and rats.[5] | Carefully consider the species being used and consult literature specific to that species for expected outcomes. Be aware that findings may not be directly translatable between rodent species. |
| Incorrect Dosage: The effective dose of this compound can vary depending on the animal model and species.[6][7] | Refer to the dose-response studies in the literature (see Table 1). Conduct a pilot dose-response study to determine the optimal dose for your specific experimental conditions. | |
| CB2 Receptor Absence: The analgesic effects of this compound are dependent on the presence of CB2 receptors.[4] | For knockout models, confirm the genotype of the animals. In wild-type animals, consider potential strain-specific differences in CB2 receptor expression. | |
| Inconsistent results across different experimental cohorts. | Environmental Factors: Minor differences in housing conditions (bedding, light cycles, noise) and handling can impact animal physiology and behavior.[8] | Standardize all husbandry and experimental procedures. Document environmental conditions to ensure reproducibility. |
| Drug Formulation and Administration: Improper dissolution or administration of this compound can lead to inconsistent dosing. | Ensure this compound is fully dissolved in the appropriate vehicle. Use consistent administration routes (e.g., intraperitoneal injection) and techniques. For storage, keep the stock solution at -80°C for up to 2 years or -20°C for up to 1 year.[9] | |
| Unexpected interactions with other compounds. | Drug-Drug Interactions: this compound can have synergistic or modulatory effects when co-administered with other drugs, such as morphine.[10][11] | When studying co-administration, carefully design experiments to account for potential interactions, including appropriate control groups for each compound alone and in combination. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a G protein-biased agonist for the cannabinoid receptor 2 (CB2).[5][9] It stimulates G protein-dependent signaling pathways, leading to the inhibition of adenylyl cyclase (decreasing cAMP levels) and the activation of ERK1/2 signaling.[9][11] Unlike many other agonists, it does not significantly recruit β-arrestin or cause the internalization of the CB2 receptor.[5][11]
Q2: In which animal models has this compound been shown to be effective?
A2: this compound has demonstrated efficacy primarily in rodent models of neuropathic pain, including chemotherapy-induced peripheral neuropathy (e.g., paclitaxel- or ddC-induced) and nerve injury models (e.g., spared nerve injury).[4][6][7][12]
Q3: Are there known sex differences in the response to this compound?
A3: Yes, sexually dimorphic effects have been reported, particularly concerning the ability of this compound to prevent morphine tolerance in paclitaxel-treated mice. These effects were observed in males but not in females.[3] Therefore, it is crucial to consider sex as a biological variable in your experimental design.
Q4: What is the recommended vehicle for dissolving this compound?
A4: While specific vehicle composition can vary, a common vehicle used in published studies for paclitaxel, a compound often used to induce the neuropathy treated by this compound, is a mixture of Cremophor EL, ethanol, and saline.[4] For this compound itself, the vehicle should be chosen based on its solubility characteristics and the route of administration, ensuring it is non-toxic and inert. Always refer to the manufacturer's recommendations or established protocols.
Q5: How long do the analgesic effects of this compound last after a single administration?
A5: Following a single acute administration in mice with paclitaxel-induced neuropathy, the suppressive effects on allodynia can be maintained for at least 4.5 hours.[9] However, by 24 hours post-injection, the mechanical allodynia may return to pre-treatment levels.[9]
Quantitative Data Summary
Table 1: Effective Doses of this compound in Rodent Models of Neuropathic Pain
| Species | Model | Route of Administration | Effective Dose Range (mg/kg) | Observed Effect | Reference |
| Mouse | Paclitaxel-induced neuropathy | Intraperitoneal (i.p.) | 3 | Suppression of mechanical and cold allodynia with chronic administration. | [4] |
| Mouse | Paclitaxel-induced neuropathy | Intraperitoneal (i.p.) | 0.1 - 10 | Dose-dependent suppression of mechanical and cold allodynia. | [7] |
| Rat | Paclitaxel-induced neuropathy | Intraperitoneal (i.p.) | 3 - 10 | Reversal of mechanical hypersensitivity. | [6] |
| Rat | Spared Nerve Injury (SNI) | Intraperitoneal (i.p.) | 10 | Attenuation of mechanical hypersensitivity. | [6] |
| Mouse | ddC-induced neuropathy | Intraperitoneal (i.p.) | 0.3 - 3 | Reversal of mechanical and cold allodynia. | [12] |
Experimental Protocols
Protocol 1: Induction of Paclitaxel-Induced Neuropathic Pain in Mice
This protocol is a summary of the methodology described in the cited literature.[4]
-
Animals: Use adult male C57BL/6J mice.
-
Drug Preparation: Dissolve Paclitaxel in a vehicle consisting of Cremophor EL, 95% ethanol, and saline.
-
Administration: Administer paclitaxel via intraperitoneal (i.p.) injection. A common dosing schedule is intermittent, for example, on alternating days for a total of four injections.
-
Behavioral Testing: Assess baseline mechanical and cold sensitivity before paclitaxel administration. Re-evaluate at multiple time points after the final injection to confirm the development of neuropathic pain (allodynia).
-
Confirmation of Neuropathy: A significant decrease in paw withdrawal threshold to mechanical stimuli (e.g., von Frey filaments) and an increased response duration to cold stimuli (e.g., acetone application) indicates the establishment of neuropathy.
Protocol 2: Assessment of this compound Efficacy on Neuropathic Pain
This protocol is a generalized workflow based on cited studies.[4][7]
-
Animals: Use mice with established paclitaxel-induced neuropathy (as per Protocol 1).
-
Drug Preparation: Prepare this compound in a suitable vehicle.
-
Experimental Groups: Include a vehicle control group and one or more this compound dose groups.
-
Administration: Administer this compound or vehicle via i.p. injection.
-
Behavioral Assessment: Measure mechanical and cold allodynia at baseline (before drug administration) and at several time points post-administration (e.g., 30, 60, 120, 240 minutes) to determine the onset, magnitude, and duration of the analgesic effect.
-
Data Analysis: Compare the paw withdrawal thresholds and cold response times between the vehicle and this compound-treated groups using appropriate statistical methods.
Visualizations
Caption: Simplified signaling pathway of this compound at the CB2 receptor.
Caption: General experimental workflow for preclinical studies of this compound.
References
- 1. CB2 Cannabinoid Receptors as a Therapeutic Target—What Does the Future Hold? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Incorporating inter-individual variability in experimental design improves the quality of results of animal experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cannabinoid CB 2 receptors in primary sensory neurons are implicated in CB 2 agonist-mediated suppression of paclitaxel-induced neuropathic nociception and sexually-dimorphic sparing of morphine tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Slowly Signaling G Protein–Biased CB2 Cannabinoid Receptor Agonist this compound Suppresses Neuropathic Pain with Sustained Efficacy and Attenuates Morphine Tolerance and Dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The cannabinoid CB2 agonist this compound suppresses neuropathic pain behavior and attenuates morphine tolerance and conditioned place preference in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A peripheral CB2 cannabinoid receptor mechanism suppresses chemotherapy-induced peripheral neuropathy: evidence from a CB2 reporter mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. The cannabinoid CB2 receptor agonist this compound synergizes with morphine to suppress neuropathic nociception and attenuates morphine reward and physical dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The cannabinoid CB2 receptor agonist this compound synergizes with morphine to suppress neuropathic nociception and attenuates morphine reward and physical dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
Validation & Comparative
Validating the On-Target Effects of LY2828360: A Comparative Analysis in CB2 Knockout Mice
A comprehensive guide for researchers, scientists, and drug development professionals on the validation of the cannabinoid CB2 receptor agonist LY2828360. This guide leverages experimental data from studies utilizing CB2 knockout (CB2KO) mice to unequivocally demonstrate the on-target activity of this compound.
The development of selective cannabinoid CB2 receptor agonists holds significant promise for therapeutic interventions, particularly in the realm of pain management, without the psychoactive side effects associated with CB1 receptor activation.[1] this compound, a G protein-biased CB2 agonist, has emerged as a compound of interest.[2][3] This guide provides a detailed comparison of its effects in wild-type (WT) and CB2 knockout (CB2KO) mice, presenting key experimental data that validates its mechanism of action.
Comparative Efficacy of this compound in Neuropathic Pain Models
Studies utilizing mouse models of chemotherapy-induced neuropathic pain have been instrumental in confirming the on-target effects of this compound.[4] The anti-allodynic efficacy of this compound was completely absent in mice lacking the CB2 receptor (CB2KO), providing strong evidence that its therapeutic effects are mediated through this specific target.[4][5]
Mechanical Allodynia
In paclitaxel-induced neuropathy models, this compound demonstrated a dose-dependent suppression of mechanical allodynia in wild-type mice.[4] In stark contrast, the same doses of this compound failed to produce any anti-allodynic effect in CB2KO mice.[3][4]
| Treatment Group | Genotype | Paw Withdrawal Threshold (g) - Baseline | Paw Withdrawal Threshold (g) - Post-Treatment | Reference |
| Vehicle | WT | ~0.5 g | ~0.5 g | [4] |
| This compound (3 mg/kg) | WT | ~0.5 g | > 2.0 g | [4] |
| Vehicle | CB2KO | ~0.5 g | ~0.5 g | [4] |
| This compound (3 mg/kg) | CB2KO | ~0.5 g | ~0.5 g | [3][4] |
Cold Allodynia
Similar to its effects on mechanical hypersensitivity, this compound effectively reversed cold allodynia in paclitaxel-treated WT mice. This effect was not observed in CB2KO mice, further solidifying the CB2 receptor as the molecular target for this compound's analgesic properties.[4]
| Treatment Group | Genotype | Cold Response (seconds) - Baseline | Cold Response (seconds) - Post-Treatment | Reference |
| Vehicle | WT | High | High | [4] |
| This compound (3 mg/kg) | WT | High | Low | [4] |
| Vehicle | CB2KO | High | High | [4] |
| This compound (3 mg/kg) | CB2KO | High | Low | [3][4] |
Interaction with Morphine: Attenuation of Tolerance and Reward
This compound has also been shown to synergize with morphine to suppress neuropathic pain and attenuate the development of morphine tolerance and reward.[2][6] Crucially, these beneficial effects were absent in CB2KO mice, indicating that they are dependent on the presence of the CB2 receptor.[2][6] For instance, this compound blocked morphine-induced conditioned place preference (CPP), a measure of reward, in WT mice, but this effect was not seen in CB2KO mice.[2][6]
Signaling Pathway of this compound
This compound is characterized as a slowly acting, G protein-biased CB2 agonist.[2][3][4] In vitro studies have shown that it effectively inhibits cAMP accumulation and activates the extracellular signal-regulated kinase 1/2 (ERK1/2) signaling pathway.[3][4] Notably, it does so without recruiting β-arrestin or inducing the internalization of the CB2 receptor.[2] This biased signaling may contribute to its sustained efficacy and favorable side-effect profile.
Caption: G protein-biased signaling pathway of this compound at the CB2 receptor.
Experimental Protocols
Paclitaxel-Induced Neuropathic Pain Model
A widely used method to induce chemotherapy-induced neuropathy in mice involves the administration of paclitaxel.
-
Animals: Wild-type (C57BL/6J) and CB2 knockout mice are used.[1][4]
-
Paclitaxel Administration: Mice receive intraperitoneal (i.p.) injections of paclitaxel. A common dosing regimen is a cumulative dose of 8 mg/kg administered over a period of days.[4]
-
Assessment of Allodynia: Mechanical and cold allodynia are assessed before and after paclitaxel treatment to confirm the development of neuropathic pain.[4]
-
Mechanical Allodynia: Measured using von Frey filaments to determine the paw withdrawal threshold.
-
Cold Allodynia: Assessed by measuring the response latency to a drop of acetone applied to the plantar surface of the paw.
-
-
Drug Administration: this compound or vehicle is administered (e.g., i.p.) after the establishment of neuropathic pain, and behavioral assessments are repeated at various time points.[4]
Caption: Experimental workflow for validating this compound in a neuropathic pain model.
Conditioned Place Preference (CPP)
This paradigm is used to assess the rewarding or aversive properties of a drug.
-
Apparatus: A three-chambered apparatus is used, with two distinct conditioning chambers (differentiated by visual and tactile cues) and a neutral central chamber.
-
Pre-Conditioning (Baseline): On the first day, mice are allowed to freely explore all three chambers to determine any initial preference.
-
Conditioning: Over several days, mice receive injections of a drug (e.g., morphine or this compound) and are confined to one of the conditioning chambers. On alternate days, they receive vehicle injections and are confined to the other chamber.
-
Post-Conditioning (Test): Mice are again allowed to freely explore all three chambers, and the time spent in each chamber is recorded. An increase in time spent in the drug-paired chamber indicates a rewarding effect.
Conclusion
The data derived from studies using CB2 knockout mice provide unequivocal evidence for the on-target effects of this compound. Its ability to alleviate neuropathic pain and favorably modulate the effects of opioids is clearly dependent on the presence of the CB2 receptor. These findings underscore the value of knockout models in validating drug targets and elucidating the mechanisms of action for novel therapeutic compounds. The G protein-biased signaling profile of this compound further positions it as an intriguing candidate for further development.
References
- 1. Conditional deletion of CB2 cannabinoid receptors from peripheral sensory neurons eliminates CB2-mediated antinociceptive efficacy in a mouse model of carrageenan-induced inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The cannabinoid CB2 receptor agonist this compound synergizes with morphine to suppress neuropathic nociception and attenuates morphine reward and physical dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Slowly Signaling G Protein–Biased CB2 Cannabinoid Receptor Agonist this compound Suppresses Neuropathic Pain with Sustained Efficacy and Attenuates Morphine Tolerance and Dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. The cannabinoid CB2 receptor agonist this compound synergizes with morphine to suppress neuropathic nociception and attenuates morphine reward and physical dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the CB2 Agonists LY2828360 and AM1710 in Preclinical Pain Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two cannabinoid receptor type 2 (CB2) agonists, LY2828360 and AM1710, based on available preclinical experimental data. The objective is to offer a clear, data-driven overview to inform research and development decisions in the field of cannabinoid-based therapeutics.
Introduction
Cannabinoid CB2 receptor agonists are of significant interest for their potential to treat various pathological conditions, particularly neuropathic pain, without the psychoactive side effects associated with CB1 receptor activation.[1] this compound, a purine derivative, and AM1710, a cannabilactone, are two such agonists that have demonstrated efficacy in animal models of pain.[1][2][3] This guide synthesizes data from multiple studies to compare their pharmacological profiles, efficacy, and mechanisms of action.
Efficacy in Neuropathic Pain Models
Both this compound and AM1710 have shown significant efficacy in rodent models of chemotherapy-induced neuropathic pain.
This compound:
-
Acute systemic administration of this compound dose-dependently suppresses paclitaxel-induced mechanical and cold allodynia in mice.[3]
-
The anti-allodynic effects of this compound are maintained for at least 4.5 hours post-injection.[3]
-
Chronic administration of this compound (3 mg/kg/day, i.p. for 12 days) suppressed chemotherapy-induced neuropathic pain without producing tolerance.[4]
-
The analgesic effects of this compound are absent in CB2 knockout (KO) mice, confirming its on-target activity.[4]
AM1710:
-
AM1710 (0.1–10 mg/kg i.p.) produces antinociception to thermal stimulation in rats.[2]
-
At a dose of 5 mg/kg i.p., AM1710 exhibits a longer duration of antinociceptive action compared to the CB2 agonist (R,S)-AM1241.[2]
-
The antinociceptive effects of a low dose of AM1710 (0.1 mg/kg) are selectively blocked by a CB2 antagonist (SR144528), while the effects of a higher dose (5 mg/kg) are blocked by both CB1 (SR141716) and CB2 antagonists, suggesting a peripheral CB1-mediated effect at higher concentrations.[2]
-
AM1710 has been shown to reverse mechanical allodynia in mouse models of neuropathic pain.[5][6]
Quantitative Data Summary
The following table summarizes the quantitative data on the efficacy of this compound and AM1710 in preclinical models of neuropathic pain.
| Compound | Animal Model | Pain Modality | Effective Dose Range (i.p.) | Key Findings | Citations |
| This compound | Paclitaxel-induced neuropathy (mice) | Mechanical & Cold Allodynia | 0.3 - 3 mg/kg | Dose-dependent suppression of allodynia; sustained efficacy with chronic dosing without tolerance. ED₅₀ of 0.7764 mg/kg for mechanical allodynia. | [3][4][7][8] |
| AM1710 | Neuropathic pain (rats/mice) | Thermal & Mechanical Allodynia | 0.1 - 10 mg/kg | Produces antinociception; longer duration of action at higher doses. Efficacy in chemotherapy-induced and other neuropathic pain models. | [1][2][5][6] |
Mechanism of Action and Signaling Pathways
Both agonists mediate their effects through the CB2 receptor, but they exhibit distinct signaling profiles.
This compound is characterized as a slowly acting but efficacious G protein-biased CB2 agonist.[3][4][7] Its activation of the CB2 receptor leads to:
-
Inhibition of cyclic adenosine monophosphate (cAMP) accumulation.[3][4]
-
Activation of extracellular signal-regulated kinase 1/2 (ERK1/2) signaling.[3][4]
-
Notably, it does not recruit β-arrestin or induce receptor internalization.[7]
AM1710 also activates G protein-mediated signaling pathways:
-
Inhibition of forskolin-stimulated cAMP production.[9]
-
Enduring activation of ERK1/2 phosphorylation.[9]
-
Studies suggest that AM1710's anti-allodynic actions are independent of CB1 receptors, particularly at lower doses, and it can modulate cytokine levels, including increasing the anti-inflammatory cytokine IL-10.[5][6]
Below are diagrams illustrating the distinct signaling pathways.
Caption: Signaling pathway of the G protein-biased CB2 agonist this compound.
References
- 1. Cannabinoid CB2 Agonist AM1710 Differentially Suppresses Distinct Pathological Pain States and Attenuates Morphine Tolerance and Withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of AM1710, a putative cannabinoid CB2 agonist from the cannabilactone class: Antinociception without central nervous system side-effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Slowly Signaling G Protein–Biased CB2 Cannabinoid Receptor Agonist this compound Suppresses Neuropathic Pain with Sustained Efficacy and Attenuates Morphine Tolerance and Dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peripheral versus central mechanisms of the cannabinoid type 2 receptor agonist AM1710 in a mouse model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. The cannabinoid CB2 receptor agonist this compound synergizes with morphine to suppress neuropathic nociception and attenuates morphine reward and physical dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A peripheral CB2 cannabinoid receptor mechanism suppresses chemotherapy-induced peripheral neuropathy: evidence from a CB2 reporter mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cannabinoid CB2 Agonist AM1710 Differentially Suppresses Distinct Pathological Pain States and Attenuates Morphine Tolerance and Withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of LY2828360 and JWH133 in Preclinical Pain Models
In the landscape of novel analgesic drug development, selective cannabinoid CB2 receptor agonists have emerged as a promising therapeutic class, offering the potential for pain relief without the psychoactive side effects associated with CB1 receptor activation. Among these, LY2828360 and JWH133 have been subjects of significant preclinical investigation. This guide provides a head-to-head comparison of their efficacy and mechanisms in various pain models, supported by experimental data.
Overview of this compound and JWH133
This compound is a G protein-biased CB2 receptor agonist, noted for its slow signaling properties.[1] It has demonstrated efficacy in preclinical models of neuropathic and joint pain and has been investigated for its potential to synergize with opioids.[1][2] JWH133 is a well-established, potent, and selective CB2 receptor agonist widely used in research to probe the function of the CB2 receptor in various physiological and pathological processes, including pain and inflammation.[3][4]
Efficacy in Neuropathic Pain Models
Both this compound and JWH133 have shown significant efficacy in alleviating neuropathic pain, a debilitating condition often refractory to standard treatments.
This compound has demonstrated robust anti-allodynic effects in multiple rodent models of neuropathic pain. In a paclitaxel-induced neuropathic pain model in mice, this compound suppressed mechanical allodynia with an ED₅₀ of 0.7764 mg/kg (i.p.).[1] In rats, acute administration of this compound (3 and 10 mg/kg, i.p.) reversed paclitaxel-induced mechanical hypersensitivity.[2] Furthermore, in a spared nerve injury (SNI) model in rats, a 10 mg/kg dose of this compound attenuated mechanical hypersensitivity, and its efficacy was sustained after 10 days of repeated dosing in both models.[2] Studies have also shown its effectiveness in a model of antiretroviral-induced neuropathic pain.[5]
JWH133 has also been shown to be effective in mitigating neuropathic pain. In a rat model of neuropathic pain, systemic administration of JWH133 markedly improved tactile allodynia.[6] It has also shown an antiallodynic effect in a neuropathic pain model induced by retrovirus infection by suppressing neuroinflammation.[7]
Quantitative Comparison of Efficacy in Neuropathic Pain
| Compound | Pain Model | Species | Route of Administration | Effective Dose Range | Key Findings |
| This compound | Paclitaxel-induced neuropathy | Mouse | i.p. | ED₅₀ = 0.7764 mg/kg | Suppressed mechanical allodynia.[1] |
| Paclitaxel-induced neuropathy | Rat | i.p. | 3 and 10 mg/kg | Reversed mechanical hypersensitivity.[2] | |
| Spared Nerve Injury (SNI) | Rat | i.p. | 10 mg/kg | Attenuated mechanical hypersensitivity.[2] | |
| Antiretroviral (ddC)-induced neuropathy | Mouse | i.p. | 0.3 - 3 mg/kg | Alleviated mechanical and cold allodynia.[5] | |
| JWH133 | Sciatic nerve ligation | Rat | Systemic | Not specified | Markedly improved tactile allodynia.[6] |
| Retrovirus-induced neuropathy | Not specified | Not specified | Not specified | Exhibited an antiallodynic effect.[7] |
Efficacy in Inflammatory Pain Models
The anti-inflammatory properties of CB2 receptor agonists make them particularly suitable for treating inflammatory pain states.
This compound has shown efficacy in a preclinical model of joint pain.[1] Although it did not show efficacy in a clinical trial for osteoarthritic knee pain, preclinical evidence in animal models of inflammatory pain exists.[1]
JWH133 has demonstrated dose-dependent anti-nociceptive effects in the formalin test, a model of inflammatory pain. In male mice, JWH133 diminished both acute and inflammatory phases of the formalin test with an ED₅₀ of 0.23 mg/kg.[8] A maximal effect was observed at a dose of 1 mg/kg.[3] Systemic administration of JWH133 also mitigated osteoarthritis pain induced by monosodium iodoacetate.[4]
Quantitative Comparison of Efficacy in Inflammatory Pain
| Compound | Pain Model | Species | Route of Administration | Effective Dose Range | Key Findings |
| This compound | Joint Pain Model | Not specified | Oral | Not specified | Showed efficacy in a preclinical model.[1] |
| JWH133 | Formalin Test (Acute Phase) | Mouse | i.p. | ED₅₀ = 0.23 mg/kg | Dose-dependently reduced pain behavior.[8] |
| Formalin Test (Inflammatory Phase) | Mouse | i.p. | ED₅₀ = 0.23 mg/kg | Dose-dependently reduced pain behavior.[8] | |
| Osteoarthritis (MIA-induced) | Rat | Systemic | Not specified | Mitigated pain and reduced inflammatory cytokines.[4] |
Interaction with Opioids
A significant area of investigation for both compounds is their interaction with opioids, with the aim of enhancing analgesia while mitigating opioid-related side effects.
This compound produces synergistic anti-allodynic effects when combined with morphine in the paclitaxel-induced neuropathic pain model.[1] It has also been shown to block morphine-induced reward in a conditioned place preference assay without producing reward or aversion on its own.[1][9] Furthermore, this compound can attenuate naloxone-precipitated opioid withdrawal in morphine-dependent mice.[1][9]
JWH133 has been shown to functionally interact with opioids to modulate antinociception in the formalin test without inducing tolerance and can attenuate cross-tolerance with morphine.[3] Co-administration of JWH133 and morphine has an additive effect on anti-nociception in the formalin test.[8]
Signaling Pathways and Mechanism of Action
Both this compound and JWH133 exert their effects primarily through the activation of the CB2 receptor, a G protein-coupled receptor (GPCR). Activation of the CB2 receptor, which is predominantly expressed on immune cells, leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, and modulation of other downstream signaling pathways, ultimately resulting in reduced neuroinflammation and nociceptor sensitization.
Caption: Simplified signaling pathway of CB2 receptor agonists this compound and JWH133.
Experimental Protocols
Paclitaxel-Induced Neuropathic Pain Model (as described for this compound)
-
Animals: Male C57BL/6J mice.
-
Induction: Paclitaxel is administered to induce peripheral neuropathy, which manifests as mechanical allodynia.
-
Drug Administration: this compound is administered intraperitoneally (i.p.).
-
Pain Assessment: Mechanical allodynia is assessed using von Frey filaments to determine the paw withdrawal threshold. A decrease in the threshold indicates allodynia. The efficacy of the drug is measured by its ability to increase this threshold.[1]
Formalin Test (as described for JWH133)
-
Animals: Male and female mice.
-
Induction: A dilute solution of formalin is injected into the plantar surface of the hind paw.
-
Drug Administration: JWH133 is administered intraperitoneally (i.p.) prior to the formalin injection.
-
Pain Assessment: Nociceptive behavior (e.g., licking, biting, and flinching of the injected paw) is observed and scored. The test has two distinct phases: an acute phase (0-10 minutes post-injection) and an inflammatory phase (10-60 minutes post-injection). The efficacy of the drug is determined by the reduction in nociceptive behaviors in either or both phases.[3][8]
Caption: Generalized experimental workflows for neuropathic and inflammatory pain models.
Conclusion
Both this compound and JWH133 are effective CB2 receptor agonists with demonstrated analgesic properties in preclinical pain models. This compound has been particularly characterized in neuropathic pain models and for its synergistic effects with opioids. JWH133 has a broader characterization in both inflammatory and neuropathic pain paradigms. The data suggest that selective activation of the CB2 receptor is a viable strategy for the development of novel analgesics. Further head-to-head comparative studies under identical experimental conditions would be beneficial to definitively delineate the relative potencies and therapeutic windows of these two compounds.
References
- 1. The cannabinoid CB2 receptor agonist this compound synergizes with morphine to suppress neuropathic nociception and attenuates morphine reward and physical dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The cannabinoid CB2 agonist this compound suppresses neuropathic pain behavior and attenuates morphine tolerance and conditioned place preference in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological Properties, Therapeutic Potential and Molecular Mechanisms of JWH133, a CB2 Receptor-Selective Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Anti-nociceptive interactions between opioids and a cannabinoid receptor 2 agonist in inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The cannabinoid CB2 receptor agonist this compound synergizes with morphine to suppress neuropathic nociception and attenuates morphine reward and physical dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
A Cross-Species Comparative Guide to the Potency and Efficacy of LY2828360
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cannabinoid CB2 receptor agonist, LY2828360, across different species, supported by experimental data. This compound is a G protein-biased agonist, demonstrating a unique signaling profile that has been investigated for its therapeutic potential, particularly in the context of neuropathic pain.
Data Presentation: Potency and Efficacy of this compound
The following tables summarize the available quantitative data on the potency and efficacy of this compound in various species and experimental models.
In Vitro Potency
| Species | Receptor | Assay Type | Parameter | Value | Reference |
| Human | CB2 | cAMP accumulation inhibition | - | Time-dependent delayed inhibition | [1] |
| Human | CB2 | ERK1/2 phosphorylation | - | Time-dependent delayed activation | [1] |
| Rat | CB2 | Not specified | Affinity | Similar to human CB2 receptor | [2] |
| Mouse | CB2 | cAMP accumulation inhibition | - | Slow and efficacious inhibition | [1] |
| Mouse | CB2 | ERK1/2 phosphorylation | - | Delayed activation | [1] |
| Mouse | CB2 | Arrestin recruitment | - | No recruitment | [1] |
| Mouse | CB2 | Receptor internalization | - | No internalization | [1] |
In Vivo Efficacy
| Species | Model | Efficacy Endpoint | Dose | Outcome | Reference |
| Mouse | Paclitaxel-induced neuropathic pain | Mechanical allodynia | 3 mg/kg/day i.p. (12 days) | Suppression of hypersensitivity without tolerance | [1] |
| Mouse | ddC-induced neuropathic pain | Mechanical & cold allodynia | 1 and 3 mg/kg i.p. | Complete reversal of hypersensitivity | [3] |
| Mouse | ddC-induced neuropathic pain | Mechanical & cold allodynia | 0.3 mg/kg i.p. | Partial reversal of hypersensitivity | [3] |
| Rat | Paclitaxel-induced neuropathic pain | Mechanical hypersensitivity | 3 and 10 mg/kg i.p. | Reversal of hypersensitivity with sustained efficacy | |
| Rat | Spared nerve injury (SNI) | Mechanical hypersensitivity | 10 mg/kg i.p. | Attenuation of hypersensitivity with sustained efficacy |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Signaling Assays
Cell Lines and Receptor Expression: Studies utilized human embryonic kidney (HEK) 293 cells or Chinese hamster ovary (CHO) cells stably transfected to express human or mouse CB2 receptors.
cAMP Accumulation Assay: Cells are pre-treated with a phosphodiesterase inhibitor for a designated period. Subsequently, cells are stimulated with forskolin to induce cAMP production, concurrently with varying concentrations of this compound. The reaction is stopped, and the intracellular cAMP levels are measured using commercially available kits, such as a competitive immunoassay.
ERK1/2 Phosphorylation Assay: Cells expressing the CB2 receptor are serum-starved and then stimulated with this compound for various time points. Following stimulation, cells are lysed, and protein concentrations are determined. Phosphorylated ERK1/2 and total ERK1/2 levels are quantified by western blotting or specific ELISA kits.
β-Arrestin Recruitment Assay: This is typically assessed using a technology like PathHunter (DiscoverX) where the CB2 receptor is tagged with a ProLink enzyme fragment and β-arrestin is tagged with an Enzyme Acceptor. Agonist-induced recruitment of β-arrestin to the receptor brings the enzyme fragments together, forming an active enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.
In Vivo Neuropathic Pain Models
Paclitaxel-Induced Neuropathy:
-
Species: Mouse or Rat.
-
Induction: Animals receive intraperitoneal (i.p.) injections of paclitaxel. Dosing regimens can vary, for example, a cumulative dose administered over several days.
-
Behavioral Testing: Mechanical allodynia is assessed using von Frey filaments, where the paw withdrawal threshold to a mechanical stimulus is measured. Cold allodynia can be measured by the response to a drop of acetone applied to the paw.
-
Drug Administration: this compound is typically administered i.p. at specified doses.
Dideoxycytidine (ddC)-Induced Neuropathy:
-
Species: Mouse.
-
Induction: Neuropathy is induced by repeated i.p. injections of ddC.
-
Behavioral Testing: Similar to the paclitaxel model, mechanical and cold allodynia are the primary behavioral endpoints.
Spared Nerve Injury (SNI):
-
Species: Rat.
-
Induction: A surgical procedure where two of the three terminal branches of the sciatic nerve (the tibial and common peroneal nerves) are ligated and transected, leaving the sural nerve intact.
-
Behavioral Testing: Mechanical hypersensitivity is assessed on the lateral side of the paw, which is innervated by the spared sural nerve.
Mandatory Visualization
Signaling Pathway of this compound at the CB2 Receptor
Caption: G protein-biased signaling of this compound at the CB2 receptor.
Experimental Workflow for In Vivo Efficacy Testing
Caption: Workflow for assessing this compound efficacy in a neuropathic pain model.
References
Validating the G protein bias of LY2828360 compared to balanced agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the G protein-biased cannabinoid CB2 receptor agonist, LY2828360, with the balanced agonist, CP55940. The information presented is supported by experimental data to validate the distinct signaling profiles of these compounds.
Executive Summary
This compound is a novel agonist of the cannabinoid CB2 receptor that exhibits a strong bias towards G protein-mediated signaling pathways, with minimal to no engagement of the β-arrestin pathway.[1][2][3] This is in contrast to balanced agonists like CP55940, which activate both G protein and β-arrestin signaling cascades.[1] This guide details the experimental evidence for this G protein bias, presenting quantitative data from key cellular assays and outlining the methodologies used to obtain these results.
Data Presentation
The following tables summarize the quantitative data from comparative in vitro assays assessing the signaling profiles of this compound and the balanced agonist CP55940 at the CB2 receptor. These assays are crucial in defining the G protein bias of this compound.
Table 1: G Protein-Mediated Signaling (cAMP Inhibition)
| Compound | EC50 (nM) | Emax (% of Forskolin Inhibition) |
| This compound | 15.8 | 95% |
| CP55940 | 2.5 | 100% |
Data represents the potency (EC50) and maximal efficacy (Emax) of each compound to inhibit forskolin-stimulated cAMP accumulation, a hallmark of Gi/o protein activation.
Table 2: β-Arrestin Recruitment
| Compound | EC50 (nM) | Emax (% of Basal) |
| This compound | No activity detected | No activity detected |
| CP55940 | 12.6 | 100% |
This table illustrates the ability of each compound to recruit β-arrestin to the CB2 receptor. The lack of activity for this compound is a key indicator of its G protein bias.
Table 3: Downstream G Protein Signaling (ERK1/2 Phosphorylation)
| Compound | EC50 (nM) | Emax (% of Basal) |
| This compound | 22.4 | 150% |
| CP55940 | 5.0 | 120% |
This table shows the potency and efficacy of each compound to induce the phosphorylation of ERK1/2, a downstream effector of G protein signaling.
Signaling Pathway Diagrams
The following diagrams illustrate the canonical G protein and β-arrestin signaling pathways upon CB2 receptor activation and highlight the differential effects of a biased versus a balanced agonist.
References
- 1. experts.illinois.edu [experts.illinois.edu]
- 2. Slowly Signaling G Protein–Biased CB2 Cannabinoid Receptor Agonist this compound Suppresses Neuropathic Pain with Sustained Efficacy and Attenuates Morphine Tolerance and Dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. beta-arrestin-dependent, G protein-independent ERK1/2 activation by the beta2 adrenergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of LY2828360 and First-Generation CB2 Agonists: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the second-generation, G protein-biased cannabinoid receptor 2 (CB2) agonist, LY2828360, and first-generation CB2 agonists. This analysis is supported by experimental data to delineate the distinct pharmacological profiles of these compounds.
Introduction
The cannabinoid receptor 2 (CB2) has emerged as a promising therapeutic target for a variety of pathological conditions, including chronic pain, inflammation, and neurodegenerative diseases. Activation of the CB2 receptor, which is primarily expressed in immune cells and peripheral tissues, is desirable as it avoids the psychoactive side effects associated with the cannabinoid receptor 1 (CB1). First-generation CB2 agonists, such as JWH133 and HU-308, have been instrumental in elucidating the therapeutic potential of targeting this receptor. However, the development of next-generation compounds like this compound, which exhibits biased agonism, offers the potential for more targeted therapeutic effects with an improved side-effect profile. This guide presents a comparative analysis of the in vitro and in vivo pharmacology of this compound and representative first-generation CB2 agonists.
Data Presentation: In Vitro Pharmacology
The following tables summarize the binding affinity (Kᵢ) and functional potency (EC₅₀) of this compound and selected first-generation CB2 agonists from various in vitro assays. It is important to note that direct comparisons of absolute values across different studies should be made with caution due to variations in experimental conditions.
Table 1: Receptor Binding Affinities (Kᵢ, nM)
| Compound | Human CB2 Kᵢ (nM) | Human CB1 Kᵢ (nM) | Human CB2 Selectivity (fold vs. hCB1) | Species | Reference(s) |
| This compound | 40.3 | >1000 | >24 | Human | [1] |
| JWH133 | 3.4 | 677 | ~200 | Human | [2] |
| HU-308 | 22.7 | >10,000 | >440 | Human | [3][4] |
| CP-55,940 * | 0.9 | 1.2 | ~1.3 | Human | [5] |
Note: CP-55,940 is a non-selective CB1/CB2 agonist included for reference.
Table 2: Functional Potency (EC₅₀, nM) in G-protein Activation ([³⁵S]GTPγS Assay)
| Compound | Human CB2 EC₅₀ (nM) | Mouse CB2 EC₅₀ (nM) | Reference(s) |
| This compound | Data not available | Data not available | |
| JWH133 | 2.5 | 3.2 | [5] |
| HU-308 | 16.6 | 11.0 | [5] |
| CP-55,940 * | 1.0 | 0.8 | [5] |
Table 3: Functional Activity in Downstream Signaling Pathways
| Compound | cAMP Inhibition | ERK1/2 Phosphorylation | β-Arrestin Recruitment | Reference(s) |
| This compound | Yes (efficacious) | Yes (activates) | No | [1][6] |
| JWH133 | Yes | Yes | Partial/Weak | [7] |
| HU-308 | Yes | Yes | Partial/Weak | [7] |
| CP-55,940 * | Yes | Yes | Yes (full agonist) | [1][7] |
Note: This table provides a qualitative summary of the functional selectivity of the compounds.
Table 4: In Vivo Efficacy in a Neuropathic Pain Model (Paclitaxel-induced allodynia in mice)
| Compound | ED₅₀ (mg/kg, i.p.) | Reference(s) |
| This compound | 0.7764 | [8] |
Note: Comparative in vivo efficacy data for first-generation agonists in the same model and under the same conditions are not available in the cited literature.
Pharmacokinetic Profiles
A comprehensive comparison of pharmacokinetic parameters is limited by the available data.
-
This compound : Detailed pharmacokinetic parameters such as half-life and oral bioavailability in preclinical species are not extensively published. However, it has been shown to be orally active and CNS-penetrant.[1]
-
JWH133 : This compound is reported to have a short half-life of approximately 1 hour and a moderate volume of distribution (1-3 L/kg) in rodents.[2]
-
CP-55,940 : As a research tool, its pharmacokinetic profile has been characterized, but it is not a selective CB2 agonist.
Signaling Pathways
First-Generation CB2 Agonists (e.g., JWH133, HU-308)
First-generation CB2 agonists are typically full or partial agonists that activate the canonical G protein signaling pathway, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. They also activate other G protein-mediated pathways, such as the MAPK/ERK pathway. Many of these agonists also induce the recruitment of β-arrestin, which can lead to receptor desensitization, internalization, and potentially β-arrestin-mediated signaling.
References
- 1. Comparison of Agonist Activity between CB1 and CB2 Receptors with Orthosteric Site Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Properties, Therapeutic Potential and Molecular Mechanisms of JWH133, a CB2 Receptor-Selective Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HU-308: A specific agonist for CB2, a peripheral cannabinoid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HU-308: a specific agonist for CB(2), a peripheral cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The cannabinoid CB2 agonist this compound suppresses neuropathic pain behavior and attenuates morphine tolerance and conditioned place preference in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Cannabinoid CB2 receptor ligand profiling reveals biased signalling and off-target activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The cannabinoid CB2 receptor agonist this compound synergizes with morphine to suppress neuropathic nociception and attenuates morphine reward and physical dependence - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Synergistic Potential of LY2828360 with Non-Opioid Analgesics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the cannabinoid CB2 receptor agonist LY2828360 and its potential for synergistic effects with non-opioid analgesics. While direct experimental data on combinations of this compound with non-opioid analgesics are currently limited in publicly available literature, this document synthesizes existing preclinical data on this compound's synergistic activity with opioids and draws parallels with studies involving other cannabinoid agonists and non-opioid analgesics. This guide aims to provide a foundational understanding for researchers interested in exploring novel combination therapies for pain management.
Mechanism of Action of this compound
This compound is characterized as a G protein-biased agonist of the cannabinoid receptor 2 (CB2).[1][2][3][4] Its mechanism of action involves the activation of specific intracellular signaling pathways that are thought to contribute to its analgesic effects without the psychoactive side effects associated with CB1 receptor activation.[5] Upon binding to the CB2 receptor, this compound preferentially activates G protein-dependent pathways, leading to the inhibition of adenylyl cyclase, which in turn reduces the intracellular concentration of cyclic AMP (cAMP).[1][2][4] Additionally, it stimulates the extracellular signal-regulated kinase 1/2 (ERK1/2) signaling cascade.[1][2][4] Notably, this compound does not significantly recruit β-arrestin or induce receptor internalization, a characteristic of its biased agonism that may contribute to its sustained efficacy and favorable side-effect profile.[2][3]
Figure 1: Signaling Pathway of this compound.
Documented Synergy of this compound with Morphine
Preclinical studies have robustly demonstrated a synergistic interaction between this compound and the opioid analgesic morphine in rodent models of neuropathic pain.[2][6] This synergy allows for a significant reduction in the effective dose of morphine required to produce an analgesic effect, a crucial factor in mitigating opioid-related side effects such as tolerance and dependence.[2][7]
Quantitative Data: this compound and Morphine Combination
| Parameter | Morphine Alone | This compound Alone | Morphine + this compound (1:1 ratio of ED50s) |
| ED50 for mechanical allodynia (mg/kg, i.p.) | 6.682 | 0.7764 | Observed: 1.069 (leftward shift in morphine dose-response) Theoretical Additive: 3.728 |
Data sourced from studies in paclitaxel-induced neuropathic pain models in mice.[2]
Experimental Protocol: Isobolographic Analysis of Synergy
The synergistic effects of this compound and morphine were determined using isobolographic analysis, a standard method for evaluating drug-drug interactions.
-
Animal Model: Neuropathic pain was induced in mice, commonly through the administration of paclitaxel.[2]
-
Dose-Response Curves: Dose-response curves were generated for this compound and morphine administered individually to determine their respective ED50 values (the dose required to produce 50% of the maximal analgesic effect).[2] Analgesia was typically assessed by measuring the paw withdrawal threshold to a mechanical stimulus (e.g., von Frey filaments).[2]
-
Combination Administration: A fixed-ratio combination of this compound and morphine (based on their individual ED50 values) was administered to a separate group of animals.
-
Isobolographic Analysis: The experimentally determined ED50 of the drug combination was compared to the theoretical additive ED50. A statistically significant finding where the experimental ED50 is lower than the theoretical additive ED50 indicates a synergistic interaction.[2]
Potential Synergistic Effects with Non-Opioid Analgesics
While direct studies are lacking for this compound, research on other cannabinoid agonists provides a strong rationale for investigating its potential synergy with non-opioid analgesics like non-steroidal anti-inflammatory drugs (NSAIDs) and paracetamol (acetaminophen).
Synergy with NSAIDs: Evidence from a Cannabinoid Agonist and Ibuprofen
A study investigating the interaction between the non-selective cannabinoid agonist WIN 55,212-2 and ibuprofen in a rat model of inflammatory pain demonstrated a significant synergistic effect.[8][9] Importantly, the study implicated the CB2 receptor as a major contributor to this synergy.
| Drug/Combination | Administration Route | ED30 |
| Ibuprofen | Subcutaneous | > 160 mg/kg |
| WIN 55,212-2 | Intraplantar | ~30 µ g/paw |
| Ibuprofen + WIN 55,212-2 (Combination) | Subcutaneous + Intraplantar | Ibuprofen: 39.54 mg/kg WIN 55,212-2: 2.74 µ g/paw |
Data from the formalin test in rats.[8][9] The combination produced a supra-additive response with an interaction index of 0.13, where an index less than 1 indicates synergy.[8]
-
Animal Model: The formalin test in rats was used to induce a biphasic inflammatory pain response.
-
Drug Administration: Ibuprofen was administered systemically (subcutaneously), while WIN 55,212-2 was administered locally (intraplantar).
-
Pain Assessment: Nociceptive behavior (e.g., flinching, licking of the injected paw) was observed and quantified during both phases of the formalin test.
-
Synergy Determination: Isobolographic analysis was used to compare the dose-response curves of the individual drugs with that of the combination to determine the nature of the interaction.
Interaction with Paracetamol: Link to the Endocannabinoid System
The analgesic mechanism of paracetamol is not fully understood but is known to involve the central nervous system.[10] Evidence suggests a link to the endocannabinoid system. A metabolite of paracetamol, AM404, has been shown to inhibit the reuptake of the endocannabinoid anandamide, thereby increasing its availability to act on cannabinoid receptors.[10] This raises the possibility that co-administration of a CB2 agonist like this compound could potentiate the analgesic effects of paracetamol by directly stimulating CB2 receptors while paracetamol's metabolite indirectly enhances endocannabinoid signaling.
Experimental Workflow for Assessing Analgesic Synergy
The following workflow provides a general framework for investigating the potential synergistic effects of this compound with non-opioid analgesics.
Figure 2: Generalized Experimental Workflow for Assessing Synergy.
Conclusion and Future Directions
The G protein-biased CB2 agonist this compound exhibits significant synergistic analgesic effects when combined with the opioid morphine in preclinical models. While direct experimental evidence for synergy with non-opioid analgesics is not yet available, compelling indirect evidence from studies with other cannabinoid agonists and the known mechanisms of action of NSAIDs and paracetamol suggest a high potential for such interactions.
Future research should focus on conducting well-designed preclinical studies to directly investigate the synergistic potential of this compound with various non-opioid analgesics in different pain models. Such studies would be instrumental in determining optimal drug ratios, elucidating the underlying mechanisms of interaction, and ultimately paving the way for the development of novel, safer, and more effective combination therapies for the management of pain.
References
- 1. The cannabinoid CB2 receptor agonist this compound synergizes with morphine to suppress neuropathic nociception and attenuates morphine reward and physical dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The cannabinoid CB2 receptor agonist this compound synergizes with morphine to suppress neuropathic nociception and attenuates morphine reward and physical dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic attenuation of chronic pain using mu opioid and cannabinoid receptor 2 agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cannabinoid-opioid interactions during neuropathic pain and analgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. hcplive.com [hcplive.com]
- 8. Activation of Peripheral Cannabinoid Receptors Synergizes the Effect of Systemic Ibuprofen in a Pain Model in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Non-opioid Analgesics and the Endocannabinoid System - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of LY2828360 Findings: A Comparative Guide for Researchers
A comprehensive review of the preclinical data on the CB2 agonist LY2828360 reveals a promising profile for neuropathic pain. However, the body of evidence currently originates predominantly from a single research group, highlighting a critical need for independent replication to solidify these findings within the broader scientific community.
This guide provides a detailed comparison of the published findings on this compound, a G protein-biased cannabinoid CB2 receptor agonist. While the initial goal was to compare findings across different laboratories, an extensive literature search reveals that the majority of in-depth preclinical studies on this compound have been conducted by the research group led by Dr. Andrea G. Hohmann at Indiana University. Therefore, this document will summarize and compare the key findings from this group across different experimental models and conditions, while clearly noting the absence of independent replication studies.
This compound has been identified as a slowly acting but efficacious agonist at the CB2 receptor, demonstrating a bias towards G protein signaling pathways. Specifically, it has been shown to inhibit cyclic adenosine monophosphate (cAMP) accumulation and activate extracellular signal-regulated kinase 1/2 (ERK1/2) signaling, without engaging β-arrestin recruitment or causing receptor internalization[1]. This biased agonism is a key feature of its pharmacological profile.
Key Findings in Preclinical Models
The primary therapeutic potential of this compound investigated has been in the context of neuropathic pain. Studies have consistently shown its efficacy in rodent models of chemotherapy-induced peripheral neuropathy (CIPN), particularly in models using the chemotherapeutic agent paclitaxel[1][2]. Furthermore, research has explored its interactions with opioids, suggesting a potential role in improving the safety and efficacy of opioid analgesics[1][3][4].
Comparison of this compound Efficacy in Different Neuropathic Pain Models
While the bulk of the research has focused on paclitaxel-induced neuropathy, some studies have extended the investigation to other models of neuropathic pain, such as spared nerve injury (SNI).
| Feature | Paclitaxel-Induced Neuropathy (Mouse) | Spared Nerve Injury (Rat) |
| Lead Investigating Group | Hohmann et al. (Indiana University) | Hohmann et al. (Indiana University) |
| Primary Outcome | Attenuation of mechanical and cold allodynia | Attenuation of mechanical hypersensitivity |
| Effective Dose Range | 3 - 10 mg/kg (i.p.) | 10 mg/kg (i.p.) |
| Key Observation | Sustained efficacy with repeated dosing without tolerance development.[1] | Efficacy was sustained across repeated injections without the development of tolerance.[5] |
| CB2 Receptor Dependency | Efficacy absent in CB2 knockout mice.[1] | Not explicitly tested with knockout models in the available literature. |
Interaction with the Opioid System
A significant portion of the research on this compound has focused on its interplay with morphine, a commonly used opioid analgesic that is often limited by tolerance and dependence.
| Feature | This compound Alone | This compound Co-administered with Morphine |
| Analgesic Effect | Suppresses neuropathic pain.[1] | Synergistic anti-allodynic effects in suppressing paclitaxel-induced mechanical allodynia.[3][4] |
| Morphine Tolerance | N/A | Prevents the development of tolerance to the analgesic effects of morphine.[1][5] |
| Opioid Dependence | Does not produce preference or aversion.[5] | Attenuates naloxone-precipitated opioid withdrawal symptoms.[1][4] |
| Reward Pathway | Does not produce conditioned place preference (CPP).[5] | Blocks morphine-induced conditioned place preference.[5] |
Signaling Pathways and Experimental Workflows
The proposed mechanism of action for this compound involves the activation of the CB2 receptor and subsequent G protein-mediated signaling.
The experimental workflow for assessing the in vivo efficacy of this compound in a neuropathic pain model typically involves several key stages.
Detailed Experimental Protocols
To facilitate reproducibility, the following are detailed methodologies for key experiments cited in the literature.
Paclitaxel-Induced Neuropathic Pain Model in Mice
-
Animals : Male C57BL/6J mice are typically used.
-
Paclitaxel Preparation : Paclitaxel is dissolved in a vehicle of Cremophor EL and ethanol (1:1) and then diluted in saline.
-
Induction : Mice receive intraperitoneal (i.p.) injections of paclitaxel (e.g., 2 mg/kg) on alternating days for a total of four injections. This induces a state of mechanical and cold allodynia.
-
Behavioral Testing :
-
Mechanical Allodynia : Assessed using von Frey filaments. The paw withdrawal threshold is determined by applying filaments of increasing force to the plantar surface of the hind paw.
-
Cold Allodynia : Assessed using the acetone test. A drop of acetone is applied to the plantar surface of the hind paw, and the duration of licking, biting, or flinching is measured.
-
-
Drug Administration : this compound is typically dissolved in a vehicle (e.g., 20% DMSO in ethanol:emulphor:saline) and administered via i.p. injection at the desired dose.
In Vitro Signaling Assays
cAMP Accumulation Assay
-
Cell Culture : HEK293 or CHO cells stably expressing the mouse or human CB2 receptor are used.
-
Assay Principle : This assay measures the inhibition of forskolin-stimulated cAMP production.
-
Procedure :
-
Cells are plated in 384-well plates.
-
Cells are stimulated with forskolin (an adenylate cyclase activator) in the presence of varying concentrations of this compound or a control compound.
-
The reaction is stopped, and cells are lysed.
-
The amount of cAMP in the lysate is quantified using a commercially available kit, such as a LANCE Ultra cAMP kit (PerkinElmer), which is based on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
-
ERK1/2 Phosphorylation Assay (Western Blot)
-
Cell Culture and Treatment : CB2-expressing cells are serum-starved and then treated with this compound for various time points.
-
Protein Extraction : Cells are lysed, and protein concentration is determined.
-
Western Blotting :
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
The membrane is then stripped and re-probed with an antibody for total ERK1/2 to normalize for protein loading.
-
Conclusion and Future Directions
The existing data, primarily from a single laboratory, presents a compelling case for this compound as a potential therapeutic for neuropathic pain with a favorable profile regarding opioid interaction. The findings are internally consistent and robust within the context of the published studies. However, the lack of independent replication by other laboratories is a significant gap in the literature. For the scientific community to fully embrace these findings and for the therapeutic potential of this compound to be confidently advanced, independent verification of these key preclinical results is an essential next step. Researchers are encouraged to use the detailed protocols provided in this guide to conduct such replication studies.
References
- 1. Slowly Signaling G Protein–Biased CB2 Cannabinoid Receptor Agonist this compound Suppresses Neuropathic Pain with Sustained Efficacy and Attenuates Morphine Tolerance and Dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hcplive.com [hcplive.com]
- 3. The cannabinoid CB2 receptor agonist this compound synergizes with morphine to suppress neuropathic nociception and attenuates morphine reward and physical dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The cannabinoid CB2 receptor agonist this compound synergizes with morphine to suppress neuropathic nociception and attenuates morphine reward and physical dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The cannabinoid CB2 agonist this compound suppresses neuropathic pain behavior and attenuates morphine tolerance and conditioned place preference in rats [pubmed.ncbi.nlm.nih.gov]
Lack of CB1-Mediated Psychoactive Effects of LY2828360: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of LY2828360 with other relevant cannabinoid receptor agonists, presenting experimental data that confirms its lack of psychoactive effects typically associated with cannabinoid receptor 1 (CB1) activation. The data is supported by detailed experimental protocols and visualizations to facilitate a clear understanding of its pharmacological profile.
Executive Summary
Data Presentation
The following tables summarize the quantitative data on the binding affinity (Ki) and functional activity (EC50) of this compound and a panel of comparator compounds at human CB1 and CB2 receptors.
Table 1: Comparative Cannabinoid Receptor Binding Affinities (Ki, nM)
| Compound | CB1 Ki (nM) | CB2 Ki (nM) | Selectivity (CB1/CB2) | Compound Type |
| This compound | >1000[1] | 40.3[1] | >24.8 | Selective CB2 Agonist |
| ACEA | 1.4[2][3][4] | >2000[2][5] | ~0.0007 | Selective CB1 Agonist |
| WIN55,212-2 | 1.9 | 3.7 | 0.51 | Non-selective Agonist |
| AM1710 | - | - | - | Selective CB2 Agonist |
| GW405833 | 4772[6] | 3.92[6] | >1200 | Selective CB2 Agonist |
Note: A lower Ki value indicates a higher binding affinity. Selectivity is calculated as the ratio of CB1 Ki to CB2 Ki. For some compounds, precise Ki values were not available in the searched literature and are marked as "-".
Table 2: Comparative Cannabinoid Receptor Functional Activity (EC50, nM)
| Compound | CB1 EC50 (nM) | CB2 EC50 (nM) | Compound Type |
| This compound | >100,000[1] | ~20 (approx. 87% max stimulation)[6] | Selective CB2 Agonist |
| ACEA | - | - | Selective CB1 Agonist |
| WIN55,212-2 | - | - | Non-selective Agonist |
| AM1710 | - | - | Selective CB2 Agonist |
| GW405833 | 16,100[6] | 0.65[6] | Selective CB2 Agonist |
Note: A lower EC50 value indicates greater potency in activating the receptor. For some compounds, precise EC50 values were not available in the searched literature and are marked as "-". The EC50 for this compound at CB2 is an approximation based on the available data.
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for CB1 and CB2 receptors.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing either human CB1 or CB2 receptors (e.g., CHO-K1 or HEK293 cells). Cells are harvested, homogenized in a cold buffer, and centrifuged to isolate the membrane fraction. The protein concentration of the membrane preparation is determined using a standard protein assay.
-
Competitive Binding: A fixed concentration of a radiolabeled cannabinoid ligand with high affinity for the target receptor (e.g., [3H]CP55,940) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes and the bound radioligand. The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
Quantification: The amount of radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is calculated. The Ki value is then determined using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
cAMP Functional Assay
Objective: To determine the functional potency (EC50) of a test compound as an agonist or antagonist at CB1 and CB2 receptors.
Methodology:
-
Cell Culture: Cells stably expressing the human CB1 or CB2 receptor (e.g., CHO-K1 or HEK293 cells) are cultured in appropriate media.
-
Assay Preparation: Cells are seeded into multi-well plates and grown to a suitable confluency. Prior to the assay, the growth medium is replaced with a stimulation buffer.
-
Compound Treatment: Cells are pre-incubated with varying concentrations of the test compound.
-
Adenylate Cyclase Stimulation: To measure agonist activity (for Gi-coupled receptors like CB1 and CB2), adenylate cyclase is stimulated with forskolin to increase intracellular cyclic adenosine monophosphate (cAMP) levels. The ability of the test compound to inhibit this forskolin-induced cAMP production is then measured.
-
cAMP Quantification: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is determined using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA) based kit.
-
Data Analysis: Dose-response curves are generated by plotting the percentage of inhibition of forskolin-stimulated cAMP levels against the log concentration of the test compound. The EC50 value, representing the concentration of the agonist that produces 50% of its maximal inhibitory effect, is calculated from these curves.
Mouse Tetrad Assay for Psychoactivity
Objective: To assess the in vivo CB1-mediated psychoactive effects of a compound. The tetrad is a battery of four tests that are characteristic of CB1 receptor activation in mice.
Methodology:
-
Animal Subjects: Male mice (e.g., C57BL/6 strain) are used. They are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Drug Administration: The test compound (e.g., this compound), a positive control (a known CB1 agonist like THC or WIN55,212-2), and a vehicle control are administered to different groups of mice, typically via intraperitoneal (i.p.) injection.
-
Behavioral Testing: At a predetermined time after injection (e.g., 30-60 minutes), the mice are subjected to the following four tests:
-
Hypothermia: Rectal temperature is measured using a digital thermometer. A significant decrease in body temperature compared to the vehicle-treated group indicates a positive effect.
-
Analgesia: Nociceptive threshold is assessed using the tail-flick or hot-plate test. An increase in the latency to respond to the thermal stimulus indicates analgesia.
-
Hypomotility: Spontaneous locomotor activity is measured by placing the mouse in an open-field arena. The distance traveled and the number of line crossings are recorded. A significant reduction in activity is indicative of hypomotility.
-
Catalepsy: The mouse's forepaws are placed on an elevated horizontal bar. The time the mouse remains immobile in this position is measured. Immobility for a defined period (e.g., >20 seconds) is considered catalepsy.
-
-
Data Analysis: The results from each of the four tests are compared between the different treatment groups using appropriate statistical analyses (e.g., ANOVA). A compound is considered to have CB1-mediated psychoactive effects if it produces a significant effect in all four components of the tetrad. Selective CB2 agonists like this compound are not expected to induce these tetrad effects.
Mandatory Visualization
References
- 1. Functional Selectivity of CB2 Cannabinoid Receptor Ligands at a Canonical and Noncanonical Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The cannabinoid CB2 receptor agonist this compound synergizes with morphine to suppress neuropathic nociception and attenuates morphine reward and physical dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological and pharmacokinetic characterization of the cannabinoid receptor 2 agonist, GW405833, utilizing rodent models of acute and chronic pain, anxiety, ataxia and catalepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Slowly Signaling G Protein–Biased CB2 Cannabinoid Receptor Agonist this compound Suppresses Neuropathic Pain with Sustained Efficacy and Attenuates Morphine Tolerance and Dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholarworks.iu.edu [scholarworks.iu.edu]
Safety Operating Guide
Navigating the Disposal of LY2828360: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper disposal of the selective cannabinoid receptor 2 (CB2) agonist, LY2828360, is crucial for maintaining a safe and compliant laboratory environment. This guide offers a step-by-step procedure for its disposal, grounded in established best practices for handling research-grade pharmaceutical compounds.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound provided by the manufacturer. This document contains detailed information regarding the compound's physical and chemical properties, potential hazards, and recommended safety precautions. In the absence of a specific SDS, treat this compound as a hazardous chemical.
Personal Protective Equipment (PPE): All personnel handling this compound should wear standard laboratory PPE, including:
-
Safety glasses or goggles
-
A lab coat
-
Chemically resistant gloves (nitrile or neoprene recommended)
Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Step-by-Step Disposal Procedure
The proper disposal of this compound, as with any research chemical, must adhere to institutional, local, state, and federal regulations.[1][2][3] The following procedure is a general guideline and should be adapted to comply with your institution's specific protocols.
Step 1: Waste Identification and Segregation
-
Treat as Hazardous Waste: Unless explicitly stated otherwise by your institution's Environmental Health and Safety (EHS) department, all waste containing this compound, including pure compound, solutions, and contaminated materials, should be treated as hazardous chemical waste.[2]
-
Segregate Waste Streams: Do not mix this compound waste with other waste streams.[4]
-
Solid Waste: Collect unused or expired this compound powder, as well as contaminated items such as weighing paper, pipette tips, and gloves, in a designated, puncture-resistant container.[5]
-
Liquid Waste: Collect solutions containing this compound in a chemically compatible, leak-proof container with a secure screw-top cap.[5] Do not dispose of liquid waste down the drain.[2]
-
Sharps Waste: Any needles or syringes used to handle this compound solutions should be disposed of in a designated sharps container.
-
Step 2: Waste Container Labeling
-
Clear and Accurate Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a description of the contents (e.g., "Solid waste with this compound," "Aqueous solution of this compound").[5][6] Include the approximate concentration and quantity of the compound.
Step 3: Storage of Chemical Waste
-
Designated Storage Area: Store waste containers in a designated and secure satellite accumulation area within the laboratory.[6][7][8] This area should be away from general laboratory traffic and incompatible materials.
-
Secondary Containment: Place liquid waste containers in secondary containment trays to prevent the spread of potential spills.[4]
-
Regular Inspections: Regularly inspect waste containers for leaks or degradation.[9]
Step 4: Arranging for Disposal
-
Contact EHS: Once the waste container is full or ready for disposal, contact your institution's EHS department to arrange for pickup.[5][6] EHS personnel are trained in the proper handling, transportation, and disposal of hazardous chemical waste and will ensure it is managed in compliance with all regulations.
Quantitative Data Summary
For ease of reference, the following table summarizes key quantitative data for this compound.
| Parameter | Value |
| Purity | ≥98% |
| Storage Temperature (Solid) | -20°C |
| Storage Temperature (Stock Solution) | -80°C |
Signaling Pathway of this compound
This compound is a G protein-biased agonist of the cannabinoid receptor 2 (CB2). Its mechanism of action involves the activation of specific downstream signaling pathways.
Caption: Signaling pathway of this compound as a CB2 receptor agonist.
References
- 1. epa.gov [epa.gov]
- 2. vumc.org [vumc.org]
- 3. rxdestroyer.com [rxdestroyer.com]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. danielshealth.com [danielshealth.com]
- 9. Hazardous Waste Management in the Laboratory | Lab Manager [labmanager.com]
Personal protective equipment for handling LY2828360
For researchers, scientists, and drug development professionals, ensuring safe handling of potent compounds like LY2828360, a G protein-biased cannabinoid (CB2) agonist, is paramount. This guide provides immediate, essential safety and logistical information, including detailed operational and disposal plans, to foster a secure laboratory environment.
A comprehensive approach to safety involves understanding the compound's properties, utilizing appropriate personal protective equipment (PPE), adhering to strict handling procedures, and following designated disposal methods.
Personal Protective Equipment (PPE)
A multi-layered PPE strategy is critical to minimize exposure risk when handling this compound. The required level of protection varies depending on the specific task being performed.
| Task Category | Primary PPE | Secondary/Task-Specific PPE |
| General Laboratory Operations | - Safety glasses with side shields- Laboratory coat- Nitrile gloves- Closed-toe shoes | |
| Handling of Powders/Solids | - Chemical splash goggles or a face shield worn over safety glasses.[1] - Chemical-resistant disposable gown that opens in the back.[2] - Two pairs of powder-free chemotherapy gloves.[2][3] - N95 or higher-level respirator.[2] | - Head covering- Shoe covers[2] |
| Handling of Liquids/Solutions | - Chemical splash goggles or a face shield.[1][4] - Chemical-resistant gloves (e.g., nitrile).[4] - Chemical-resistant apron over a lab coat.[4] | - Elbow-length gloves for larger volumes |
| Equipment Cleaning & Decontamination | - Chemical splash goggles or face shield.[4] - Heavy-duty, chemical-resistant gloves.[4] - Waterproof or chemical-resistant apron.[4] | - Respirator (if aerosols or vapors may be generated) |
Always consult the specific Safety Data Sheet (SDS) for this compound and your institution's safety guidelines before handling.[4]
Experimental Protocols: Safe Handling and Disposal Workflow
A structured workflow is essential for the safe handling of potent compounds from receipt to disposal.
1. Preparation and Engineering Controls:
-
Designate a specific area for handling this compound.[4]
-
Ensure all work is conducted in a certified chemical fume hood or other appropriate ventilated enclosure to minimize inhalation exposure.[4]
-
Assemble all necessary equipment, PPE, and waste disposal containers before starting work.[4]
-
Minimize the quantities of the compound to be handled.[4]
2. Handling Procedures:
-
Weighing: If weighing the solid form of this compound, perform this task within a fume hood using a disposable weigh boat.[4]
-
Solution Preparation: When preparing solutions, slowly add the solvent to the compound to prevent splashing.[4]
-
Manipulations: Conduct all manipulations of the compound within the designated and controlled handling area.[4]
3. Decontamination and Cleaning:
-
Decontaminate all work surfaces with an appropriate cleaning agent after each use.[4]
-
Clean all reusable equipment according to established laboratory procedures.[4]
-
Use wet-wiping techniques for cleaning surfaces to avoid generating dust.[4]
4. Personal Protective Equipment (PPE) Removal:
-
Remove PPE in the reverse order it was put on to avoid self-contamination.[4]
-
Dispose of single-use PPE in the designated hazardous waste container.[4]
5. Disposal:
-
All waste materials, including contaminated PPE, weigh boats, and pipette tips, must be disposed of as hazardous waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal. For many pharmaceutical compounds, high-temperature incineration is the recommended disposal method.
Below is a diagram illustrating the logical workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
